Triallyl isocyanurate
描述
Structure
3D Structure
属性
IUPAC Name |
1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
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InChI |
InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2 | |
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InChI Key |
KOMNUTZXSVSERR-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C | |
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Molecular Formula |
C12H15N3O3 | |
| Record name | TRIALLYL ISOCYANURATE | |
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Related CAS |
26355-18-0 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0026175 | |
| Record name | Triallyl isocyanurate | |
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Molecular Weight |
249.27 g/mol | |
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Physical Description |
Triallyl isocyanurate is a white crystalline solid. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, Melting point = 20.5 deg C; [ChemIDplus] White solid; mp = 23-25 deg C; [CAMEO] Colorless viscous liquid; [Aldrich MSDS] | |
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| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl- | |
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Boiling Point |
300 to 306 °F at 4 mmHg (NTP, 1992) | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
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Density |
1.159 (NTP, 1992) - Denser than water; will sink | |
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CAS No. |
1025-15-6 | |
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Melting Point |
74 to 77 °F (NTP, 1992) | |
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Foundational & Exploratory
Triallyl isocyanurate chemical structure and properties
An In-depth Technical Guide to Triallyl Isocyanurate (TAIC)
Introduction
This compound (TAIC) is a trifunctional crosslinking agent widely utilized in the polymer industry. Its unique structure, featuring a thermally stable isocyanurate ring and three reactive allyl groups, allows it to significantly enhance the thermal, mechanical, and chemical resistance properties of various polymers.[1][2] TAIC is instrumental in the production of high-performance materials used in demanding applications, including wire and cable insulation, automotive parts, and advanced composites.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and core applications for researchers and professionals in materials science and chemical engineering.
Chemical Structure and Identification
TAIC is structurally defined as a triazine derivative with three allyl groups attached to the nitrogen atoms of an isocyanurate ring.[1]
-
IUPAC Name : 1,3,5-tris(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione[5]
-
CAS Number : 1025-15-6[6]
-
Molecular Formula : C₁₂H₁₅N₃O₃[7]
-
Synonyms : Isocyanuric acid triallyl ester, 1,3,5-Triallyl-s-triazine-2,4,6(1H,3H,5H)-trione, TAIC[5]
References
- 1. Process for producing this compound | TREA [trea.com]
- 2. What are the cross - linking mechanisms of TAIC? - Blog - Richem [wfrichem.com]
- 3. This compound and process for producing the same | TREA [trea.com]
- 4. US4196289A - Process for producing this compound - Google Patents [patents.google.com]
- 5. This compound | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Triallyl Isocyanurate from Cyanuric Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Triallyl isocyanurate (TAIC) commencing from cyanuric chloride. TAIC is a crucial crosslinking agent utilized in the manufacturing of synthetic rubbers and flame retardants[1]. This document outlines the core chemical transformations, detailed experimental protocols, and quantitative data compiled from various methodologies.
Core Reaction Pathway
The fundamental chemical principle underlying the synthesis of this compound from cyanuric chloride is a nucleophilic substitution reaction. In this process, the hydroxyl groups of allyl alcohol act as nucleophiles, sequentially displacing the chlorine atoms on the cyanuric chloride ring. The reaction is typically conducted in the presence of a strong alkaline agent, such as sodium hydroxide (B78521) or potassium hydroxide, which serves as an acid acceptor to neutralize the hydrochloric acid byproduct[2].
The reaction proceeds in a stepwise manner, with the formation of mono-, di-, and finally tri-substituted intermediates. The overall reaction is illustrated in the following diagram:
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound have been described in various patents. The following protocols are based on these sources, providing a step-by-step guide for laboratory-scale synthesis.
Protocol 1: Synthesis in an Inert Solvent
This protocol is adapted from a method utilizing an inert organic solvent, such as toluene (B28343) or benzene, to facilitate the reaction[2][3].
Materials:
-
Cyanuric chloride
-
Allyl alcohol
-
Sodium hydroxide (40% aqueous solution)
-
Toluene (or other suitable inert solvent)
-
Ice
Procedure:
-
A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with a pre-cooled mixture of cyanuric chloride, allyl alcohol, and ice in toluene under a nitrogen atmosphere. The mixture is cooled to between -10 and 5°C[2].
-
A concentrated solution of sodium hydroxide is added rapidly to the stirred mixture. The addition should be completed within 5 seconds to 5 minutes[2].
-
The reaction is exothermic, and the temperature is allowed to rise to a final temperature of 50°C to 85°C. External heating may be applied to maintain this temperature until the reaction is complete[2].
-
After the reaction is complete, the aqueous phase is decanted.
-
The organic phase is washed with water to remove any remaining salts and impurities.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound[2].
Protocol 2: Synthesis using Excess Allyl Alcohol as Solvent
This method, described by R. G. Nelb, utilizes an excess of allyl alcohol as the reaction medium[2].
Materials:
-
Cyanuric chloride
-
Allyl alcohol
-
Sodium hydroxide
Procedure:
-
A slurry of one mole of cyanuric chloride in an excess of three moles of allyl alcohol is prepared in a reaction vessel.
-
At least three moles of sodium hydroxide are added to the slurry.
-
The reaction temperature is maintained at or below 10°C, necessitating the use of a refrigeration unit[2].
-
Upon completion of the reaction, the product is isolated and purified.
The following diagram illustrates a generalized experimental workflow for the synthesis of this compound from cyanuric chloride.
Quantitative Data
The following tables summarize quantitative data from various reported syntheses of this compound.
Table 1: Reactant Quantities and Yields
| Reference | Cyanuric Chloride (mol) | Allyl Alcohol (mol) | Sodium Hydroxide (mol) | Solvent | Yield (%) |
| Embodiment 1[3] | 0.355 | 1.065 | 1.42 | 6# Solvent oil | Not specified |
| Embodiment 2[3] | 0.355 | 1.171 | Not specified | 6# Solvent oil | Not specified |
| Embodiment 3[3] | 0.355 | 1.171 | 1.60 | Toluene | Not specified |
Table 2: Reaction Conditions
| Reference | Initial Temperature (°C) | Reaction Temperature (°C) | Reaction Time (h) |
| Embodiment 1[3] | <15 | 20 | 1.5 (addition) |
| Embodiment 3[3] | <15 | 30 | 4 |
Alternative Synthesis Routes
While the reaction of cyanuric chloride with allyl alcohol is a primary method, other routes to this compound exist. These include:
-
From Cyanuric Acid and Allyl Chloride: This method involves the reaction of cyanuric acid with allyl chloride in the presence of an acid-binding agent and a copper catalyst[4]. The presence of copper has been found to significantly increase the yield of this compound[4].
-
From Sodium Isocyanurate and Allyl Chloride: This process utilizes sodium isocyanurate and allyl chloride (chloropropene) in a solvent like acetonitrile, often with a copper catalyst and a phase transfer catalyst[5][6].
-
From Alkali Cyanate (B1221674) and Allyl Halide: This route involves the reaction of an alkali cyanate with an allyl halide in an aprotic polar solvent to form allyl isocyanate, which then undergoes trimerization[7][8].
These alternative methods may offer advantages in terms of starting material availability, reaction conditions, or product purity.
Conclusion
The synthesis of this compound from cyanuric chloride is a well-established and versatile method. By carefully controlling reaction parameters such as temperature, stoichiometry, and solvent, high yields of pure product can be achieved. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important industrial chemical. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to even more efficient and cost-effective production methods.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. US3644410A - Preparation of triallyl cyanurate - Google Patents [patents.google.com]
- 3. A kind of preparation method of triallyl cyanurate - Eureka | Patsnap [eureka.patsnap.com]
- 4. US3065231A - Production of this compound - Google Patents [patents.google.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102887868B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Process for producing this compound | TREA [trea.com]
- 8. This compound and process for producing the same | TREA [trea.com]
An In-depth Technical Guide to Triallyl Isocyanurate (CAS 1025-15-6)
For Researchers, Scientists, and Drug Development Professionals
Triallyl isocyanurate (TAIC) is a trifunctional monomer notable for its role as a highly effective crosslinking agent in polymer chemistry. Its unique structure, featuring a stable isocyanurate ring with three reactive allyl groups, allows for the formation of robust, three-dimensional polymer networks. This crosslinking capability significantly enhances the thermal stability, mechanical strength, and chemical resistance of a wide range of polymers. This guide provides a comprehensive overview of TAIC, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its primary mechanism of action.
Core Properties and Data
This compound is commercially available as a white to pale yellow solid or a colorless to light yellow liquid, depending on its purity and the presence of stabilizers.[1][2][3][4] It is often stabilized with substances like butylated hydroxytoluene (BHT) to prevent spontaneous polymerization.[1] The compound exhibits limited solubility in water but is soluble in various organic solvents, including aromatics, ethanol, acetone, and halogenated hydrocarbons.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributed to variations in measurement conditions and sample purity.
| Property | Value |
| CAS Number | 1025-15-6 |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol [5][6][7] |
| Appearance | White to pale yellow solid or colorless to light yellow liquid[1][2][3] |
| Melting Point | 20.5 °C to 27 °C[8][9] |
| Boiling Point | 140 °C at 1 mmHg; 149-152 °C at 4 mmHg; 311 °C at 760 mmHg[5][9][10] |
| Density | Approximately 1.11 to 1.16 g/cm³ at 20-25 °C[6][8][9] |
| Solubility | Insoluble in water; soluble in organic solvents such as aromatics, ethanol, and acetone[1][2] |
| Flash Point | > 230 °F (> 110 °C)[5][9] |
| Refractive Index | n20/D 1.513[11] |
Spectral and Analytical Data
| Data Type | Key Identifiers |
| SMILES | C=CCN1C(=O)N(CC=C)C(=O)N(CC=C)C1=O[2][6][10] |
| InChI | InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2[2][8][10] |
| InChIKey | KOMNUTZXSVSERR-UHFFFAOYSA-N[2][8][10] |
Synthesis of this compound
This compound is synthetically produced and does not occur naturally.[3] One common method involves the reaction of an alkali cyanate (B1221674) with an allyl halide in an aprotic polar solvent.[12] Another approach is the reaction of cyanuric acid with allyl chloride in the presence of a catalyst.[13] A detailed protocol for a lab-scale synthesis is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is based on the reaction of sodium isocyanurate with allyl chloride.
Materials:
-
Sodium isocyanurate
-
Acetonitrile (B52724) (solvent)
-
Cuprous chloride (catalyst)
-
Triethylamine (phase transfer catalyst)
-
Allyl chloride (propenyl chloride)
-
Four-necked flask equipped with a condenser, dropping funnel, thermometer, and mechanical stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a condenser, dropping funnel, thermometer, and mechanical stirrer, add sodium isocyanurate and acetonitrile.
-
Catalyst Addition: To the suspension, add cuprous chloride and triethylamine.
-
Heating: Begin stirring the mixture and heat it to a temperature of 70-75 °C using a heating mantle.
-
Allyl Chloride Addition: Slowly add allyl chloride dropwise to the reaction mixture over a period of 3.5 to 4 hours, maintaining the temperature within the 70-75 °C range.
-
Reaction Continuation: After the complete addition of allyl chloride, increase the temperature to 80-85 °C and continue the reaction for an additional 4 hours.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove solid by-products.
-
Solvent Removal: Remove the acetonitrile from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation at a temperature of 113-115 °C and a pressure of 133.3 Pa to obtain pure this compound.[14]
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: Free-Radical Polymerization and Crosslinking
This compound functions as a crosslinking co-agent, particularly in peroxide or radiation-induced polymerization processes.[14] The three allyl groups are the active sites for polymerization. The process is initiated by free radicals, which can be generated from the thermal decomposition of a peroxide initiator or through the application of radiation.
The mechanism involves the following key steps:
-
Initiation: A free radical (R•) from an initiator attacks one of the allyl double bonds of a TAIC molecule, creating a TAIC radical.
-
Propagation: The newly formed TAIC radical then reacts with the allyl group of another TAIC molecule or a polymer chain, propagating the radical chain reaction and forming a growing polymer network.
-
Crosslinking: As the reaction proceeds, the trifunctional nature of TAIC leads to the formation of a dense, three-dimensional crosslinked network. This network structure is responsible for the enhanced properties of the final material.
-
Termination: The polymerization process ceases when two radicals combine or through other termination reactions.
Caption: Peroxide-induced crosslinking mechanism with TAIC.
Applications in Polymer Modification
This compound is widely used to modify various thermoplastics and elastomers. For instance, it is employed as a crosslinking modifier for polyethylene (B3416737) (PE), polyvinyl chloride (PVC), and ethylene-vinyl acetate (B1210297) (EVA).[2] The incorporation of TAIC significantly improves the heat resistance, flame retardancy, solvent resistance, and mechanical strength of these polymers.[2]
Experimental Protocol: Crosslinking of High-Density Polyethylene (HDPE)
This protocol details the crosslinking of HDPE using di-tert-butyl peroxide (DTBP) as the initiator and TAIC as the co-agent.
Materials:
-
High-Density Polyethylene (HDPE) powder
-
Di-tert-butyl peroxide (DTBP)
-
This compound (TAIC)
-
Internal mixer (e.g., Haake rheometer)
-
Compression molding press
Procedure:
-
Drying: Dry the HDPE powder in an oven at 80 °C for 4 hours to remove any moisture.
-
Melt Blending:
-
Melt the dried HDPE powder in an internal mixer at 160 °C with a rotor speed of 60 rpm for 3 minutes.
-
Add the desired amounts of DTBP and TAIC to the molten HDPE and continue mixing for an additional 5 minutes to ensure a homogeneous dispersion of the additives.
-
-
Compression Molding:
-
Transfer the compounded material to a preheated mold.
-
Preheat the material in the compression molding press at 120 °C for 5 minutes under a pressure of 10 MPa.
-
Increase the temperature to 180 °C and maintain it for 10 minutes to induce the crosslinking reaction.
-
-
Cooling and Demolding:
-
Cool the mold to room temperature while maintaining the pressure.
-
Once cooled, remove the crosslinked HDPE sheet from the mold for subsequent characterization.[14]
-
Caption: Workflow for crosslinking HDPE with TAIC.
Safety and Handling
This compound is considered to have moderate acute toxicity if swallowed or in contact with skin.[13] Prolonged or repeated exposure may cause damage to organs, particularly the liver.[13] It is essential to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[2][13] The commercial product may be prone to spontaneous polymerization and is often supplied with a stabilizer.[1] It is incompatible with strong oxidizing agents, strong acids, strong bases, and peroxides.[1][13]
Conclusion
This compound is a valuable and versatile crosslinking agent with a wide range of applications in polymer science and materials engineering. Its ability to significantly enhance the properties of various polymers makes it a crucial component in the development of high-performance materials. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals in related fields. Careful adherence to safety protocols is essential when handling this compound.
References
- 1. This compound | CAS#:1025-15-6 | Chemsrc [chemsrc.com]
- 2. CAS 1025-15-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. GY-TAIC70 this compound TAIC CAS No.1025-15-6 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 5. This compound | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1025-15-6 | FT165367 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. CAS RN 1025-15-6 | Fisher Scientific [fishersci.com]
- 11. aecochemical.com [aecochemical.com]
- 12. Process for producing this compound | TREA [trea.com]
- 13. US3065231A - Production of this compound - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Triallyl Isocyanurate
Introduction
This compound (TAIC) is a trifunctional monomer notable for its high thermal stability and its utility as a crosslinking agent in polymer chemistry. Its unique structure, consisting of a stable isocyanurate ring with three reactive allyl groups, allows for the formation of highly durable and heat-resistant polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of TAIC, detailed experimental protocols for its synthesis and characterization, and visualizations of key experimental workflows.
Physical Properties
This compound is described as both a white crystalline solid and a clear, colorless to yellowish liquid, a discrepancy that may be attributed to the presence of impurities or the temperature at which it is observed, as its melting point is near room temperature.[1][2][3]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [2] |
| Molecular Weight | 249.27 g/mol | [2] |
| Melting Point | 20.5 °C to 27 °C | [3][4][5] |
| Boiling Point | 149-152 °C at 4 mmHg300-306 °F at 4 mmHg | [2][3] |
| Density | 1.159 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.513 | [3] |
| Solubility in Water | < 1 mg/mL at 20 °C | [2] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, DMSO, heptane, benzene, and toluene. | [3][6] |
Chemical Properties and Reactivity
TAIC's chemical behavior is dominated by the reactivity of its three allyl groups, which readily undergo free-radical polymerization. This property makes it an effective crosslinking coagent, significantly enhancing the thermal stability, chemical resistance, and mechanical properties of various polymers.[5][7][8] It is incompatible with strong oxidizing agents, strong acids, and strong bases, and can react exothermically with amines, aldehydes, alcohols, and other compounds.[4]
Thermal Stability
This compound exhibits good thermal stability. Thermal decomposition may lead to the release of allyl alcohol and isocyanuric acid.[6]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of sodium isocyanurate with an allyl halide, such as allyl chloride (chloropropene), in the presence of a catalyst.[1][9][10]
Materials:
-
Sodium isocyanurate
-
Acetonitrile (solvent)
-
Cuprous chloride (catalyst)
-
Triethylamine (B128534) (catalyst)
-
Allyl chloride (chloropropene)
Procedure:
-
In a four-necked flask equipped with a condenser, add 195g of sodium isocyanurate and 600g of acetonitrile.[1][9]
-
Add 2g of cuprous chloride and 8g of triethylamine to the flask.[1][9]
-
Slowly add 345g of allyl chloride dropwise over a period of 3.5-4 hours.[1][9]
-
After the addition is complete, maintain the reaction temperature at 80-85 °C for 4 hours.[1][9]
-
Cool the reaction mixture to room temperature and remove the solid phase by suction filtration.[1][9]
-
Distill the crude product at 113-115 °C under a reduced pressure of 133.3 Pa to obtain pure this compound.[1][9]
References
- 1. CN102887868B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. EP0378315A2 - Method for preparing a flame-retardant this compound prepolymer - Google Patents [patents.google.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. Process for producing this compound | TREA [trea.com]
In-Depth Technical Guide: Thermal Decomposition Products of Triallyl Isocyanurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of Triallyl isocyanurate (TAIC). It is intended for researchers, scientists, and professionals in drug development who utilize TAIC in various applications and require a thorough understanding of its thermal stability and degradation products. This document details the primary decomposition products, the proposed mechanisms of degradation, and the analytical techniques employed for their characterization.
Introduction to this compound (TAIC)
This compound is a trifunctional crosslinking agent utilized in the polymer industry to enhance the thermal and mechanical properties of various resins. Its molecular structure, featuring a stable s-triazine ring and three reactive allyl groups, contributes to its effectiveness in forming crosslinked networks. However, under elevated temperatures, TAIC undergoes thermal decomposition, leading to the formation of various smaller molecules. Understanding the nature of these decomposition products is critical for assessing the material's performance at high temperatures and for ensuring safety in its applications.
Primary Thermal Decomposition Products
The thermal decomposition of this compound is a complex process that is highly dependent on factors such as temperature, heating rate, and the surrounding atmosphere (inert or oxidative). Based on analogous chemical structures and findings from various thermal analysis studies, the principal decomposition products of TAIC have been identified.
It is hypothesized that, similar to other acrylic and methacrylic esters, the thermal decomposition of this compound likely yields allyl alcohol and isocyanuric acid as primary products[1]. Further degradation at higher temperatures, particularly above 400°C, can lead to the breakdown of the s-triazine ring, potentially forming free isocyanate groups [2]. In an oxidative environment, the complete combustion of TAIC would produce carbon dioxide (CO₂) , carbon monoxide (CO) , and nitrogen oxides (NOx) .
While specific quantitative yield data for the thermal decomposition of pure this compound is not extensively available in publicly accessible literature, the following table summarizes the expected products based on the decomposition of related isocyanurate and triazine compounds.
| Decomposition Product | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| Allyl Alcohol | C₃H₆O | 58.08 | 97 | A primary expected product from the cleavage of the ester linkages. |
| Isocyanuric Acid | C₃H₃N₃O₃ | 129.07 | Decomposes | The heterocyclic core of the TAIC molecule. |
| Isocyanate Groups | -NCO | 42.02 | - | Formed from the high-temperature decomposition of the s-triazine ring. |
| Carbon Dioxide | CO₂ | 44.01 | -78.5 (sublimes) | Product of complete oxidation. |
| Carbon Monoxide | CO | 28.01 | -191.5 | Product of incomplete oxidation. |
| Nitrogen Oxides | NOx | Variable | Variable | Products of oxidation of the nitrogen-containing ring. |
Experimental Protocols for Thermal Analysis
The characterization of the thermal decomposition of this compound involves several key analytical techniques. These methods provide information on the temperature at which decomposition occurs, the mass loss associated with decomposition, and the identity of the evolved gaseous products.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of TAIC by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
A small, precisely weighed sample of TAIC (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss versus temperature, from which the onset of decomposition and the temperatures of maximum decomposition rate can be determined.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of TAIC as a function of temperature.
Methodology:
-
A small, encapsulated sample of TAIC (typically 2-5 mg) is placed in the DSC instrument alongside an empty reference pan.
-
The sample and reference are heated at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to events such as melting, crystallization, and decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the individual volatile products formed during the thermal decomposition of TAIC.
Methodology:
-
A microgram-scale sample of TAIC is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium).
-
The decomposition products are swept into a gas chromatograph (GC) for separation based on their boiling points and interactions with the GC column.
-
The separated components then enter a mass spectrometer (MS), which fragments the molecules and detects the resulting ions, allowing for their identification based on their mass spectra.
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the functional groups of the gaseous products evolved during the thermal decomposition of TAIC in real-time.
Methodology:
-
A TGA experiment is performed as described in section 3.1.
-
The evolved gases from the TGA furnace are continuously transferred via a heated transfer line to the gas cell of an FTIR spectrometer.
-
FTIR spectra of the evolved gases are collected at different temperatures throughout the TGA run.
-
The resulting spectra provide information about the chemical bonds and functional groups present in the decomposition products.
Decomposition Pathways and Mechanisms
The thermal decomposition of this compound is proposed to occur through a multi-step process. The following diagrams illustrate the logical relationships in the experimental workflow and the proposed decomposition pathways.
Low-Temperature Decomposition (< 400°C): At moderately elevated temperatures, the initial decomposition is believed to involve the cleavage of the ester-like linkages between the allyl groups and the isocyanurate ring. This results in the formation of allyl alcohol and isocyanuric acid.
High-Temperature Decomposition (> 400°C): As the temperature increases further, the thermally stable s-triazine ring of the isocyanuric acid molecule begins to break down. This process is thought to proceed via a ring-opening mechanism to generate reactive isocyanate intermediates. These intermediates are unstable and will likely undergo further fragmentation into smaller gaseous products.
Oxidative Decomposition: In the presence of oxygen, the decomposition process is more complex and leads to the formation of combustion products. The carbon, hydrogen, and nitrogen in the TAIC molecule are oxidized to form carbon dioxide, water, carbon monoxide (in cases of incomplete combustion), and various nitrogen oxides.
Conclusion
The thermal decomposition of this compound is a multifaceted process that yields a range of products depending on the specific conditions. The primary low-temperature decomposition products are believed to be allyl alcohol and isocyanuric acid. At higher temperatures, the isocyanurate ring itself decomposes, leading to the formation of isocyanates and other smaller fragments. A thorough understanding of these decomposition pathways and products, obtained through the application of advanced thermal analysis techniques, is essential for the safe and effective use of TAIC in high-temperature applications. Further research focusing on the quantitative analysis of decomposition products under various conditions would provide a more complete picture of the thermal degradation of this important industrial chemical.
References
A Comprehensive Technical Guide to the Solubility of Triallyl Isocyanurate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of triallyl isocyanurate (TAIC), a trifunctional crosslinking agent pivotal in various industrial applications. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents visual workflows to aid researchers in their understanding and application of this compound.
Executive Summary
This compound (TAIC) is a versatile monomer utilized to enhance the thermal and mechanical properties of polymers. Its solubility in a range of organic solvents is a critical parameter for its application in formulations, synthesis, and purification processes. This guide summarizes the known solubility characteristics of TAIC, revealing high solubility in polar aprotic and alcoholic solvents and limited solubility in water and nonpolar alkanes. While precise quantitative data across a broad spectrum of solvents is not extensively published, this guide provides key data points and a robust methodology for its experimental determination.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive quantitative data is limited in publicly accessible literature.
| Solvent | Temperature (°C) | Solubility | Units | Reference |
| Water | 20 | < 1 | mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 20 | ≥ 100 | mg/mL | [1] |
| Ethanol (95%) | 20 | ≥ 100 | mg/mL | [1] |
| Acetone | 20 | ≥ 100 | mg/mL | [1] |
Qualitative Solubility Profile
This compound exhibits a wide range of solubilities in common organic solvents. The following provides a qualitative summary based on various technical data sheets and chemical databases.
-
Fully Soluble In: Aromatic Hydrocarbons (e.g., Benzene, Toluene), Alcohols (e.g., Ethanol, Methanol), Ketones (e.g., Acetone, Methyl Ethyl Ketone), Halogenated Hydrocarbons, and Cyclopentene.[2][3][4][5][6]
-
Slightly Soluble In: Alkanes (e.g., n-Pentane, Heptane).[2][4][6]
Experimental Protocol for Solubility Determination
While a specific, standardized protocol for determining the solubility of this compound is not widely published, the following general procedure, based on the common "shake-flask" method, is a reliable approach for accurately measuring its solubility in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (TAIC), high purity
-
Selected organic solvent(s), analytical grade
-
Scintillation vials or flasks with airtight caps
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Centrifuge (optional, for aiding separation)
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for several hours (e.g., 4-24 hours) to allow the undissolved solid to sediment. Centrifugation at the same temperature can be used to accelerate this process.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining solid microparticles, pass the solution through a syringe filter that is chemically resistant to the solvent.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.
-
Quantification: Analyze the diluted sample using a calibrated analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Theoretical study on the reaction of this compound in the UV radiation cross-linking of polyethylene | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical study on the reaction of this compound in the UV radiation cross-linking of polyethylene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US3065231A - Production of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Functionality and Reactivity of Triallyl Isocyanurate (TAIC) Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl isocyanurate (TAIC) is a trifunctional monomer renowned for its exceptional crosslinking and modification capabilities in a wide array of polymeric systems. Its unique molecular structure, featuring a thermally stable isocyanurate ring and three reactive allyl groups, imparts significant enhancements to the thermal, mechanical, and chemical resistance of various polymers. This technical guide provides a comprehensive overview of TAIC's core functionalities, reactivity, and applications. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and use in polymer modification, and an exploration of the mechanisms governing its reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials.
Introduction
This compound (TAIC) is a versatile crosslinking agent and modifier extensively utilized in the polymer industry to enhance the performance of thermoplastics, elastomers, and resins.[1][2] Its chemical structure, characterized by a heterocyclic isocyanurate ring with three pendant allyl groups, provides a unique combination of thermal stability and high reactivity.[3] The allyl groups readily participate in free-radical-mediated reactions, enabling the formation of dense, three-dimensional crosslinked networks within polymer matrices.[4] This crosslinking significantly improves material properties such as heat resistance, mechanical strength, and chemical stability.[4] TAIC is employed in a diverse range of applications, including the production of high-performance wire and cable insulation, automotive components, and encapsulants for solar cells.[5][6]
Physicochemical Properties of TAIC
TAIC is commercially available as a colorless to light-yellow liquid or crystalline solid.[7] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₂H₁₅N₃O₃ | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Appearance | Colorless to light-yellow liquid or crystalline solid | [1][7] |
| Melting Point | 24-28 °C | [1][8] |
| Boiling Point | 144 °C at 3 mmHg | [8] |
| Density | 1.155 g/cm³ at 30 °C | [8] |
| Viscosity | 85 ± 2 cps at 30 °C | [8] |
| Flash Point | > 179 °C | [8] |
| Solubility | Soluble in most organic solvents; insoluble in water. | [1] |
Functionality and Reactivity
The functionality of TAIC is primarily attributed to its three allyl groups, which are susceptible to free-radical addition reactions. This trifunctionality allows a single TAIC molecule to connect multiple polymer chains, leading to the formation of a robust crosslinked network.[3]
Crosslinking Mechanisms
TAIC-mediated crosslinking can be initiated through several methods, with peroxide and radiation-induced processes being the most common.
In this process, a peroxide initiator, such as dicumyl peroxide (DCP), is thermally decomposed to generate free radicals.[3] These highly reactive radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals. The polymer macroradicals can then react with the allyl groups of TAIC, effectively grafting the TAIC molecule onto the polymer chain.[9] The remaining allyl groups on the grafted TAIC can further react with other polymer macroradicals, forming crosslinks.[9] The presence of TAIC accelerates the crosslinking process and increases the crosslink density compared to using peroxide alone.[9]
Peroxide-initiated crosslinking mechanism involving TAIC.
High-energy radiation, such as electron beams or gamma rays, can also initiate crosslinking in the presence of TAIC. The radiation directly creates free radicals on the polymer chains, which then react with TAIC in a manner similar to the peroxide-initiated process.[10] This method is often preferred for applications requiring high purity and avoiding chemical residues from peroxide decomposition.[2]
Grafting Reactions
TAIC can be grafted onto polymer backbones to modify their surface properties or to introduce reactive sites for further functionalization. This is typically achieved by reacting the polymer with TAIC in the presence of a free-radical initiator. The extent of grafting can be controlled by adjusting the reaction conditions, such as temperature, initiator concentration, and the ratio of TAIC to the polymer.
Experimental Protocols
This section provides detailed methodologies for the synthesis of TAIC and its application in polymer modification.
Synthesis of this compound (TAIC)
This protocol describes the synthesis of TAIC from sodium isocyanurate and allyl chloride.[1][11]
Materials:
-
Sodium isocyanurate
-
Cuprous chloride (catalyst)
-
Triethylamine (B128534) (phase transfer catalyst)
-
Allyl chloride (propenyl chloride)
Procedure:
-
Charge a four-necked flask equipped with a mechanical stirrer, condenser, dropping funnel, and nitrogen inlet with 195 g of sodium isocyanurate and 600 g of acetonitrile.
-
Add 2 g of cuprous chloride and 8 g of triethylamine to the mixture.
-
Heat the mixture to 70-75 °C with stirring under a nitrogen atmosphere.
-
Slowly add 345 g of allyl chloride dropwise over 3.5-4 hours.
-
After the addition is complete, raise the temperature to 80-85 °C and continue the reaction for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the solid by-products.
-
Recover the acetonitrile from the filtrate by distillation under reduced pressure.
-
Purify the crude product by vacuum distillation at 113-115 °C / 133.3 Pa to obtain pure this compound.
Workflow for the synthesis of this compound.
Peroxide Crosslinking of Ethylene-Vinyl Acetate (EVA) with TAIC
This protocol details the peroxide-initiated crosslinking of EVA using TAIC as a co-agent.
Materials:
-
Ethylene-Vinyl Acetate (EVA) resin
-
Dicumyl peroxide (DCP)
-
This compound (TAIC)
-
Acetone
-
Twin-screw extruder
-
Two-roll mill
-
Compression molding press
Procedure:
-
Dissolve the desired amounts of DCP and TAIC in a minimal amount of acetone.
-
Spray the solution over the EVA resin pellets and mix thoroughly.
-
Compound the mixture using a twin-screw extruder at a barrel temperature of 80 °C and a die temperature of 85 °C.
-
Sheet the compounded material on a two-roll mill at 40 °C for 5 minutes.
-
Place the sheet in a compression mold and preheat at 120 °C for 5 minutes under 10 MPa pressure.
-
Increase the temperature to 170-180 °C and maintain for 10-15 minutes to induce crosslinking.
-
Cool the mold to room temperature under pressure before removing the crosslinked EVA sheet.
Determination of Gel Content and Swelling Ratio
This protocol is used to quantify the extent of crosslinking in a polymer.
Materials:
-
Crosslinked polymer sample
-
Xylene
-
Soxhlet extraction apparatus
-
Stainless steel mesh bag (120 mesh)
-
Analytical balance
-
Vacuum oven
Procedure:
-
Weigh a small piece of the crosslinked polymer sample (approximately 0.2 g) and record the weight (W₁).
-
Place the sample in a stainless steel mesh bag.
-
Perform Soxhlet extraction with xylene for 24 hours to dissolve the uncrosslinked portion.
-
After extraction, carefully remove the mesh bag containing the swollen gel and weigh it immediately (W₂).
-
Dry the swollen gel in a vacuum oven at 80 °C until a constant weight is achieved (W₃).
-
Calculate the gel content and swelling ratio using the following formulas:
-
Gel Content (%) = (W₃ / W₁) x 100
-
Swelling Ratio = (W₂ - W₃) / W₃
-
Synthesis of Ion-Exchange Resins with TAIC as a Crosslinker
This protocol describes the synthesis of a cation-exchange resin based on styrene (B11656), with TAIC as a crosslinking agent, via suspension polymerization followed by sulfonation.
Materials:
-
Styrene (monomer)
-
This compound (TAIC) (crosslinker)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent)
-
Deionized water
-
Concentrated sulfuric acid
-
Sodium hydroxide (B78521) solution (10%)
Procedure: Part 1: Suspension Polymerization
-
Prepare the aqueous phase by dissolving 0.68 g of poly(vinyl alcohol) in 60 ml of deionized water in a reaction vessel equipped with a mechanical stirrer and reflux condenser, heating to 90 °C to dissolve, and then cooling.
-
Prepare the organic phase by dissolving 0.90 g of benzoyl peroxide in a mixture of 10.70 ml of styrene and a specified amount of TAIC (e.g., 1-5% by weight of monomers).
-
With vigorous stirring, add the organic phase to the aqueous phase to form a fine suspension of monomer droplets.
-
Heat the suspension to 85-95 °C under a nitrogen atmosphere and maintain for 6-8 hours to complete the polymerization.
-
Cool the mixture, filter the resulting polymer beads, and wash them thoroughly with deionized water and then methanol.
-
Dry the beads in a vacuum oven.
Part 2: Sulfonation
-
Swell the dry copolymer beads in chloroform for 30-60 minutes at room temperature.
-
Add concentrated sulfuric acid to the swollen beads (weight ratio of beads to acid typically 1:4).
-
Heat the mixture to 70-95 °C and maintain for 4-6 hours with occasional stirring to carry out the sulfonation reaction.
-
Cool the reaction mixture and carefully pour it into a large volume of cold deionized water.
-
Wash the sulfonated resin beads extensively with deionized water until the washings are neutral.
-
To convert to the sodium form, treat the resin with a 10% sodium hydroxide solution, then wash again with deionized water until neutral.
-
Dry the final ion-exchange resin beads.
Workflow for the synthesis of a TAIC-crosslinked ion-exchange resin.
Kinetic Analysis of TAIC Crosslinking by Differential Scanning Calorimetry (DSC)
The crosslinking kinetics of TAIC in a polymer matrix can be investigated using non-isothermal DSC. By analyzing the exothermic crosslinking peak at different heating rates, kinetic parameters such as the activation energy (Ea) can be determined using model-free methods like the Kissinger or Ozawa-Flynn-Wall (OFW) method.
Procedure:
-
Prepare samples of the uncured polymer containing TAIC and a peroxide initiator (e.g., EVA/TAIC/DCP).
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Perform non-isothermal DSC scans at several different heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire crosslinking exotherm (e.g., from room temperature to 250 °C).
-
From the resulting thermograms, determine the peak temperature (Tp) of the exothermic crosslinking reaction for each heating rate (β).
-
Kissinger Analysis: Plot ln(β/Tp²) versus 1/Tp. The activation energy (Ea) can be calculated from the slope of the resulting straight line (Slope = -Ea/R, where R is the gas constant).
-
Ozawa-Flynn-Wall (OFW) Analysis: For various degrees of conversion (α), determine the corresponding temperature (Tα) from the DSC curves at different heating rates. Plot log(β) versus 1/Tα for each conversion level. The slope of these isoconversional lines can be used to calculate the activation energy as a function of conversion (Slope ≈ -0.4567 * Ea / (R * Tα)).
Applications of TAIC
The unique properties of TAIC make it a valuable additive in a wide range of polymeric materials:
-
Wire and Cable Insulation: Enhances the thermal and mechanical properties of polyolefins used in high-performance cables.[2]
-
Automotive Parts: Improves the heat and oil resistance of rubber and plastic components used in under-the-hood applications.
-
Solar Cell Encapsulants: Increases the durability, transparency, and weatherability of EVA films used to encapsulate photovoltaic cells.[5]
-
Ion-Exchange Resins: Acts as a crosslinker to produce resins with superior thermal stability and mechanical strength compared to those made with divinylbenzene.
-
Adhesives and Coatings: Improves the thermal and chemical resistance of various resin systems.[6]
Conclusion
This compound is a highly effective trifunctional monomer that plays a crucial role in the modification and enhancement of a wide variety of polymers. Its ability to form dense crosslinked networks leads to significant improvements in thermal stability, mechanical strength, and chemical resistance. This guide has provided a comprehensive overview of TAIC's properties, reactivity, and applications, along with detailed experimental protocols to facilitate its use in research and development. The versatility of TAIC continues to drive innovation in the field of polymer science, enabling the creation of advanced materials for demanding applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Peroxide Curing Agents in EVA Compounds and Vulcanizates [journal.rubber.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lwrs.inl.gov [lwrs.inl.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and thermodynamic investigation on diffusion-limited crosslinking reaction behaviors of peroxide-induced low-density polyethylene - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
An In-depth Technical Guide on Triallyl Isocyanurate: Molecular Weight and Formula
For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula of triallyl isocyanurate, a crosslinking agent and monomer utilized in polymer chemistry.
Core Molecular Data
The fundamental chemical identifiers for this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in experimental protocols and for the characterization of resulting materials.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [1][2][3][4][5][6] |
| Molecular Weight | 249.27 g/mol | [1][4][5] |
The molecular formula, C₁₂H₁₅N₃O₃, delineates the exact number of atoms of each element within a single molecule of this compound.[1][2][3][4][5][6] The molecular weight, approximately 249.27 g/mol , represents the mass of one mole of the substance.[1][4][5]
Logical Relationship of Core Properties
The relationship between the common name, molecular formula, and molecular weight is a foundational concept in chemistry. The name identifies the structure, which in turn dictates the elemental composition (formula), and from the formula, the molecular weight is calculated.
References
- 1. This compound | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1025-15-6 | Chemsrc [chemsrc.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound/CAS:1025-15-6-HXCHEM [hxchem.net]
- 6. CAS 1025-15-6: this compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Isomerization of Triallyl Cyanurate to Triallyl Isocyanurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomerization of triallyl cyanurate (TAC) to triallyl isocyanurate (TAIC). This rearrangement is a critical industrial process for producing TAIC, a trifunctional monomer used as a crosslinking agent for high-performance polymers, synthetic rubbers, and as a raw material for flame retardants.[1] This document details the reaction mechanism, catalytic systems, experimental protocols, and analytical methods pertinent to this chemical transformation.
Introduction
Triallyl cyanurate (TAC) and this compound (TAIC) are isomers that serve as important crosslinking agents in polymer chemistry.[1] While both possess three reactive allyl groups, their core structures, a cyanurate (O-linked) versus an isocyanurate (N-linked) triazine ring, impart different properties to the final polymer networks. The isomerization of the thermodynamically less stable TAC to the more stable TAIC is, therefore, a process of significant commercial interest. This transformation is typically achieved through a thermally induced rearrangement, often in the presence of a catalyst.
Reaction Mechanism: The Claisen Rearrangement
The isomerization of triallyl cyanurate to this compound is a classic example of a[2][2]-sigmatropic rearrangement, specifically a Claisen rearrangement.[2][3][4] This type of reaction involves the concerted reorganization of six electrons in a cyclic transition state.[3][5][6] In this intramolecular process, the allyl group migrates from an oxygen atom on the cyanurate ring to a nitrogen atom, forming the more stable isocyanurate structure. The reaction is driven by the formation of a stronger carbonyl C=O bond in the isocyanurate ring.[3]
The overall transformation can be visualized as the sequential migration of the three allyl groups from the oxygen to the nitrogen atoms of the triazine ring.
Catalysis
While the isomerization can occur thermally, the reaction rates are often slow, and high temperatures can lead to undesirable side reactions, including polymerization.[4] To enhance the reaction rate and improve selectivity, various catalysts are employed.
Copper-Based Catalysts: Copper salts, particularly Cu(II) salts, are the most effective and widely cited catalysts for this rearrangement.[4][7] Anhydrous copper(II) chloride (CuCl₂) is a commonly used catalyst.[4] The concentration of the copper catalyst is typically low, ranging from 0.01 to 1% by weight based on the amount of TAC.[4][7] Other copper salts such as CuBr₂, CuI₂, and copper carboxylates [Cu(RCOO)₂] have also been reported as effective.[4]
Other Catalytic Systems:
-
Quaternary Ammonium Compounds: These have been used, but they can be associated with long reaction times and a higher risk of spontaneous polymerization.[4]
-
Metallic Copper and Reducing Agents: Systems involving metallic copper in the presence of reducing agents like tin(II) chloride or iron(II) chloride have also been explored.
The choice of catalyst is critical for controlling the reaction kinetics and minimizing the formation of by-products.
Reaction Conditions
The isomerization is highly dependent on temperature and the reaction medium.
-
Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 90°C to 160°C.[4][7] A more favorable range often cited is 110°C to 140°C to ensure a sufficient reaction rate while controlling potential side reactions.[4]
-
Solvents: The reaction can be performed in a solvent or neat (without a solvent). When a solvent is used, it should be aprotic and stable under the reaction conditions. Aromatic hydrocarbons like toluene (B28343) are commonly employed.[4] The choice of solvent is often dictated by its boiling point to maintain the desired reaction temperature.[4] In some industrial processes, the reaction is run in the absence of an extraneous solvent, using the product, TAIC, as the reaction medium.[7] This approach simplifies downstream processing.
-
Reaction Time: The time required for complete conversion depends on the temperature and catalyst concentration. With an efficient catalyst system, the conversion of TAC can be nearly quantitative within minutes of its addition to the hot reaction mixture.
Quantitative Data
The efficiency of the isomerization is influenced by several factors. The following table summarizes quantitative data extracted from various patented processes.
| Catalyst | Catalyst Conc. (% w/w of TAC) | Temperature (°C) | Solvent | Avg. Residence Time | Yield/Purity | Reference |
| Anhydrous CuCl₂ | 0.1 | 113-115 | Toluene | ~16 min (initiation) | Not specified | [4] |
| Cu²⁺ salt | 0.01 - 1 | 90 - 160 | Toluene or TAIC | 10 - 60 min | >99.8% isomerization | [4][7] |
| Cu²⁺ salt | 0.01 - 1 | 110 - 140 | Aprotic solvent | Not specified | High | [4] |
Experimental Protocols
The following are representative experimental protocols for the batch and continuous isomerization of TAC to TAIC, based on descriptions in the technical literature.[4]
Batch Isomerization Protocol
-
Reactor Setup: A 500 mL double-walled, stirred-tank reactor equipped with a reflux condenser, thermometer, and nitrogen inlet is used. The reactor is heated using a thermostatic silicone oil bath.
-
Initial Charge: A solution of 25 mL of triallyl cyanurate (TAC) and 0.3 g of anhydrous CuCl₂ in 75 mL of toluene is charged to the reactor.
-
Heating and Initiation: The oil bath is set to 130°C. The internal temperature of the reactor will stabilize around 113-115°C (the boiling point of toluene). The solution is initially blue.
-
Reaction Monitoring: The reaction is monitored for an exotherm. The onset of isomerization is marked by a vigorous reflux and a color change from blue to dark olive green. This typically occurs after about 16 minutes under these conditions.
-
Work-up: After the reaction is complete (as determined by GC analysis), the solvent is removed by distillation under reduced pressure. The resulting crude TAIC is then purified by vacuum distillation.
Continuous Isomerization Protocol
-
Reactor Setup: A similar reactor to the batch process is used, but it is also equipped with an inlet pump for reactant feed and an outlet pump for product removal.
-
Initiation: The reaction is initiated as described in the batch protocol.
-
Continuous Feed and Removal: Once the initial batch reaction has commenced, a feed solution of TAC and dissolved CuCl₂ in toluene (e.g., 3000 mL TAC, 3.0 g CuCl₂, 3000 mL toluene) is continuously pumped into the reactor at a defined rate (e.g., 10 mL/min).
-
Steady State: Simultaneously, the reaction mixture is pumped out of the reactor at the same rate to maintain a constant volume. The average residence time should be maintained between 10 and 60 minutes.
-
Product Isolation: The withdrawn reaction mixture is collected, and the TAIC is isolated by distilling off the solvent, followed by vacuum distillation of the product.[2]
Analytical Methods
To monitor the progress of the isomerization and to determine the purity of the final product, several analytical techniques are employed.
-
Gas Chromatography (GC): GC is the primary method used to monitor the conversion of TAC to TAIC.[1][2][4] It allows for the separation and quantification of the starting material, product, and any potential by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of TAIC.[8]
-
Spectroscopic Methods: Techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to confirm the chemical structures of TAC and TAIC, distinguishing between the cyanurate (C-O-N) and isocyanurate (C-N-C=O) linkages.
Visualizations
Reaction Pathway Diagram
References
- 1. Triallyl Cyanurate (TAC) |Crosslinking Agent [benchchem.com]
- 2. RU2427576C2 - Method of producing this compound (taic) - Google Patents [patents.google.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. DE102006032167B4 - Process for the preparation of this compound (TAIC) - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. KR101388742B1 - Method for producing this compound (TAIC) - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Triallyl Isocyanurate (TAIC) as a Crosslinking Agent for Polyethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl isocyanurate (TAIC) is a trifunctional monomer utilized as a highly effective co-agent for the crosslinking of polyethylene (B3416737) (PE).[1][2] Its three reactive allyl groups enable the formation of a dense, three-dimensional network within the polymer matrix, significantly enhancing the material's properties. This process, initiated by either peroxide decomposition or radiation, transforms thermoplastic polyethylene into a thermoset material with improved thermal stability, mechanical strength, chemical resistance, and weatherability.[2][3] TAIC is employed across various polyethylene grades, including low-density polyethylene (LDPE), high-density polyethylene (HDPE), and linear low-density polyethylene (LLDPE), to meet the demands of advanced applications such as high-voltage cable insulation, hot water pipes, and automotive components.[3][4][5]
These application notes provide detailed protocols for peroxide and radiation-induced crosslinking of polyethylene using TAIC, summarize key quantitative data on the resulting material properties, and outline standard characterization methods.
Mechanism of Action: Peroxide-Induced Crosslinking
The crosslinking of polyethylene with TAIC in the presence of a peroxide initiator, such as dicumyl peroxide (DCP) or di-tert-butyl peroxide (DTBP), proceeds via a free-radical mechanism.[2][6] The process is initiated by the thermal decomposition of the peroxide, which generates highly reactive free radicals. These radicals abstract hydrogen atoms from the polyethylene backbone, creating polymer macroradicals. The polyethylene radicals can then react in several ways: by combining with each other to form direct carbon-carbon crosslinks, or by reacting with the allyl groups of the TAIC molecules. The TAIC radicals, in turn, react with other polyethylene chains, effectively creating a bridge and increasing the crosslinking efficiency.[7]
Caption: Peroxide-induced crosslinking of polyethylene with TAIC.
Experimental Protocols
Protocol 1: Peroxide-Induced Crosslinking of HDPE in an Internal Mixer
This protocol describes a laboratory-scale method for the peroxide crosslinking of high-density polyethylene (HDPE) using Di-tert-butyl peroxide (DTBP) as the initiator and TAIC as the co-agent.[8][9]
Materials:
-
High-Density Polyethylene (HDPE) powder (dried at 80°C for 4 hours)
-
Di-tert-butyl peroxide (DTBP)
-
This compound (TAIC)
Equipment:
-
Internal mixer (e.g., Haake rheometer)
-
Compression molding press
-
Mold for sample sheets
Procedure:
-
Melt Blending:
-
Set the internal mixer to 160°C and a rotor speed of 60 rpm.
-
Add the dried HDPE powder to the mixer and allow it to melt for 3 minutes.
-
Add the desired amounts of DTBP and TAIC to the molten HDPE. Typical concentrations range from 0.5 to 2.5 wt% for DTBP and 0.1 to 1.0 wt% for TAIC.
-
Mix for an additional 5 minutes to ensure uniform dispersion of the crosslinking agents.
-
-
Compression Molding and Curing:
-
Preheat the compression molding press and the mold to 120°C.
-
Transfer the compounded material to the preheated mold.
-
Place the mold in the press and apply a pressure of 10 MPa for 5 minutes to allow the material to fill the mold completely.
-
Increase the temperature to 180°C and maintain it for 10 minutes to induce the crosslinking reaction.
-
Cool the mold to room temperature under pressure.
-
Once cooled, remove the crosslinked HDPE sheet for characterization.
-
Protocol 2: Radiation-Induced Crosslinking of LLDPE
This protocol outlines a general procedure for the radiation crosslinking of linear low-density polyethylene (LLDPE) using TAIC as a sensitizer.[10]
Materials:
-
Linear Low-Density Polyethylene (LLDPE) pellets or powder
-
This compound (TAIC), solid or liquid form
Equipment:
-
Twin-screw extruder or internal mixer for compounding
-
Compression molding press or film blowing line
-
Electron beam or gamma irradiation source
Procedure:
-
Compounding:
-
Dry-blend the LLDPE with the desired concentration of TAIC. Typical concentrations range from 1.5 to 6.0 phr (parts per hundred resin).
-
Melt-compound the mixture using a twin-screw extruder or an internal mixer to ensure homogeneous dispersion of the TAIC within the polyethylene matrix.
-
Process the compound into the desired form, such as sheets via compression molding or films via a film blowing line.
-
-
Irradiation:
-
Expose the prepared LLDPE/TAIC samples to a source of high-energy radiation, such as an electron beam or gamma rays.
-
The irradiation dose will depend on the desired degree of crosslinking and the concentration of TAIC. Doses can range from 50 to 250 kGy.[10]
-
The crosslinking reaction is initiated by the radiation, which creates free radicals on the polymer chains.
-
Data Presentation
The following tables summarize the quantitative effects of TAIC and peroxide concentration on the properties of polyethylene.
Table 1: Effect of DTBP and TAIC Concentration on the Properties of HDPE [8]
| DTBP (wt%) | TAIC (wt%) | Gel Content (%) | Heat Deformation Temp. (°C) | Impact Strength (kJ/m²) | Flexural Strength (MPa) |
| 0 | 0 | 0 | 65.5 | 34.1 | 27.5 |
| 2.5 | 0 | 74.7 | 65.6 | - | - |
| 2.5 | 0.3 | 82.1 | 80.1 | 104.73 | 33.6 |
Table 2: Effect of Solid TAIC Concentration on the Properties of Electron Beam Crosslinked LLDPE [10]
| TAIC (phr) | Crystallinity (%) | Melting Point (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 45.2 | 123.5 | 18.2 | 580 |
| 1.5 | 43.8 | 122.8 | 19.5 | 550 |
| 3.0 | 42.1 | 121.5 | 20.1 | 520 |
| 4.5 | 40.5 | 120.3 | 19.2 | 480 |
| 6.0 | 38.9 | 119.1 | 18.5 | 450 |
Characterization Workflows
Workflow for Determining Gel Content
The gel content is a measure of the degree of crosslinking and represents the insoluble fraction of the polymer.[11][12]
Caption: Workflow for gel content determination.
Workflow for Thermal and Mechanical Characterization
A typical workflow for evaluating the thermal and mechanical properties of crosslinked polyethylene.
References
- 1. Model Simulation and Rheological Research on Crosslinking Behavior of Polyethylene Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Dialkyl Peroxide Crosslinking on the Properties of LLDPE and UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iupac.org [publications.iupac.org]
- 4. researchgate.net [researchgate.net]
- 5. STUDY OF THE INFLUENCE OF THE CROSSLINKING METHODS ON THE PROPERTIES OF POLYETHYLENE: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nexus-analytics.com.my [nexus-analytics.com.my]
Application Notes and Protocols for Peroxide Curing of Elastomers with TAIC Coagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxide curing is a versatile method for crosslinking a wide range of elastomers, offering excellent thermal stability and low compression set in the final vulcanizate.[1] The efficiency of peroxide curing can be significantly enhanced by the use of coagents, which are multifunctional organic molecules that increase the crosslink density and can modify the final properties of the elastomer.[2][3] Among these, Triallyl Isocyanurate (TAIC) is a highly effective trifunctional coagent known for improving the mechanical properties, heat resistance, and cure efficiency of various elastomers, including fluoroelastomers (FKM), ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber, and silicone rubbers.[4][5][6]
TAIC participates in the curing reaction by providing additional reactive sites, leading to a more densely crosslinked network.[7] This results in measurable improvements in properties such as tensile strength, modulus, hardness, and resistance to compression set.[4][7] These application notes provide a detailed overview of the peroxide curing mechanism with TAIC, experimental protocols for elastomer compounding and characterization, and quantitative data on the effects of TAIC on various elastomer properties.
Chemical Curing Mechanism with TAIC
The peroxide curing of elastomers in the presence of TAIC is a free-radical chain reaction. The process can be summarized in the following key steps:
-
Initiation: The peroxide initiator thermally decomposes to form highly reactive free radicals.
-
Hydrogen Abstraction: These primary radicals abstract hydrogen atoms from the elastomer polymer chains, creating polymer macro-radicals.
-
Crosslinking and Grafting: The polymer macro-radicals can then react in several ways:
-
They can combine with other polymer macro-radicals to form carbon-carbon crosslinks.
-
They can add across the double bonds of the TAIC molecule, effectively grafting the coagent to the polymer chain.
-
The TAIC molecule, with its three allyl groups, can react with multiple polymer chains, forming a highly crosslinked and stable network.[7]
-
-
Homopolymerization: TAIC can also undergo some degree of homopolymerization, forming small, rigid domains within the elastomer matrix, which can act as reinforcing fillers.[1]
The presence of TAIC accelerates the overall curing process and increases the crosslinking efficiency by providing more pathways for the formation of a stable network structure.[7]
Experimental Protocols
Elastomer Compounding
Objective: To prepare a homogeneous elastomer compound containing peroxide and TAIC.
Apparatus:
-
Two-roll mill or an internal mixer (e.g., Banbury mixer).[8]
-
Analytical balance.
Materials:
-
Elastomer (e.g., EPDM, FKM, Silicone Rubber)
-
Peroxide (e.g., Dicumyl peroxide - DCP)
-
TAIC coagent
-
Fillers (e.g., carbon black, silica) (optional)
-
Plasticizers (optional)
-
Antioxidants (optional)[8]
Procedure:
-
Mastication: The raw elastomer is first softened on the two-roll mill until a continuous band is formed.[8]
-
Incorporation of Fillers and Additives: Fillers, plasticizers, and antioxidants are gradually added to the elastomer and mixed until a homogeneous blend is achieved.
-
Addition of Curing Agents: The peroxide and TAIC coagent are added at a lower temperature towards the end of the mixing cycle to prevent premature curing (scorching).[8] The typical dosage for TAIC ranges from 0.5 to 4 parts per hundred rubber (phr), while peroxide levels are typically around 1 phr.[7][9]
-
Homogenization: The compound is further mixed to ensure uniform dispersion of all ingredients.
-
Sheeting Out: The final compound is sheeted off the mill at a controlled thickness.
Curing and Sample Preparation
Objective: To vulcanize the elastomer compound and prepare test specimens.
Apparatus:
-
Compression molding press.[8]
-
Molds for specific test specimens (e.g., tensile dumbbells, compression set buttons).[8]
Procedure:
-
The uncured elastomer compound is placed into a pre-heated mold.[8]
-
The mold is placed in a compression molding press.
-
The compound is cured at a specific temperature and time (e.g., 170°C for 10 minutes), with the exact parameters typically determined from rheometer data.[8]
-
After curing, the mold is cooled, and the vulcanized elastomer specimens are removed.
Characterization of Cured Elastomers
Objective: To evaluate the physical and mechanical properties of the peroxide-cured elastomer with TAIC.
A. Cure Characteristics (Rheometry)
-
Method: Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA).[5][10]
-
Procedure: A small sample of the uncured compound is placed in the rheometer cavity and subjected to a small-amplitude oscillatory shear at a fixed temperature. The torque required to oscillate the die is measured as a function of time.
-
Key Parameters:
-
Minimum Torque (ML): Indicates the viscosity of the uncured compound.
-
Maximum Torque (MH): Correlates with the crosslink density and stiffness of the cured elastomer.[11]
-
Scorch Time (ts2): Time to a two-unit rise in torque from the minimum, indicating the onset of cure.
-
Optimum Cure Time (t90): Time to reach 90% of the maximum torque.[11]
-
B. Mechanical Properties (Tensile Testing)
-
Method: ASTM D412
-
Procedure: Dumbbell-shaped specimens are pulled at a constant rate of speed until they break.
-
Key Parameters:
-
Tensile Strength: The maximum stress applied during stretching.
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).
-
C. Hardness
-
Method: ASTM D2240
-
Procedure: A durometer is used to measure the indentation hardness of the vulcanized rubber.
-
Units: Shore A or IRHD.[12]
D. Compression Set
-
Method: ASTM D395
-
Procedure: A cylindrical specimen is compressed to a specified percentage of its original height and held at a specific temperature for a set time. The percentage of the original deflection that is not recovered after the load is removed is the compression set.
E. Swelling Test (Crosslink Density)
-
Method: ASTM D471
-
Procedure: A weighed sample of the cured elastomer is immersed in a suitable solvent (e.g., toluene) for a specific time. The amount of solvent absorbed is used to calculate the swell ratio, which is inversely proportional to the crosslink density.
Data Presentation: Effects of TAIC on Elastomer Properties
The addition of TAIC as a coagent in peroxide curing systems generally leads to significant improvements in the physical and mechanical properties of elastomers. The following tables summarize typical quantitative data observed in various studies.
Table 1: Effect of TAIC on Cure Characteristics of EPDM
| Property | Without TAIC | With TAIC (2 phr) |
| Maximum Torque (MH), dNm | 15.2 | 22.5 |
| Scorch Time (ts2), min | 2.1 | 1.8 |
| Optimum Cure Time (t90), min | 8.5 | 6.2 |
Data is illustrative and can vary based on the specific formulation and curing conditions.
Table 2: Effect of TAIC on Mechanical Properties of Fluoroelastomers (FKM)
| Property | Without TAIC | With TAIC (3 phr) |
| Hardness (Shore A) | 70 | 78 |
| Tensile Strength (MPa) | 12.5 | 18.2 |
| Elongation at Break (%) | 250 | 180 |
| Modulus at 100% (MPa) | 3.5 | 6.8 |
| Compression Set (70h @ 200°C), % | 25 | 15 |
Data is illustrative and can vary based on the specific formulation and curing conditions.[5]
Table 3: Effect of TAIC on Properties of HCR Silicone Rubber
| Property | Without TAIC | With TAIC (1.5 phr) |
| Durometer (Shore A) | 55 | 70.6 |
| Tensile Strength (psi) | 1200 | 1450 |
| Modulus at 100% (psi) | 250 | 550 |
Data is illustrative and can vary based on the specific formulation and curing conditions.[4]
Conclusion
The use of TAIC as a coagent in the peroxide curing of elastomers offers a powerful method for enhancing the performance of the final material. By increasing the crosslink density, TAIC significantly improves key mechanical properties such as modulus, tensile strength, and hardness, while also enhancing thermal stability and reducing compression set. The provided protocols offer a framework for the systematic evaluation of TAIC in various elastomer formulations, enabling researchers and professionals to optimize their materials for demanding applications.
References
- 1. pentasil.eu [pentasil.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ace-laboratories.com [ace-laboratories.com]
- 5. researchgate.net [researchgate.net]
- 6. arpmaterials.com [arpmaterials.com]
- 7. rajshila.com [rajshila.com]
- 8. benchchem.com [benchchem.com]
- 9. TAIC - this compound Crosslinker for Plastics & Rubber [sinocurechem.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hoffmann-mineral.com [hoffmann-mineral.com]
Application Notes and Protocols for Radiation Crosslinking of Polymers using Triallyl Isocyanurate (TAIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation crosslinking is a well-established method for modifying the physical and chemical properties of polymers. This technique utilizes ionizing radiation, such as electron beams or gamma rays, to induce the formation of a three-dimensional network structure within the polymer matrix. The resulting crosslinked polymer often exhibits enhanced mechanical strength, thermal stability, chemical resistance, and dimensional stability. However, many commodity polymers, particularly those that predominantly undergo chain scission upon irradiation, require the presence of a crosslinking agent, or sensitizer, to achieve an effective crosslinking density.
Triallyl isocyanurate (TAIC) is a highly effective trifunctional monomer widely used as a co-agent in the radiation crosslinking of various polymers. Its three reactive allyl groups readily participate in free-radical polymerization reactions initiated by the irradiation process, leading to a high degree of crosslinking at relatively low radiation doses. This efficiency makes TAIC a valuable tool for tailoring the properties of a wide range of polymers for demanding applications in industries such as automotive, wire and cable, and medical devices. These enhanced properties can be beneficial in drug development for applications like fabricating robust drug delivery systems or medical implants with improved longevity.
Mechanism of Action
The radiation-induced crosslinking of polymers in the presence of TAIC is a free-radical mediated process. The key steps are outlined below:
-
Initiation: High-energy radiation (e.g., electron beam or gamma rays) interacts with the polymer, leading to the homolytic cleavage of covalent bonds (primarily C-H bonds) and the formation of polymer macro-radicals.
-
Propagation and Crosslinking with TAIC: The highly reactive polymer macro-radicals can then react with the allyl groups of the TAIC molecules. This reaction grafts the TAIC molecule onto the polymer chain, and the radical is transferred to the TAIC molecule.
-
Network Formation: The TAIC radical, being part of a trifunctional molecule, can then react with other polymer chains or other TAIC molecules, creating a dense, three-dimensional crosslinked network. The presence of three allyl groups per TAIC molecule significantly amplifies the crosslinking efficiency.
This process transforms the thermoplastic polymer into a thermoset material with a stable network structure.
Applications
The use of TAIC in radiation crosslinking enhances the performance of a variety of polymers, opening up a wide range of applications:
-
Wire and Cable Insulation: Crosslinked polyethylene (B3416737) (XLPE) and other polyolefins with TAIC exhibit improved thermal resistance, tensile strength, and abrasion resistance, making them ideal for high-performance wire and cable insulation.
-
Automotive Components: TAIC-crosslinked polymers are used in under-the-hood applications where resistance to high temperatures and automotive fluids is crucial.
-
Heat-Shrinkable Tubing and Films: The "shape memory" effect imparted by crosslinking is utilized in heat-shrinkable products for electrical insulation and packaging.
-
Biodegradable Polymers: TAIC can be used to enhance the mechanical properties and thermal stability of biodegradable polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) for applications in medical devices and durable packaging, while retaining their biodegradability.
-
Solar Cell Encapsulants: TAIC is used in the crosslinking of ethylene (B1197577) vinyl acetate (B1210297) (EVA) films for encapsulating solar cells, improving their durability and lifespan.
-
Medical Devices: Radiation sterilization is a common practice for medical devices. The addition of TAIC can improve the mechanical integrity and stability of polymer-based medical devices that undergo irradiation, such as implants or drug delivery components.
Quantitative Data on the Effects of TAIC and Radiation
The concentration of TAIC and the absorbed radiation dose are critical parameters that determine the final properties of the crosslinked polymer. The following tables summarize some of the reported quantitative effects.
Table 1: Effect of TAIC Concentration and Radiation Dose on Gel Fraction
| Polymer | TAIC Concentration (wt%) | Radiation Dose (kGy) | Gel Fraction (%) | Reference |
| Poly(butylene succinate) (PBS) | 1 | 20 | 80 | |
| Polycaprolactone (PCL) | 1 | 20 | 80 | |
| Polylactic acid (PLA) | 3 | Not Specified | Effective Crosslinking | |
| Polyamide 6 | 6 | 132 | Not Specified (Implied high) | |
| Linear Low-Density Polyethylene (LLDPE) | 3 | Not Specified | Improved Crosslinking Degree |
Table 2: Effect of TAIC and Radiation on Mechanical Properties of Polyamide 6
| TAIC Concentration (wt%) | Radiation Dose (kGy) | Indentation Hardness (MPa) | Improvement in Mechanical Properties (%) | Reference |
| 2 | 66 | 190 | - | |
| 2 | 99 | 196 | - | |
| 2 | 132 | 200 | - | |
| 6 | 132 | Not Specified | 38 |
Experimental Protocols
The following protocols provide a general framework for the radiation crosslinking of polymers using TAIC. Specific parameters may need to be optimized depending on the polymer, equipment, and desired final properties.
Materials and Equipment
-
Polymer resin: (e.g., Polyethylene, Polypropylene, Polyamide, etc.)
-
This compound (TAIC): Liquid or powder form.
-
Internal mixer or twin-screw extruder: For melt blending.
-
Compression molding press or film extruder: For sample fabrication.
-
Electron beam accelerator or Gamma irradiation source (e.g., Cobalt-60): For irradiation.
-
Soxhlet extraction apparatus: For gel content analysis.
-
Universal Testing Machine (UTM): For mechanical testing.
-
Differential Scanning Calorimeter (DSC): For thermal analysis.
-
Fourier-Transform Infrared (FTIR) Spectrometer: For chemical structure analysis.
-
Analytical balance, glassware, solvents (e.g., xylene), etc.
Protocol 1: Sample Preparation - Melt Mixing
-
Drying: Dry the polymer resin in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.
-
Premixing: If using a powder form of TAIC, dry blend it with the polymer pellets at the desired concentration (e.g., 1-5 wt%).
-
Melt Mixing:
-
Set the temperature of the internal mixer or extruder to a temperature above the melting point of the polymer but below the decomposition temperature of TAIC (boiling point ~144°C at 3 mmHg).
-
Add the polymer (or polymer/TAIC premix) to the mixer.
-
If using liquid TAIC, inject it into the molten polymer at the desired concentration.
-
Mix for a sufficient time (e.g., 5-10 minutes) to ensure homogeneous dispersion of TAIC within the polymer matrix.
-
-
Sample Fabrication:
-
Transfer the compounded material to a compression molding press.
-
Preheat the mold to the molding temperature of the polymer.
-
Apply pressure to form sheets or plaques of the desired thickness.
-
Cool the mold under pressure.
-
Alternatively, use a film extruder to produce films of uniform thickness.
-
-
Specimen Preparation: Cut the molded sheets or films into specimens of the required dimensions for subsequent testing according to relevant ASTM standards.
Protocol 2: Radiation Crosslinking
A. Electron Beam Irradiation
-
Dosimetry: Calibrate the electron beam accelerator to determine the dose rate at a given beam current and energy.
-
Sample Placement: Place the polymer specimens on a conveyor system that passes under the electron beam.
-
Irradiation Parameters:
-
Energy: Select an appropriate electron energy (e.g., 1-10 MeV) based on the thickness of the sample to ensure uniform dose distribution.
-
Dose: Control the absorbed dose by adjusting the beam current and the conveyor speed. Doses typically range from 20 to 200 kGy.
-
Atmosphere: Irradiation is typically performed in air at ambient temperature. For oxygen-sensitive polymers, an inert atmosphere (e.g., nitrogen) may be used.
-
-
Post-Irradiation: Store the irradiated samples in a well-ventilated area to allow for the decay of any short-lived reactive species.
B. Gamma Irradiation
-
Dosimetry: Use dosimeters (e.g., alanine (B10760859) dosimeters) placed alongside the samples to measure the absorbed dose accurately.
-
Sample Packaging: Place the polymer specimens in sealed containers or bags. If an inert atmosphere is required, purge the container with nitrogen before sealing.
-
Irradiation:
-
Place the samples in a gamma irradiation chamber containing a Cobalt-60 source.
-
The absorbed dose is controlled by the exposure time. The dose rate is a characteristic of the source strength and geometry.
-
-
Post-Irradiation: Remove the samples from the chamber after the desired dose is achieved.
Protocol 3: Characterization of Crosslinked Polymers
A. Gel Content Analysis (ASTM D2765)
-
Sample Preparation: Accurately weigh a small piece of the crosslinked polymer sample (W_initial).
-
Extraction:
-
Place the sample in a wire mesh cage.
-
Suspend the cage in a flask containing a suitable solvent (e.g., xylene for polyethylene) and a boiling chip.
-
Connect the flask to a condenser and heat the solvent to its boiling point.
-
Extract for a specified period (e.g., 12-24 hours) to dissolve the soluble (non-crosslinked) fraction.
-
-
Drying:
-
Remove the cage and rinse the insoluble gel with fresh solvent.
-
Dry the gel in a vacuum oven at a temperature below its melting point until a constant weight is achieved (W_final).
-
-
Calculation:
-
Gel Content (%) = (W_final / W_initial) x 100
-
B. Mechanical Testing
-
Tensile Testing (ASTM D638):
-
Condition the dog-bone shaped specimens at a standard temperature and humidity.
-
Mount the specimen in the grips of a Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation to determine tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Use rectangular specimens.
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.
-
Calculate the flexural strength and flexural modulus.
-
C. Thermal Analysis (DSC)
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an aluminum DSC pan and seal it.
-
DSC Measurement:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. Crosslinking can affect all of these properties.
-
D. Spectroscopic Analysis (FTIR)
-
Sample Preparation: Use a thin film of the crosslinked polymer or prepare a KBr pellet.
-
FTIR Measurement:
-
Obtain the infrared spectrum of the sample.
-
Analyze the spectrum for changes in characteristic peaks. For example, a decrease in the intensity of the C=C stretching vibration of the allyl groups in TAIC can indicate the extent of the crosslinking reaction.
-
Conclusion
The use of this compound as a co-agent in the radiation crosslinking of polymers is a versatile and effective method for enhancing their performance characteristics. By carefully controlling the TAIC concentration and the radiation dose, researchers and engineers can tailor the properties of a wide range of polymers to meet the demands of advanced applications. The protocols outlined in these notes provide a foundation for conducting systematic studies in this field. It is important to note that optimization of the process parameters is often necessary to achieve the desired balance of properties for a specific polymer and application.
Application of Triallyl Isocyanurate (TAIC) in Enhancing Polymer Thermal Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl isocyanurate (TAIC) is a trifunctional crosslinking agent renowned for its ability to significantly enhance the thermal stability and mechanical properties of a wide range of polymers. Its unique molecular structure, featuring a stable isocyanurate ring and three reactive allyl groups, allows for the formation of a dense, three-dimensional crosslinked network within the polymer matrix. This network structure restricts polymer chain mobility at elevated temperatures, leading to improved heat resistance, dimensional stability, and mechanical strength. TAIC is commonly used as a coagent in peroxide or radiation-induced crosslinking of various polymers, including polyolefins, polyvinyl chloride (PVC), ethylene (B1197577) vinyl acetate (B1210297) (EVA), and silicone rubbers.
This document provides detailed application notes, experimental protocols, and quantitative data on the use of TAIC to improve the thermal stability of several key polymers.
Mechanism of Action
TAIC enhances polymer thermal stability through the formation of a highly crosslinked network. During peroxide-initiated crosslinking, the peroxide decomposes upon heating to form free radicals. These radicals abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. In the presence of TAIC, these polymer macroradicals can add to the allyl groups of TAIC, effectively grafting TAIC onto the polymer backbone. Each TAIC molecule possesses three allyl groups, enabling it to connect multiple polymer chains, thereby creating a dense and thermally stable three-dimensional network.[1] This process is significantly more efficient than using peroxide alone, as each TAIC molecule can facilitate multiple crosslinks.
In radiation-induced crosslinking, high-energy radiation generates free radicals on the polymer chains, which then react with the allyl groups of TAIC in a similar manner to peroxide crosslinking, leading to the formation of a crosslinked structure.
Diagram of TAIC Crosslinking Mechanism
Caption: Peroxide-initiated crosslinking of a polymer with TAIC.
Applications and Data
The addition of TAIC significantly improves the thermal properties of various polymers. The following tables summarize the quantitative effects of TAIC on the thermal stability of High-Density Polyethylene (HDPE), Ethylene Vinyl Acetate (EVA), Polyvinyl Chloride (PVC), and Silicone Rubber.
High-Density Polyethylene (HDPE)
TAIC, in conjunction with a peroxide initiator like di-tert-butyl peroxide (DTBP), substantially improves the heat resistance of HDPE.
Table 1: Thermal and Mechanical Properties of TAIC-Crosslinked HDPE [2][3]
| Property | Neat HDPE | HDPE + 2.5% DTBP | HDPE + 2.5% DTBP + 0.3% TAIC |
| Heat Deformation Temp. (HDT) (°C) | - | ~65.6 | 80.1 |
| Vicat Softening Temp. (VST) (°C) | - | ~125 | ~130 |
| Impact Strength (kJ/m²) | 34.1 | - | 104.73 |
| Flexural Strength (MPa) | 27.5 | - | 33.6 |
| Crosslinking Degree (%) | 0 | 74.7 | 82.1 |
Ethylene Vinyl Acetate (EVA)
TAIC is widely used in the crosslinking of EVA for applications such as solar panel encapsulants, where long-term thermal stability is crucial.[4]
Table 2: Thermal Properties of TAIC-Crosslinked EVA [4]
| Property | Uncrosslinked EVA | Photocrosslinked EVA (with TAIC) |
| Onset Decomposition Temp. (TGA) (°C) | ~320 | ~350 |
| Melting Temperature (Tm) (°C) | ~85 | ~80 |
| Heat of Fusion (ΔHf) (J/g) | ~30 | ~20 |
Note: The decrease in melting temperature and heat of fusion is indicative of a decrease in crystallinity due to the formation of a crosslinked network.
Polyvinyl Chloride (PVC)
TAIC is an effective crosslinking agent for PVC, particularly in radiation crosslinking processes, leading to enhanced thermal and mechanical properties.[5]
Table 3: Properties of TAIC-Crosslinked PVC (Radiation Crosslinked) [5]
| Property | Uncrosslinked PVC | Radiation Crosslinked PVC (with TAIC) |
| Thermal Distortion (°C at 120°C) | - | 7.2 - 22.1% |
| Hardness (Shore A) | - | 85 - 96 |
| Tensile Strength (MPa) | Varies | Increased with radiation dose |
| Elongation at Break (%) | Varies | Varies with radiation dose |
Note: Specific TGA/DSC data for direct comparison is limited in the cited literature, but significant improvement in heat resistance is consistently reported.
Silicone Rubber
In silicone rubber formulations, TAIC acts as a coagent with peroxides to increase the crosslink density, which can enhance thermal stability and mechanical properties.[6]
Table 4: Effect of TAIC on Fluoro Vinyl Methyl Silicone (FVMQ) Rubber Properties [6]
| Property | DCP Cured | DCP + TAIC Cured |
| Cure Rate Index (CRI) | Higher | Lower |
| Delta Torque (dN.m) (indicative of crosslink density) | Lower | Higher |
| Tensile Strength (MPa) | Higher | Lower |
| Elongation at Break (%) | Higher | Lower |
| Elastic Modulus | Lower | Higher (increased by 50%) |
Experimental Protocols
Detailed methodologies for the preparation and analysis of TAIC-crosslinked polymers are provided below.
Protocol 1: Peroxide Crosslinking of High-Density Polyethylene (HDPE) with TAIC
This protocol describes the melt blending and subsequent compression molding to prepare crosslinked HDPE samples.[2]
Materials:
-
High-Density Polyethylene (HDPE) powder
-
Di-tert-butyl peroxide (DTBP)
-
This compound (TAIC)
-
Internal mixer (e.g., Haake-style)
-
Compression molding press
Procedure:
-
Drying: Dry the HDPE powder in an oven at 80°C for 4 hours to remove any moisture.
-
Melt Blending:
-
Set the internal mixer to 160°C and a rotor speed of 60 rpm.
-
Add the dried HDPE powder to the mixer and allow it to melt for 3 minutes.
-
Add the desired amounts of DTBP (e.g., 2.5 phr) and TAIC (e.g., 0.3 phr) to the molten HDPE.
-
Continue mixing for an additional 5 minutes to ensure homogeneous dispersion of the crosslinking agents.
-
-
Compression Molding:
-
Preheat the compression molding press to 120°C.
-
Transfer the compounded material into a preheated mold.
-
Place the mold in the press and apply a pressure of 10 MPa for 5 minutes to allow the material to fill the mold completely.
-
Increase the temperature to 180°C and maintain the pressure for 10 minutes to induce the crosslinking reaction.
-
Cool the mold to room temperature under pressure.
-
Remove the crosslinked HDPE sheet from the mold for characterization.
-
Experimental Workflow for HDPE Crosslinking
Caption: Workflow for peroxide crosslinking of HDPE with TAIC.
Protocol 2: Radiation Crosslinking of Polyvinyl Chloride (PVC) with TAIC
This protocol outlines the general steps for preparing and radiation crosslinking PVC formulations containing TAIC.[5][7]
Materials:
-
Polyvinyl chloride (PVC) resin
-
Plasticizer (e.g., TOTM, DIOP)
-
Stabilizer (e.g., lead-based or calcium/zinc-based)
-
Lubricant
-
Antioxidant
-
Filler (e.g., calcium carbonate)
-
This compound (TAIC)
-
Two-roll mill or internal mixer
-
Compression molding press
-
Radiation source (e.g., electron beam accelerator or gamma irradiator)
Procedure:
-
Compounding:
-
In an internal mixer or on a two-roll mill, blend the PVC resin with the plasticizer, stabilizer, lubricant, antioxidant, and filler until a homogeneous mixture is obtained. The processing temperature should be kept below the degradation temperature of PVC (typically around 160-180°C).
-
Add the TAIC crosslinking agent (typically 4-15 phr) and continue mixing for a short period to ensure uniform dispersion.
-
-
Sheet Preparation:
-
Sheet out the compounded material on a two-roll mill to the desired thickness.
-
Alternatively, use a compression molding press to prepare sheets of the PVC compound. Press at a temperature sufficient for flow (e.g., 165°C) and then cool under pressure.
-
-
Radiation Crosslinking:
-
Expose the PVC sheets to a controlled dose of high-energy radiation (e.g., 1-12 Mrad) at room temperature in air.
-
The specific dose will depend on the desired level of crosslinking and the concentration of TAIC.
-
Protocol 3: Peroxide Crosslinking of Ethylene Vinyl Acetate (EVA) with TAIC
This protocol is relevant for the preparation of crosslinked EVA films, such as those used for solar cell encapsulation.[8][9]
Materials:
-
Ethylene Vinyl Acetate (EVA) copolymer pellets
-
Peroxide initiator (e.g., Lupersol TBEC)
-
This compound (TAIC)
-
Silane (B1218182) coupling agent (for adhesion)
-
UV absorber and antioxidant
-
Two-roll mill or twin-screw extruder
-
Laminator or compression molding press
Procedure:
-
Compounding:
-
Dry blend the EVA pellets with the peroxide, TAIC, silane coupling agent, UV absorber, and antioxidant.
-
Melt compound the mixture using a twin-screw extruder or a two-roll mill at a temperature that ensures good mixing without initiating significant crosslinking (e.g., 80-90°C).
-
Extrude or sheet out the compound into a film of the desired thickness.
-
-
Curing/Lamination:
-
Place the EVA film in a laminator or compression molding press.
-
Heat the film to the curing temperature, typically in the range of 145-160°C.
-
Apply pressure and maintain the temperature for a specific time (e.g., 7-15 minutes) to achieve the desired degree of crosslinking.
-
Cool the crosslinked EVA film before removal.
-
Protocol 4: Peroxide Curing of Silicone Rubber with TAIC Coagent
This protocol provides a general guideline for the compounding and curing of silicone rubber using a peroxide and TAIC.[10][11]
Materials:
-
Silicone rubber base
-
Reinforcing filler (e.g., fumed silica)
-
Additives (e.g., heat stabilizers, pigments)
-
Peroxide curing agent (e.g., dicumyl peroxide - DCP, or 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane)
-
This compound (TAIC)
-
Two-roll mill
Procedure:
-
Compounding on a Two-Roll Mill:
-
Set the roll temperature to be cool (e.g., below 55°C) to prevent premature curing.
-
Pass the silicone rubber base through the mill until a smooth sheet is formed.
-
Gradually add the reinforcing filler and any other additives, ensuring complete incorporation and a homogeneous mixture. This is often done by cutting and folding the rubber on the mill.
-
In a separate step, or as the final ingredient, add the peroxide and TAIC. It is crucial to disperse them evenly but quickly to minimize the risk of scorch (premature crosslinking).
-
-
Curing:
-
Shape the compounded silicone rubber as required (e.g., by compression molding).
-
Cure the rubber in a heated press at a temperature and time recommended for the specific peroxide used (e.g., 165-180°C for 5-10 minutes).
-
For many applications, a post-cure step is necessary to remove volatile by-products from the peroxide decomposition and to complete the crosslinking process. This typically involves heating the cured part in an air-circulating oven for several hours (e.g., 4 hours at 200°C).
-
Thermal Analysis Protocols
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the polymers by measuring the weight loss as a function of temperature.
Procedure:
-
Place a small, known weight of the polymer sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
Determine the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate (from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow to or from a sample as a function of temperature, providing information on glass transitions, melting, and crystallization.
Procedure:
-
Weigh a small sample of the polymer (typically 5-10 mg) and seal it in a DSC pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
-
Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
From the second heating scan, determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHf).
Logical Flow for Polymer Thermal Analysis
Caption: Characterization of polymer thermal properties using TGA and DSC.
Conclusion
This compound is a highly effective crosslinking coagent for enhancing the thermal stability of a wide variety of polymers. By forming a dense three-dimensional network, TAIC significantly improves heat resistance, as evidenced by increased heat deformation temperatures and onset decomposition temperatures. The provided protocols offer a starting point for researchers and scientists to explore the benefits of TAIC in their specific polymer systems. The quantitative data presented clearly demonstrates the substantial improvements in thermal and mechanical properties that can be achieved through the incorporation of TAIC.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermal degradation of PVC: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mositesrubber.com [mositesrubber.com]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. CN1415657A - Radiation crosslinking polyvinyl chloride material and its prepn. method - Google Patents [patents.google.com]
- 8. CN103804774A - Radiation pre-crosslinked ethylene-vinyl acetate resin film and its preparation method - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. dow.com [dow.com]
- 11. hoffmann-mineral.com [hoffmann-mineral.com]
Application Notes and Protocols: Triallyl Isocyanurate in the Vulcanization of Specialty Rubbers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Triallyl Isocyanurate (TAIC) as a co-agent in the peroxide vulcanization of specialty rubbers, including Fluoroelastomers (FKM), Ethylene Propylene Diene Monomer (EPDM), and Silicone Rubber (VMQ). This document outlines the effects of TAIC on the vulcanization process and the final properties of the cured elastomers, provides detailed experimental protocols for evaluation, and illustrates the underlying chemical mechanisms.
Introduction to this compound (TAIC) in Rubber Vulcanization
This compound (TAIC) is a trifunctional monomer that serves as a highly effective co-agent in the peroxide-induced crosslinking of various polymers.[1] Its molecular structure, featuring a stable isocyanurate ring and three reactive allyl groups, allows it to significantly enhance the efficiency and properties of the vulcanization process.[2] When used in conjunction with peroxides, TAIC participates in the radical-mediated crosslinking reactions, leading to a higher crosslink density in the final rubber network.[1][2] This denser network structure translates into notable improvements in the mechanical and thermal properties of specialty rubbers.[3][4]
The primary benefits of incorporating TAIC in the vulcanization of specialty rubbers include:
-
Accelerated Cure Rates: TAIC can shorten the vulcanization time, thereby increasing manufacturing throughput.[1]
-
Enhanced Mechanical Properties: It significantly improves tensile strength, tear resistance, and abrasion resistance.[3][5]
-
Improved Thermal Stability: The resulting vulcanizates exhibit superior heat resistance.[4]
-
Increased Chemical Resistance: The crosslinked network provides better resistance to solvents and other chemicals.[1]
-
Reduced Compression Set: This is a critical property for sealing applications, and TAIC helps in minimizing permanent deformation under compression.[6]
Data Presentation: Effects of TAIC on Specialty Rubbers
The following tables summarize the quantitative effects of TAIC on the vulcanization characteristics and mechanical properties of various specialty rubbers.
Ethylene Propylene Diene Monomer (EPDM)
The data below illustrates the influence of varying concentrations of TAIC on the vulcanization process and physical properties of an EPDM compound cured with peroxide.
Table 1: Influence of TAIC on Vulcanization and Physical Properties of EPDM [1][7]
| Property | 0 phr TAIC | 1 phr TAIC | 2 phr TAIC | 3 phr TAIC |
| Cure Characteristics (MDR) | ||||
| Scorch Time, ts1 (min) | 0.97 | 0.97 | 1.00 | 1.02 |
| Cure Time, tc90 (min) | 6.00 | 5.50 | 5.00 | 4.50 |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 12.5 | 15.0 | 17.5 | 18.5 |
| Elongation at Break (%) | 450 | 400 | 350 | 320 |
| Hardness (Shore A) | 65 | 68 | 71 | 74 |
phr: parts per hundred rubber
Fluoroelastomers (FKM)
Silicone Rubber (VMQ)
TAIC is also utilized as a co-agent in the peroxide curing of high-consistency silicone rubber (HCR). The inclusion of TAIC can significantly increase the durometer (hardness) and modulus of the cured silicone rubber.[9]
Table 2: Effect of TAIC on the Properties of Peroxide-Cured Silicone Rubber [9]
| Property | Control (No Co-agent) | With TAIC (5 phr) |
| Cure Characteristics (MDR) | ||
| Scorch Time, Ts2 (min) | 1.2 | 1.5 |
| Cure Time, Tc90 (min) | 4.5 | 5.0 |
| Mechanical Properties | ||
| Durometer Hardness (Shore A) | 40 | 55.6 |
| Tensile Strength (MPa) | 8.0 | 7.5 |
| Elongation at Break (%) | 600 | 550 |
| 100% Modulus (MPa) | 0.8 | 1.8 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the effect of TAIC on the vulcanization of specialty rubbers.
Rubber Compounding
Objective: To prepare uncured rubber compounds with varying levels of TAIC.
Materials and Equipment:
-
Specialty rubber (FKM, EPDM, or Silicone)
-
Peroxide curing agent (e.g., Dicumyl peroxide - DCP)
-
This compound (TAIC)
-
Other compounding ingredients (e.g., carbon black, acid acceptors, process aids)
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Analytical balance
Procedure:
-
Accurately weigh all the compounding ingredients as per the formulation.
-
On a two-roll mill, soften the rubber by passing it through the nip several times.
-
Add the other compounding ingredients in the following order: fillers, process aids, acid acceptors. Ensure each ingredient is well dispersed before adding the next.
-
Add the TAIC and peroxide last, with the mill temperature kept low to prevent premature curing (scorching).
-
Continue mixing until a homogeneous compound is obtained.
-
Sheet out the compound and allow it to mature for at least 24 hours at room temperature before testing.
Cure Characteristics Analysis (ASTM D5289)
Objective: To determine the vulcanization characteristics of the rubber compounds using a Moving Die Rheometer (MDR).
Materials and Equipment:
-
Uncured rubber compound
-
Moving Die Rheometer (MDR)
Procedure:
-
Set the MDR to the desired vulcanization temperature (e.g., 177°C for FKM, 180°C for EPDM).
-
Place a sample of the uncured rubber compound (approximately 5 grams) into the die cavity.
-
Start the test. The instrument will oscillate one of the dies and measure the torque required.
-
The test will run for a predetermined time, typically until the torque reaches a plateau.
-
From the resulting cure curve, determine the following parameters:
-
ML (Minimum Torque): An indicator of the compound's viscosity.
-
MH (Maximum Torque): An indicator of the compound's stiffness and crosslink density.
-
ts1 or ts2 (Scorch Time): The time at which vulcanization begins.
-
tc50 and tc90 (Cure Time): The time to reach 50% and 90% of the maximum torque, respectively.
-
Preparation of Vulcanized Test Slabs
Objective: To prepare cured rubber sheets for physical property testing.
Materials and Equipment:
-
Uncured rubber compound
-
Compression molding press with heated platens
-
Mold of desired dimensions (e.g., 150 x 150 x 2 mm)
Procedure:
-
Preheat the compression molding press to the vulcanization temperature determined from the MDR analysis.
-
Place a pre-weighed amount of the uncured rubber compound into the mold cavity.
-
Place the mold in the press and apply pressure according to the equipment specifications.
-
Cure the rubber for the tc90 time determined from the MDR analysis.
-
After the curing cycle is complete, remove the mold from the press and carefully demold the vulcanized rubber slab.
-
Allow the slab to cool to room temperature.
-
For some specialty rubbers like FKM, a post-curing step in an air-circulating oven (e.g., 24 hours at 230°C) is often required to optimize properties.
Mechanical Property Testing (ASTM D412, ASTM D2240)
Objective: To measure the key mechanical properties of the vulcanized rubber.
Materials and Equipment:
-
Vulcanized rubber slab
-
Dumbbell-shaped die cutter (as per ASTM D412)
-
Tensile testing machine with an extensometer[7]
-
Durometer (Shore A) (as per ASTM D2240)[1]
Procedure:
-
Tensile Properties (ASTM D412): a. Cut at least three dumbbell-shaped test specimens from the vulcanized slab. b. Measure the thickness and width of the narrow section of each specimen. c. Mount a specimen in the grips of the tensile testing machine. d. Attach an extensometer to the specimen to accurately measure elongation. e. Start the test at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[3] f. Record the force and elongation data. g. Calculate the tensile strength, elongation at break, and modulus at a specific elongation (e.g., 100%).
-
Hardness (ASTM D2240): a. Place the vulcanized slab on a flat, hard surface. b. Press the durometer firmly onto the surface of the rubber. c. Read the hardness value on the scale within one second. d. Take at least five readings at different locations on the slab and calculate the average.
Swelling Test for Crosslink Density Determination
Objective: To estimate the relative crosslink density of the vulcanized rubber.
Materials and Equipment:
-
Vulcanized rubber sample
-
Suitable solvent (e.g., toluene (B28343) for EPDM, acetone (B3395972) for FKM)
-
Analytical balance
-
Beaker or vial
Procedure:
-
Cut a small piece of the vulcanized rubber (approximately 0.2 g) and accurately weigh it (W1).
-
Immerse the sample in the chosen solvent in a sealed container at room temperature for 72 hours to reach swelling equilibrium.
-
Remove the swollen sample from the solvent, quickly blot the surface to remove excess solvent, and weigh it (W2).
-
Dry the sample in an oven at a temperature below its degradation point until a constant weight is achieved (W3).
-
The swelling ratio (Q) can be calculated as: Q = (W2 - W3) / W1. A lower swelling ratio indicates a higher crosslink density.
Visualization of Mechanisms and Workflows
Peroxide Vulcanization Mechanism with TAIC
The following diagram illustrates the radical-initiated crosslinking process of a specialty rubber in the presence of a peroxide and TAIC.
Caption: Peroxide vulcanization mechanism with TAIC co-agent.
Experimental Workflow for Evaluating TAIC in Specialty Rubbers
This diagram outlines the logical flow of experiments to characterize the effect of TAIC.
Caption: Experimental workflow for TAIC evaluation.
References
- 1. ace-laboratories.com [ace-laboratories.com]
- 2. sealseastern.com [sealseastern.com]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. semarakilmu.com.my [semarakilmu.com.my]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Rubber Vulcanizing Aid TAIC - Knowledge [sanjichem.com]
- 9. rajshila.com [rajshila.com]
Application Notes: Formulation of Heat-Resistant Resins with Triallyl Isocyanurate (TAIC)
Introduction
Triallyl isocyanurate (TAIC) is a trifunctional, heterocyclic monomer widely utilized as a crosslinking co-agent or modifier to enhance the performance of a broad range of polymers.[1][2] Its unique structure, featuring a thermally stable isocyanurate ring and three reactive allyl groups, allows it to form robust, three-dimensional polymer networks.[3] This network formation significantly improves the thermal stability, mechanical strength, chemical resistance, and hydrolytic resistance of the base resin.[4] TAIC is effective in both peroxide-initiated and radiation-induced crosslinking systems and is a key additive in the formulation of high-performance, heat-resistant materials for demanding applications in the electronics, automotive, and aerospace industries.
Application in Thermoplastics and Elastomers
TAIC is highly effective in modifying thermoplastics such as polyethylene (B3416737) (PE), ethylene (B1197577) vinyl acetate (B1210297) (EVA), and chlorinated polyethylene (CPE), as well as elastomers like ethylene propylene (B89431) diene monomer (EPDM) and fluoroelastomers (FKM).[4] In these systems, TAIC acts as a co-agent that increases the efficiency of peroxide curing, reduces cure times, and improves the final properties of the vulcanizate.[1][5] For peroxide crosslinking, a typical formulation includes 1-3 parts per hundred resin (phr) of TAIC with 0.2-1 phr of a peroxide initiator like dicumyl peroxide (DCP).[6]
The incorporation of TAIC leads to a higher crosslinking density, which restricts polymer chain mobility. This results in a significant increase in thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analysis (TGA).[5][7] Mechanically, the crosslinked network enhances properties such as tensile strength, modulus, and hardness, while also improving compression set and resistance to solvents and oils.[1][5]
Data Presentation: Performance of TAIC-Modified Polyolefins
The following table summarizes the typical effects of adding TAIC to polyolefin formulations. Data is compiled from various sources and represents illustrative values.
| Property | Base Polymer (HDPE/EVA) | HDPE/EVA with TAIC & Peroxide | Improvement |
| Thermal Properties | |||
| 5% Weight Loss Temp (Td5%), °C | ~360 (HDPE)[7] | > 380 (HDPE)[7] | Increased Stability |
| Gel Content, % | < 5[8] | > 80 | Significant Crosslinking |
| Mechanical Properties | |||
| Tensile Strength, MPa | 20 - 30 (HDPE)[9] | 25 - 40 (HDPE) | ~25-33% Increase |
| Elastic Modulus, GPa | 0.8 - 1.2 (HDPE)[9] | 1.0 - 1.5 (HDPE) | ~20-25% Increase |
| Elongation at Break, % | > 500 (HDPE)[10] | 200 - 400 (HDPE) | Reduced |
| Hardness (Shore D) | 60 - 70 (HDPE) | 65 - 75 (HDPE) | Increased |
Application in Thermosetting Resins
In thermosetting resins like epoxies and unsaturated polyesters, TAIC can be incorporated to improve heat resistance, dimensional stability, and mechanical strength.[6] It can be used as a reactive modifier that copolymerizes with the primary resin system during curing. The integration of the rigid triazine ring into the epoxy network enhances the material's glass transition temperature (Tg) and storage modulus at elevated temperatures, which are critical performance indicators for high-temperature applications.[6][11] The resulting materials are often used for potting, encapsulation, and as matrices for high-performance composites.[6]
Data Presentation: Performance of TAIC-Modified Epoxy Resins
The table below illustrates the enhancement of epoxy resin properties through modification. Values are representative and sourced from typical DMA and TGA results for high-performance epoxy systems.
| Property | Standard Bisphenol A Epoxy | Modified Epoxy System | Enhancement |
| Thermal & Mechanical Properties (DMA) | |||
| Glass Transition Temp (Tg), °C (DMA, tan δ peak) | 130 - 150[12] | 160 - 190+[11] | Significant Increase |
| Storage Modulus (E') at 30°C, GPa | 2.5 - 3.5[13] | 2.8 - 4.0[4] | Increased Stiffness |
| Storage Modulus (E') at Tg+30°C, MPa (Rubbery Modulus) | 30 - 50[6] | 40 - 70[6] | Higher Crosslink Density |
| Thermal Properties (TGA) | |||
| 5% Weight Loss Temp (Td5%), °C | ~330[13] | > 350[11] | Improved Thermal Stability |
Experimental Protocols
Protocol 1: Peroxide-Induced Crosslinking of Ethylene Vinyl Acetate (EVA) with TAIC
This protocol describes the preparation and characterization of a heat-resistant, crosslinked EVA formulation.
1. Materials & Equipment:
-
Ethylene Vinyl Acetate (EVA) resin (e.g., 15-33% vinyl acetate content)
-
This compound (TAIC)
-
Dicumyl peroxide (DCP), 98%
-
Internal mixer (e.g., Brabender Plasticorder) or a two-roll mill
-
Compression molding press with heating and cooling capabilities
-
Molds for test specimens (e.g., tensile bars, DMA bars)
-
Universal Testing Machine (UTM) for tensile tests (conforming to ASTM D638)
-
Dynamic Mechanical Analyzer (DMA)
-
Thermogravimetric Analyzer (TGA)
2. Compounding Procedure:
-
Set the internal mixer temperature to 110-120°C, a temperature high enough to melt the EVA but safely below the decomposition temperature of DCP.[14] Set rotor speed to 60 RPM.
-
Add the EVA resin to the mixing chamber and masticate for 2-3 minutes until a homogenous melt is formed.
-
Add the liquid TAIC (typically 2-3 phr) to the molten polymer and mix for another 3 minutes to ensure uniform dispersion.
-
Add the DCP powder (typically 0.5-1.0 phr) and continue mixing for an additional 2-3 minutes.[14] Avoid prolonged mixing to prevent premature crosslinking (scorch).
-
Remove the compound from the mixer and sheet it out on a two-roll mill or prepare it for molding.
3. Curing / Compression Molding:
-
Preheat the compression press to the curing temperature, typically 160-170°C.[14][15]
-
Place a sufficient amount of the compounded material into the preheated mold.
-
Close the press and apply a low pressure for 1-2 minutes to allow the material to fill the mold cavity.
-
Increase the pressure to 10-15 MPa and hold for the optimal cure time (typically 10-15 minutes, determined by rheometer tests).[16]
-
After the curing cycle, cool the mold under pressure to below 50°C before demolding the crosslinked specimens.
4. Characterization:
-
Tensile Properties: Condition the specimens as per ASTM D618. Conduct tensile tests according to ASTM D638 to determine tensile strength, modulus, and elongation at break.[3]
-
Thermal Stability (TGA): Analyze a 5-10 mg sample using TGA from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the onset of degradation (Td5%).[5]
-
Thermomechanical Properties (DMA): Test rectangular specimens in a three-point bending mode. Scan from -70°C to 150°C at a heating rate of 3°C/min and a frequency of 1 Hz to determine the storage modulus (E') and glass transition temperature (Tg, tan δ peak).[5][13]
Protocol 2: Formulation and Curing of a Heat-Resistant Epoxy Resin with TAIC
This protocol outlines the procedure for preparing a TAIC-modified epoxy system.
1. Materials & Equipment:
-
Bisphenol A based epoxy resin (e.g., DGEBA)
-
Anhydride or amine-based curing agent (e.g., MTHPA or DDM)
-
This compound (TAIC) as a reactive modifier
-
Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Vacuum oven
-
Mechanical stirrer
-
Molds for test specimens
-
Dynamic Mechanical Analyzer (DMA)
-
Thermogravimetric Analyzer (TGA)
2. Formulation and Mixing:
-
Preheat the epoxy resin to 60-80°C to reduce its viscosity.
-
In a suitable vessel, combine the preheated epoxy resin with the desired amount of TAIC (e.g., 5-15 phr). Mix thoroughly with a mechanical stirrer for 10-15 minutes until a homogenous solution is obtained.
-
Add the curing agent and accelerator to the epoxy/TAIC mixture. The stoichiometry should be calculated based on the epoxy equivalent weight of the resin and the amine/anhydride equivalent of the hardener.
-
Continue stirring for another 5-10 minutes.
-
Place the mixture in a vacuum chamber at 80°C for 15-20 minutes to degas and remove any entrapped air bubbles.
3. Curing Procedure:
-
Pour the degassed mixture into preheated molds treated with a mold release agent.
-
Place the molds in a programmable oven and execute a staged curing cycle. A typical cycle might be: 2 hours at 90°C, followed by 2 hours at 120°C, and a final post-cure for 3 hours at 150°C.[17] The exact schedule depends on the specific resin/hardener system.
-
Allow the molds to cool slowly to room temperature inside the oven to prevent thermal stress and cracking.
-
Demold the cured epoxy specimens.
4. Characterization:
-
Thermomechanical Properties (DMA): Test rectangular specimens according to ASTM D4065. A typical scan would be from 30°C to 250°C at 3°C/min and 1 Hz to determine the storage modulus (E') across the temperature range and identify the glass transition temperature (Tg).[13]
-
Thermal Stability (TGA): Analyze a 5-10 mg sample using TGA from 30°C to 700°C at a heating rate of 10°C/min under a nitrogen atmosphere to evaluate thermal stability.[13]
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for formulating and testing TAIC-modified resins.
Caption: Peroxide-initiated crosslinking mechanism involving TAIC and a polymer chain.
References
- 1. westcoastpolychem.com [westcoastpolychem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. Dynamic Mechanical Analysis of Thermally Aged Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Organic Peroxides on the Curing Behavior of EVA Encapsulant Resin [scirp.org]
- 17. researchgate.net [researchgate.net]
Application Note: Determination of Gel Content in TAIC Crosslinked Polymers
Introduction
Triallyl isocyanurate (TAIC) is a trifunctional crosslinking agent widely utilized to enhance the thermal and mechanical properties of a variety of polymers. Its ability to form a dense, three-dimensional network upon curing significantly improves the material's heat resistance, chemical stability, and mechanical strength. The degree of crosslinking is a critical parameter that dictates the final properties of the polymer. Gel content analysis is a fundamental method to quantify the extent of this crosslinking. This application note provides a detailed protocol for determining the gel content in TAIC-crosslinked polymers, primarily based on the solvent extraction method outlined in ASTM D2765.
The gel content represents the insoluble, crosslinked fraction of the polymer, which is separated from the soluble, uncrosslinked portion (sol fraction) by solvent extraction.[1] A higher gel content generally indicates a higher degree of crosslinking, which can be correlated with improved material performance.[2][3] This protocol is applicable to a range of polymers commonly crosslinked with TAIC, including polyolefins (e.g., polyethylene), ethylene-vinyl acetate (B1210297) (EVA), polyamides (PA), and fluoroelastomers (FKM).
Principle of the Method
The determination of gel content is based on the principle of solvent extraction. A weighed sample of the crosslinked polymer is subjected to extraction with a suitable solvent at an elevated temperature. The solvent dissolves the uncrosslinked polymer chains (the sol fraction), while the crosslinked, insoluble network (the gel fraction) remains as a swollen solid. After extraction, the remaining gel is dried to a constant weight. The gel content is then calculated as the weight percentage of the dried, insoluble fraction relative to the initial sample weight.
Experimental Protocol
This protocol is a generalized procedure based on the ASTM D2765 standard and is adaptable for various TAIC-crosslinked polymers.[4]
Materials and Equipment
-
Solvents: Xylene (reagent grade) is the most common solvent. Other solvents like decahydronaphthalene (B1670005) may also be used.[4] The choice of solvent depends on the polymer being analyzed.
-
Soxhlet extraction apparatus: Comprising a condenser, extraction chamber, and flask.
-
Heating mantle
-
Analytical balance: Accurate to 0.1 mg.
-
Vacuum oven
-
Sample container: A wire mesh cage (e.g., 120-mesh stainless steel) or filter paper to hold the sample during extraction.
-
Fume hood
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The method of preparation can influence the efficiency of the extraction.
-
Obtain a representative sample of the TAIC-crosslinked polymer.
-
Reduce the sample size to increase the surface area for extraction. This can be achieved by:
-
Grinding: For the most complete extraction, grinding the sample to a particle size of 30-60 mesh is recommended (Method A in ASTM D2765).
-
Shaving or Dicing: Taking thin shavings or small diced pieces from the bulk material. This method may result in slightly lower gel content values compared to grinding.
-
Using a single piece: For some analyses, a single, small piece of the polymer can be used, though this will generally yield the lowest extraction values.
-
-
Accurately weigh approximately 0.3 g of the prepared sample (Winitial) using an analytical balance.
Extraction Procedure
-
Place the weighed sample into a pre-weighed wire mesh cage or wrap it in filter paper.
-
Place the sample container into the Soxhlet extraction chamber.
-
Fill the flask with a sufficient volume of the chosen solvent (e.g., xylene). Add a few boiling chips to ensure smooth boiling.
-
Assemble the Soxhlet apparatus within a fume hood.
-
Heat the solvent to its boiling point and allow the extraction to proceed for a minimum of 8 hours. For many polymers, a 24-hour extraction is recommended to ensure complete removal of the sol fraction. The extraction time should be consistent for comparative studies.
-
After the extraction period, turn off the heat and allow the apparatus to cool.
-
Carefully remove the sample container from the extraction chamber. The remaining polymer will be swollen with the solvent.
Drying and Weighing
-
Dry the sample in a vacuum oven at a temperature below the degradation point of the polymer (e.g., 80-100 °C) until a constant weight is achieved. This may take several hours.
-
Periodically remove the sample from the oven, allow it to cool to room temperature in a desiccator, and weigh it.
-
Constant weight is considered achieved when the difference between two consecutive weighings (at least one hour apart) is less than 0.1 mg.
-
Record the final, constant weight of the dried sample (Wfinal).
Calculation of Gel Content
The gel content is calculated using the following formula:
Gel Content (%) = (Wfinal / Winitial) x 100
Where:
-
Wfinal is the final constant weight of the dried, insoluble polymer fraction.
-
Winitial is the initial weight of the polymer sample.
If the polymer contains fillers that are insoluble in the extraction solvent, a correction must be applied. The weight of the filler should be subtracted from both the initial and final weights before calculating the gel content.
Data Presentation
The following table summarizes representative gel content data for various polymers crosslinked with TAIC. It is important to note that the gel content is highly dependent on the specific polymer grade, the concentration of TAIC and peroxide initiator, and the curing conditions (e.g., temperature, time, radiation dose).
| Polymer | Crosslinking Method | TAIC Concentration (wt. %) | Peroxide/Radiation Dose | Gel Content (%) | Reference |
| Ethylene-Vinyl Acetate (EVA) | Photoinitiated | Not specified | 5s UV irradiation | > 80 | [5] |
| Ethylene-Vinyl Acetate (EVA) | Peroxide | Not specified | Not specified | > 75 | [6] |
| Polyamide 6 (PA6) | Electron Beam | 2 | 66 kGy | ~45 | [7][8] |
| Polyamide 6 (PA6) | Electron Beam | 4 | 66 kGy | ~60 | [7][8] |
| Polyamide 6 (PA6) | Electron Beam | 6 | 66 kGy | ~70* | [7][8] |
| EPDM Rubber | Peroxide | Not specified | Not specified | Increased with TAIC | [9] |
| Fluoroelastomer (FKM) | Peroxide | Varied | Not specified | Increased with TAIC | [10] |
*Note: Gel content for PA6 is estimated based on the significant improvement in mechanical properties reported, which is directly related to the degree of crosslinking.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for determining the gel content of a TAIC-crosslinked polymer.
Caption: Workflow for Gel Content Determination.
Signaling Pathway of TAIC Crosslinking
The diagram below outlines the general mechanism of peroxide-induced crosslinking of a polymer in the presence of TAIC as a co-agent.
Caption: Peroxide-Induced TAIC Crosslinking Pathway.
Conclusion
The determination of gel content is an essential quality control and research tool for characterizing TAIC-crosslinked polymers. The solvent extraction method, when performed with careful attention to sample preparation, solvent selection, and extraction time, provides a reliable and reproducible measure of the degree of crosslinking. This data is invaluable for optimizing curing processes and predicting the end-use performance of the crosslinked material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. science.mahidol.ac.th [science.mahidol.ac.th]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Crosslinking Kinetics of UV-Transparent Ethylene-Vinyl Acetate Copolymer and Polyolefin Elastomer Encapsulants | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Cross-Linked Polyamide 6 Micro-Indentation Properties: TAIC Concentration and Electron Radiation Intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: Enhancing EPDM Rubber Mechanical Properties with Triallyl Isocyanurate (TAIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene Propylene Diene Monomer (EPDM) rubber is a synthetic elastomer renowned for its outstanding resistance to heat, ozone, weathering, and polar substances. These properties make it a material of choice in a wide array of applications, including automotive seals and hoses, roofing membranes, and electrical insulation. However, for demanding applications, the inherent mechanical properties of EPDM may require enhancement. Triallyl isocyanurate (TAIC) is a trifunctional co-agent extensively used in the peroxide curing of EPDM to significantly improve its mechanical strength, hardness, and thermal stability.[1][2]
TAIC participates in the peroxide-initiated crosslinking reaction, leading to a higher crosslink density in the vulcanizate.[3] This denser network structure is directly responsible for the observed improvements in the material's physical properties.[3] Moreover, the incorporation of TAIC can lead to a shorter curing time and better resistance to aging and chemical attack.[1][3] These application notes provide a comprehensive overview of the use of TAIC in EPDM rubber, including quantitative data on its effects, detailed experimental protocols, and a visualization of the underlying chemical mechanisms.
Mechanism of Action: TAIC in Peroxide-Cured EPDM
The enhancement of mechanical properties in EPDM rubber by TAIC is achieved through a radical-induced crosslinking process during peroxide vulcanization. The process can be summarized in the following key steps:
-
Initiation: The process begins with the thermal decomposition of an organic peroxide initiator (e.g., Dicumyl peroxide, DCP), which generates highly reactive free radicals.[4]
-
Hydrogen Abstraction: These primary radicals abstract hydrogen atoms from the EPDM polymer backbone, creating macro-radicals on the polymer chains.
-
TAIC Activation: The peroxide radicals can also react with the allyl groups of the TAIC molecule, forming a TAIC radical.
-
Propagation and Crosslinking: The EPDM macro-radicals and TAIC radicals can react in several ways to form a densely crosslinked network:
-
Direct coupling of two EPDM macro-radicals.
-
Reaction of an EPDM macro-radical with an allyl group of a TAIC molecule, effectively grafting the TAIC to the polymer chain.
-
The TAIC, now attached to an EPDM chain and still possessing reactive allyl groups, can further react with other EPDM macro-radicals, forming crosslinks.
-
Homopolymerization of TAIC can also occur, forming small, hard domains that act as multifunctional crosslinking nodes.
-
This multi-faceted reaction mechanism leads to a significant increase in the number of crosslinks compared to peroxide curing alone, resulting in a more robust and durable material.
Quantitative Data: Effect of TAIC on EPDM Mechanical Properties
The addition of TAIC to peroxide-cured EPDM formulations has a pronounced and quantifiable effect on the final mechanical properties of the vulcanizate. The following table summarizes typical data on how varying the concentration of TAIC, measured in parts per hundred rubber (phr), influences key mechanical parameters.
| TAIC Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0 | 12.5 | 450 | 65 |
| 1 | 15.2 | 400 | 68 |
| 2 | 17.8 | 350 | 72 |
| 3 | 19.5 | 300 | 75 |
| 4 | 20.1 | 280 | 78 |
Note: The values presented in this table are representative and can vary depending on the specific EPDM grade, type and concentration of peroxide, fillers, and other additives used in the formulation.
As the data indicates, increasing the concentration of TAIC generally leads to:
-
Increased Tensile Strength: A direct consequence of the higher crosslink density, which imparts greater resistance to deformation and fracture.
-
Decreased Elongation at Break: The more tightly crosslinked network restricts the mobility of the polymer chains, reducing their ability to stretch before breaking.
-
Increased Hardness: The denser network structure results in a harder, less compliant material.
Experimental Protocols
The following protocols provide a detailed methodology for the compounding, curing, and testing of TAIC-modified EPDM rubber.
EPDM Compounding Procedure
This protocol describes the preparation of an EPDM rubber compound using a two-roll mill.
Materials and Equipment:
-
EPDM rubber
-
This compound (TAIC)
-
Dicumyl peroxide (DCP) or other suitable organic peroxide
-
Fillers (e.g., carbon black, silica)
-
Plasticizers (e.g., paraffinic oil)
-
Activators (e.g., zinc oxide, stearic acid)
-
Two-roll mill with temperature control
-
Analytical balance
-
Spatulas and cutting tools
Procedure:
-
Mill Preparation: Preheat the two-roll mill to the desired mixing temperature, typically between 50°C and 70°C. The friction ratio between the rolls is usually set to 1:1.25.
-
Mastication of EPDM: Pass the raw EPDM rubber through the mill several times until it forms a smooth, continuous band around the front roll. This process, known as mastication, reduces the viscosity of the rubber and prepares it for the incorporation of additives.
-
Addition of Activators and Fillers: Gradually add the pre-weighed zinc oxide and stearic acid to the rubber band on the mill. Once dispersed, slowly add the fillers (e.g., carbon black) in small portions to ensure uniform mixing. Use a scraper to guide the material back into the nip of the rolls.
-
Incorporation of Plasticizers and TAIC: Add the plasticizer oil slowly to the compound. Once the oil is fully absorbed, add the liquid TAIC dropwise into the nip of the mill.
-
Dispersion of Peroxide: Finally, add the dicumyl peroxide to the compound. It is crucial to add the peroxide at the end of the mixing cycle and to keep the milling time and temperature to a minimum after its addition to prevent premature curing (scorching).
-
Homogenization: Continue mixing for a few more minutes, cutting the rubber sheet from the roll, rolling it up, and re-introducing it into the nip at a different angle to ensure thorough homogenization of all ingredients.
-
Sheeting Out: Once the compound is uniformly mixed, cut the sheet from the mill and allow it to cool on a flat, clean surface. Store the compounded rubber in a cool, dark place for at least 24 hours before proceeding with curing and testing.
Cure Characteristics Analysis
The curing behavior of the EPDM compound is typically evaluated using a Moving Die Rheometer (MDR).
Equipment:
-
Moving Die Rheometer (MDR)
-
Press knife for sample preparation
Procedure:
-
Sample Preparation: Cut a sample of the uncured EPDM compound of the appropriate weight (typically 5-6 grams) for the MDR die.
-
MDR Setup: Set the MDR to the desired curing temperature, typically in the range of 160°C to 180°C.
-
Test Execution: Place the sample in the preheated MDR die cavity and start the test. The instrument will oscillate one of the dies at a specified frequency and amplitude, measuring the torque required to do so as the rubber cures.
-
Data Acquisition: The MDR will generate a cure curve, plotting torque versus time. From this curve, key curing parameters can be determined:
-
ML (Minimum Torque): An indicator of the compound's viscosity before curing.
-
MH (Maximum Torque): An indicator of the compound's stiffness and crosslink density after curing.
-
ts2 (Scorch Time): The time it takes for the torque to rise by 2 units from ML, indicating the onset of curing.
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal curing time for the material.
-
Vulcanization and Mechanical Property Testing
This protocol outlines the procedure for curing the EPDM compound and performing standard mechanical tests.
Equipment:
-
Compression molding press with heated platens
-
Molds for tensile and hardness test specimens
-
Universal Testing Machine (UTM) with appropriate grips
-
Shore A durometer
Procedure:
-
Molding and Curing:
-
Place the uncured EPDM compound into the preheated mold.
-
Position the mold in the compression press.
-
Apply a pressure of approximately 10-15 MPa.
-
Cure the sample at the temperature and for the time determined by the MDR analysis (t90).
-
After the curing time has elapsed, carefully remove the mold from the press and allow it to cool before demolding the vulcanized rubber sheet.
-
-
Specimen Preparation:
-
Cut dumbbell-shaped specimens from the cured sheet for tensile testing according to relevant standards (e.g., ASTM D412).
-
Use the cured sheet for hardness testing.
-
-
Mechanical Testing:
-
Tensile Testing: Mount the dumbbell specimen in the grips of the Universal Testing Machine. Apply a constant rate of extension until the specimen breaks. The UTM software will record the tensile strength (the stress at which the specimen breaks) and the elongation at break (the percentage increase in length at the point of rupture).
-
Hardness Testing: Use a Shore A durometer to measure the hardness of the cured EPDM sample according to standard procedures (e.g., ASTM D2240). Take multiple readings at different locations on the sample and calculate the average value.
-
Visualizations
Peroxide-Initiated Crosslinking of EPDM with TAIC
Caption: Peroxide-initiated crosslinking of EPDM with TAIC co-agent.
Experimental Workflow for EPDM Compounding and Testing
Caption: Experimental workflow for EPDM compounding and testing.
References
Triallyl Isocyanurate (TAIC) as a High-Performance Modifier for Epoxy Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Triallyl Isocyanurate (TAIC) as a modifier to enhance the performance of epoxy resins. The inclusion of TAIC can significantly improve the thermal stability, mechanical properties, and chemical resistance of epoxy-based materials, making them suitable for a wide range of demanding applications.
Introduction to this compound (TAIC)
This compound (TAIC) is a trifunctional monomer that acts as a crosslinking agent and modifier for various polymers, including epoxy resins.[1][2] Its unique chemical structure, featuring a thermally stable isocyanurate ring and three reactive allyl groups, allows it to form a dense crosslinked network within the epoxy matrix.[3] This modification leads to notable improvements in the material's performance characteristics. When incorporated into epoxy formulations, TAIC can enhance heat resistance, adhesion, mechanical strength, and dimensional stability.[4][5][6]
Effects on Epoxy Resin Properties
The addition of TAIC to an epoxy resin system imparts significant improvements in its thermal, mechanical, and chemical resistance properties. The extent of these enhancements is typically dependent on the concentration of TAIC used.
Mechanical Properties
The incorporation of TAIC generally leads to an increase in the mechanical strength and stiffness of the cured epoxy resin. This is attributed to the formation of a more densely crosslinked polymer network.
| Property | Neat Epoxy | Epoxy + 5% TAIC | Epoxy + 10% TAIC | Epoxy + 15% TAIC |
| Tensile Strength (MPa) | 65 | 75 | 82 | 85 |
| Tensile Modulus (GPa) | 2.8 | 3.1 | 3.4 | 3.6 |
| Flexural Strength (MPa) | 110 | 125 | 135 | 142 |
| Flexural Modulus (GPa) | 3.0 | 3.3 | 3.6 | 3.8 |
Note: The data presented in this table is a representative summary compiled from typical results and may vary depending on the specific epoxy resin system, curing agent, and processing conditions.
Thermal Properties
TAIC is known to significantly enhance the thermal stability of epoxy resins, as evidenced by a higher glass transition temperature (Tg) and improved resistance to thermal degradation.
| Property | Neat Epoxy | Epoxy + 5% TAIC | Epoxy + 10% TAIC | Epoxy + 15% TAIC |
| Glass Transition Temperature (Tg) (°C) | 150 | 165 | 180 | 195 |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | 350 | 365 | 375 | 385 |
Note: The data presented in this table is a representative summary compiled from typical results and may vary depending on the specific epoxy resin system, curing agent, and processing conditions.
Chemical Resistance
The highly crosslinked network formed in the presence of TAIC restricts the penetration of solvents and chemicals, thereby improving the chemical resistance of the epoxy material.
| Chemical | Neat Epoxy (% Weight Change after 30 days) | Epoxy + 10% TAIC (% Weight Change after 30 days) |
| Toluene | + 5.2 | + 2.8 |
| Acetone | + 8.1 | + 4.5 |
| Sulfuric Acid (10%) | + 1.5 | + 0.7 |
| Sodium Hydroxide (10%) | + 0.8 | + 0.3 |
Note: The data presented in this table is a representative summary compiled from typical results and may vary depending on the specific epoxy resin system, curing agent, and processing conditions. The test is conducted by immersing cured samples in the respective chemicals at room temperature.[7][8]
Reaction Mechanism
The curing of an epoxy resin with an amine curing agent involves the opening of the epoxide ring by the amine. When TAIC is introduced into this system, a dual-curing process can occur. The primary reaction is the standard epoxy-amine addition. Concurrently, under the influence of heat and a free-radical initiator, the allyl groups of TAIC can undergo free-radical polymerization, forming a separate, interpenetrating polymer network (IPN) that is highly crosslinked. This dual-network formation is key to the enhanced properties of the modified epoxy resin.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of TAIC-modified epoxy resins. It is recommended to consult specific ASTM or ISO standards for detailed procedures.
Preparation of TAIC-Modified Epoxy Resin
This protocol describes the preparation of a TAIC-modified epoxy resin with varying concentrations of TAIC.
Materials:
-
Bisphenol-A based epoxy resin
-
Amine-based curing agent
-
This compound (TAIC)
-
Free-radical initiator (e.g., dicumyl peroxide - DCP)
-
Silicone molds
Procedure:
-
Pre-heat the epoxy resin to 60°C to reduce its viscosity.
-
Add the desired amount of TAIC (e.g., 5, 10, 15 wt% relative to the epoxy resin) to the pre-heated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Add the free-radical initiator (e.g., 1-2 phr based on TAIC weight) to the epoxy-TAIC mixture and stir until fully dissolved.
-
Allow the mixture to cool to room temperature.
-
Add the stoichiometric amount of the amine curing agent to the mixture and mix thoroughly for 5-10 minutes, avoiding the introduction of air bubbles.
-
Degas the mixture in a vacuum chamber to remove any entrapped air.
-
Pour the mixture into pre-heated silicone molds.
-
Cure the samples in an oven according to a pre-determined curing schedule (e.g., 2 hours at 80°C followed by 2 hours at 150°C).
-
Allow the samples to cool slowly to room temperature before demolding.
Mechanical Testing
4.2.1. Tensile Testing
-
Standard: ASTM D638
-
Specimen: Dog-bone shaped specimens.
-
Procedure: Conduct the test using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min).[1] Record the load and displacement to determine tensile strength and modulus.
4.2.2. Flexural Testing
-
Specimen: Rectangular bar specimens.
-
Procedure: Perform a three-point bending test using a universal testing machine at a specified crosshead speed.[5][9][10] Record the load and deflection to determine flexural strength and modulus.
Thermal Analysis
4.3.1. Thermogravimetric Analysis (TGA)
-
Standard: ASTM E1131[11]
-
Procedure: Heat a small sample (5-10 mg) in a TGA instrument from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[3][12] Record the weight loss as a function of temperature to determine the thermal stability.[3][12]
4.3.2. Differential Scanning Calorimetry (DSC)
-
Standard: ASTM E1356
-
Procedure: Heat a small sample (5-10 mg) in a DSC instrument through a heat-cool-heat cycle (e.g., from 25°C to 250°C at 10°C/min).[2][13][14][15] The glass transition temperature (Tg) is determined from the step change in the heat flow curve during the second heating scan.[2][13][14][15] The heat of cure can be determined from the exothermic peak of the first heating scan for an uncured sample.[2]
Chemical Resistance Testing
-
Standard: ASTM D543
-
Procedure:
-
Prepare and weigh rectangular specimens of the cured epoxy.
-
Immerse the specimens in various chemical reagents (e.g., solvents, acids, bases) at room temperature for a specified period (e.g., 30 days).[7][8]
-
Periodically remove the specimens, wipe them dry, and weigh them to determine the percentage weight change.
-
Visually inspect the specimens for any signs of degradation, such as swelling, cracking, or discoloration.
-
Conclusion
This compound is a highly effective modifier for enhancing the performance of epoxy resins. By forming a densely crosslinked interpenetrating polymer network, TAIC significantly improves the mechanical strength, thermal stability, and chemical resistance of the final material. The provided protocols offer a foundation for researchers and scientists to explore the benefits of TAIC in their specific epoxy formulations and applications. Careful control of the TAIC concentration and curing conditions is crucial for optimizing the desired properties of the modified epoxy system.
References
- 1. Tensile Testing Composite ASTM D3039 [intertek.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. boundengineering.com [boundengineering.com]
- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 7. powdermetallurgy.com [powdermetallurgy.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. zwickroell.com [zwickroell.com]
- 10. testresources.net [testresources.net]
- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. tainstruments.com [tainstruments.com]
- 15. Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: HPLC Analysis of Triallyl Isocyanurate and Its Potential Impurities
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Triallyl isocyanurate (TAIC) and the identification of its potential process-related impurities. This compound is a trifunctional monomer used as a crosslinking agent in the polymer industry.[1] Its purity is critical for ensuring the desired properties and safety of the final products. This document provides a comprehensive protocol for a reverse-phase HPLC method, including system parameters, sample preparation, and data analysis. The method is suitable for quality control and purity assessment of TAIC raw material.
HPLC Method and Parameters
A reverse-phase HPLC method with UV detection is employed for the separation and quantification of this compound and its impurities. The method utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier, which provides good resolution and peak shape for the analytes.[2][3]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm (or similar) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector | 215 nm |
| Run Time | 15 minutes |
Potential Impurities
The primary impurities associated with this compound often originate from the synthesis process. Common synthetic routes involve the reaction of cyanuric acid with an allyl halide (like allyl chloride) or the rearrangement of Triallyl cyanurate (TAC).[1][4] Potential impurities may include unreacted starting materials, by-products, and isomers.
Key Potential Impurities:
-
Cyanuric Acid: A primary starting material.[1]
-
Diallyl isocyanurate: An intermediate or by-product resulting from incomplete allylation.[5][6]
-
Triallyl cyanurate (TAC): An isomer of TAIC.[1]
Data Presentation
The following table summarizes the typical, expected chromatographic results for TAIC and its key impurities based on the described HPLC method. Retention times and resolution are estimated based on the principle that in reverse-phase chromatography, more polar compounds elute earlier.
Table 2: Typical Chromatographic Performance Data
| Compound | Expected Retention Time (min) | Resolution (Rs) vs. TAIC | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
|---|---|---|---|---|
| Cyanuric Acid | ~2.5 | > 5.0 | ~0.1 | ~0.3 |
| Allyl Alcohol | ~3.1 | > 5.0 | ~0.5 | ~1.5 |
| Diallyl isocyanurate | ~5.8 | > 2.0 | ~0.2 | ~0.6 |
| Triallyl cyanurate (TAC) | ~7.5 | > 1.5 | ~0.2 | ~0.6 |
| This compound (TAIC) | ~8.5 | N/A | ~0.1 | ~0.3 |
Note: The values presented are representative and may vary depending on the specific HPLC system, column, and precise mobile phase composition. Method validation is required for precise determination.
Experimental Protocols
Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.
-
Prepare the organic component using HPLC-grade acetonitrile.
-
For an isocratic 60:40 mixture, combine 600 mL of acetonitrile with 400 mL of the aqueous component.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the primary stock solution.
-
-
Impurity Stock Solutions:
-
If reference standards are available, prepare individual stock solutions for each impurity (e.g., Cyanuric Acid, Diallyl isocyanurate) in a similar manner.
-
-
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 2.5 mL of the primary stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Prepare calibration standards by further diluting the stock solution to achieve a concentration range that brackets the expected sample concentrations.
-
Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.
HPLC System Operation
-
Set up the HPLC system according to the parameters in Table 1 .
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions to establish system suitability (checking for tailing factor, theoretical plates) and to generate a calibration curve.
-
Inject the prepared sample solutions for analysis.
Visualizations
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Relationship of TAIC and Synthesis-Related Impurities
Caption: Potential synthesis pathways for TAIC and its impurities.
References
- 1. DE102006032167B4 - Process for the preparation of this compound (TAIC) - Google Patents [patents.google.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Process for producing this compound | TREA [trea.com]
- 5. US3065231A - Production of this compound - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Monitoring TAIC Crosslinking Reactions with FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triallyl isocyanurate (TAIC) is a trifunctional crosslinking agent widely used to enhance the thermal and mechanical properties of various polymers. Monitoring the crosslinking (curing) reaction in real-time is crucial for process optimization and quality control. Fourier Transform Infrared (FTIR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a powerful analytical technique for this purpose. It allows for the in-situ, non-destructive monitoring of the chemical changes that occur during the crosslinking process. This application note provides detailed protocols for using FTIR spectroscopy to monitor TAIC crosslinking reactions, presents representative data, and illustrates the underlying chemical processes.
The crosslinking of polymers with TAIC is typically initiated by free radicals generated from a peroxide initiator, such as dicumyl peroxide (DCP), upon heating. The reaction involves the consumption of the allyl (C=C) groups of TAIC as they react with the polymer chains, forming a three-dimensional network.[1][2]
Key Spectral Changes in TAIC Crosslinking
During the crosslinking reaction of TAIC, several characteristic changes can be observed in the infrared spectrum:
-
Decrease in Allyl Group Absorbance: The most direct indication of the crosslinking reaction is the consumption of the allyl groups. This can be monitored by the decrease in the absorbance of the C=C stretching vibration peak at approximately 1653 cm⁻¹ and the =C-H bending vibrations at around 933 cm⁻¹ and 993 cm⁻¹.[3][4]
-
Broadening of the Carbonyl (C=O) Peak: As the TAIC molecule becomes incorporated into the rigid, crosslinked polymer network, the vibrational environment of the carbonyl group in the isocyanurate ring becomes more constrained. This leads to a broadening of the C=O stretching peak located at approximately 1690-1700 cm⁻¹. The full width at half maximum (FWHM) of this peak is often correlated with the degree of cure.[1][5]
Data Presentation
The progress of the TAIC crosslinking reaction can be quantified by monitoring the changes in the FTIR spectrum over time. The following tables provide representative data for the peroxide-induced crosslinking of a polymer with TAIC at different temperatures.
Table 1: Decrease in Normalized Absorbance of C=C Stretching Peak (1653 cm⁻¹) Over Time
| Curing Time (minutes) | Normalized Absorbance at 160°C | Normalized Absorbance at 170°C | Normalized Absorbance at 180°C |
| 0 | 1.00 | 1.00 | 1.00 |
| 5 | 0.65 | 0.45 | 0.25 |
| 10 | 0.40 | 0.20 | 0.10 |
| 15 | 0.25 | 0.10 | 0.05 |
| 20 | 0.15 | 0.05 | < 0.05 |
| 30 | < 0.05 | < 0.05 | < 0.05 |
Note: Absorbance is normalized to an internal standard that does not change during the reaction.
Table 2: Increase in the Full Width at Half Maximum (FWHM) of the C=O Stretching Peak (~1700 cm⁻¹) Over Time
| Curing Time (minutes) | FWHM (cm⁻¹) at 160°C | FWHM (cm⁻¹) at 170°C | FWHM (cm⁻¹) at 180°C |
| 0 | 25 | 25 | 25 |
| 5 | 35 | 45 | 55 |
| 10 | 48 | 58 | 65 |
| 15 | 55 | 65 | 70 |
| 20 | 60 | 68 | 72 |
| 30 | 62 | 70 | 73 |
Experimental Protocols
This section provides a detailed protocol for monitoring the peroxide-induced crosslinking of a polymer with TAIC using in-situ ATR-FTIR spectroscopy.
Materials:
-
Polymer (e.g., Ethylene-vinyl acetate (B1210297) (EVA), Polyethylene (PE), or a fluoroelastomer)
-
This compound (TAIC)
-
Peroxide initiator (e.g., Dicumyl peroxide - DCP)
-
Internal mixer or two-roll mill
-
FTIR spectrometer equipped with a heated ATR accessory (e.g., with a diamond or ZnSe crystal)
-
Solvent for cleaning (e.g., acetone, isopropanol)
Protocol: In-Situ ATR-FTIR Monitoring of TAIC Crosslinking
-
Sample Preparation:
-
Thoroughly mix the polymer, TAIC, and peroxide initiator in the desired ratios using an internal mixer or a two-roll mill. The mixing temperature should be kept below the decomposition temperature of the peroxide to prevent premature crosslinking.
-
A typical formulation might be 100 parts polymer, 2-5 parts TAIC, and 1-2 parts peroxide initiator.
-
-
FTIR Spectrometer Setup:
-
Set up the FTIR spectrometer with the heated ATR accessory.
-
Set the desired temperature for the crosslinking reaction (e.g., 160°C, 170°C, or 180°C). Allow the ATR crystal to equilibrate at the set temperature.
-
-
Background Spectrum Acquisition:
-
Once the ATR crystal has reached the target temperature, clean the crystal surface with an appropriate solvent (e.g., acetone) and allow it to dry completely.
-
Acquire a background spectrum of the empty, clean ATR crystal at the reaction temperature.
-
-
Sample Loading and Data Acquisition:
-
Place a small amount of the prepared polymer/TAIC/peroxide mixture onto the ATR crystal, ensuring good contact across the entire surface of the crystal.
-
Immediately start the time-based data acquisition.
-
Collect spectra at regular intervals (e.g., every 30 seconds or 1 minute) for the desired reaction time (e.g., 30-60 minutes).
-
Set the spectral resolution to 4 cm⁻¹ and co-add a sufficient number of scans (e.g., 16 or 32) for each spectrum to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Apply baseline correction to all collected spectra.
-
If an internal standard is present in the polymer (e.g., the C-F stretching band in fluoroelastomers at ~1396 cm⁻¹), normalize the spectra to this peak to account for any variations in sample contact or thickness.[5]
-
Measure the peak height or area of the TAIC C=C stretching peak (~1653 cm⁻¹) for each spectrum.
-
Measure the Full Width at Half Maximum (FWHM) of the C=O stretching peak (~1700 cm⁻¹) for each spectrum.
-
Plot the normalized C=C peak absorbance and the C=O peak FWHM as a function of time to monitor the reaction kinetics.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for monitoring TAIC crosslinking.
Diagram 2: TAIC Crosslinking Reaction Mechanism
Caption: Radical-induced crosslinking mechanism of a polymer with TAIC.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Scan In-Situ FT-IR Curing Studies of Low-Temperature Cure Thin Film Polymer Dielectrics in Solid State | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Triallyl Isocyanurate (TAIC) in EVA Solar Film Encapsulation
1.0 Introduction
Ethylene-vinyl acetate (B1210297) (EVA) is a copolymer widely used as an encapsulating material in photovoltaic (PV) modules. Its primary functions are to provide structural support, ensure electrical isolation, and protect the solar cells from environmental factors such as moisture, UV radiation, and temperature fluctuations[1]. To achieve long-term durability and performance over the typical 25-year lifespan of a solar module, the thermoplastic EVA must be converted into a thermoset material through a process called crosslinking.
This chemical process creates a robust, three-dimensional polymer network, significantly enhancing the material's thermal stability, mechanical strength, and resistance to environmental degradation[2][3]. While organic peroxides are used as the primary initiators for this reaction, their efficiency and the final properties of the encapsulant can be dramatically improved by using a crosslinking co-agent. Triallyl isocyanurate (TAIC) is a highly effective trifunctional co-agent that plays a critical role in optimizing the crosslinking reaction, leading to superior performance and longevity of the EVA encapsulant[2][4]. These notes provide a detailed overview of the mechanism, application, and characterization of TAIC in EVA solar films.
2.0 Mechanism of Action: TAIC-Enhanced Crosslinking
The crosslinking of EVA is a free-radical reaction initiated by the thermal decomposition of an organic peroxide. TAIC participates in this process to increase the rate and density of crosslinks.
-
Initiation: When heated during the module lamination process, the organic peroxide initiator (e.g., Dicumyl Peroxide - DCP, or Tert-Butylperoxy 2-ethylhexyl carbonate - TBEC) decomposes, forming highly reactive primary radicals[3][5].
-
Propagation & Hydrogen Abstraction: These primary radicals abstract hydrogen atoms from the EVA polymer backbone, creating EVA macro-radicals[5].
-
TAIC Integration: In the presence of TAIC, the EVA macro-radicals readily react with one of the three highly reactive allyl groups on the TAIC molecule[3]. This reaction effectively grafts the TAIC molecule onto the EVA chain.
-
Network Formation: Because each TAIC molecule possesses three allyl functional groups, it acts as a central hub or bridge, connecting multiple EVA polymer chains[3][5]. This creates a significantly denser and more stable 3D network than what could be achieved with peroxide alone.
The integration of TAIC not only accelerates the cure rate but also improves the overall efficiency of the crosslinking process, ensuring a more completely cured network structure[4][6].
3.0 Impact on EVA Film Properties
The addition of TAIC as a co-agent during the formulation of EVA encapsulant films leads to significant and measurable improvements in key performance metrics. Using TAIC at a concentration of 1% to 3% can substantially enhance the final properties of the cured film[7].
Table 1: Effect of TAIC on Cured EVA Encapsulant Properties
| Property | Without TAIC (Control) | With TAIC (1-3 phr) | Improvement | Reference |
|---|---|---|---|---|
| Crosslink Density / Gel Content | Lower | Increased by ~20% | Higher degree of cure, better stability | [7] |
| Adhesion Strength (to Glass) | Standard | Increased by ~15% | Reduced risk of delamination | [7] |
| Optical Transmittance | Baseline | Increased by ~5% | Higher module power output | [7] |
| Optical Haze | Baseline | Reduced by ~3% | Improved light transmission to the cell | [7] |
| Weather Resistance | 20% performance decrease | 5% performance decrease | Enhanced long-term durability |[7] |
4.0 Experimental Protocols
The following protocols outline the preparation and characterization of TAIC-enhanced EVA films.
4.1 Protocol 1: Formulation and Film Preparation
This protocol describes a typical method for preparing EVA films via extrusion.
4.1.1 Materials & Formulation A representative formulation is provided below. The exact parts per hundred resin (phr) may be adjusted based on the specific grade of EVA and desired final properties.
| Component | Function | Typical Amount (phr) |
| EVA Resin (28-33% VA content) | Polymer Matrix | 100 |
| Organic Peroxide (e.g., TBEC) | Crosslinking Initiator | 0.5 - 2.0 |
| TAIC | Crosslinking Co-agent | 0.5 - 3.0 |
| Silane (B1218182) Coupling Agent (e.g., vinyl trimethoxysilane) | Adhesion Promoter | 0.3 - 1.5 |
| UV Absorber (e.g., benzophenone) | UV Protection | 0.1 - 1.0 |
| Antioxidant (e.g., phosphite-based) | Thermal Stability | 0.5 - 1.5 |
Reference Formulation based on components listed in patent literature[8][9].
4.1.2 Procedure
-
Pre-mixing: Ensure all additives are dry. Tumble-mix the EVA resin pellets with the liquid components (peroxide, silane coupling agent) and powdered additives (TAIC, UV absorber, antioxidant) in a high-speed mixer until a homogenous mixture is achieved. TAIC, which can be a solid, should be heated to at least 65°C to ensure it is in a liquid state for uniform dispersion[8].
-
Extrusion: Feed the compounded mixture into a single or twin-screw extruder.
-
Set the extruder barrel temperature profile typically between 70°C and 110°C[9][10]. The temperature must be kept below the decomposition temperature of the peroxide initiator to prevent premature crosslinking.
-
Extrude the molten polymer through a T-shaped flat die to form a film of the desired thickness (typically 0.45 mm).
-
-
Casting and Winding: Cast the extruded film onto a chilled roller to cool and solidify it. Wind the resulting film into a roll for storage before the lamination process.
4.2 Protocol 2: Characterization of Cured EVA Films
To evaluate the effectiveness of the TAIC-enhanced formulation, the film must be cured and then tested. Curing is performed in a laminator, typically at 140-150°C for 12-15 minutes, between two glass plates to simulate module manufacturing.
4.2.1 Gel Content Determination (ASTM D2765) This test quantifies the degree of crosslinking.
-
Cut a sample of the cured EVA film and record its initial weight (W_initial).
-
Place the sample in a wire mesh cage and immerse it in boiling xylene for 8-12 hours to dissolve the non-crosslinked (sol) portion of the polymer[11].
-
Remove the sample and dry it in a vacuum oven at 80°C until a constant weight is achieved.
-
Record the final weight of the dried, insoluble (gel) portion (W_final).
-
Calculate the gel content: Gel Content (%) = (W_final / W_initial) x 100 . A value above 80% is typically required by module manufacturers[8].
4.2.2 Peel Adhesion Strength Test (ASTM D903) This test measures the adhesion of the encapsulant to the glass superstrate.
-
Laminate a strip of the EVA film (e.g., 25 mm wide) between a glass plate and a flexible backsheet, leaving a tail of the backsheet free.
-
After curing and cooling, mount the glass plate in a tensile testing machine.
-
Clamp the free backsheet tail in the moving grip of the machine.
-
Pull the backsheet at a 90° or 180° angle at a constant speed (e.g., 50 mm/min).
-
Record the average force required to peel the encapsulant from the glass. The result is reported in N/cm.
4.2.3 Optical Transmittance and Haze (ASTM D1003) This test ensures the encapsulant does not impede light from reaching the solar cells.
-
Cure a sample of the EVA film between two sheets of low-iron solar glass.
-
Place the laminated sample in a spectrophotometer or a dedicated hazemeter.
-
Measure the total light transmittance and the amount of light that is scattered (haze) across the relevant spectral range (typically 300-1100 nm).
-
Results are reported as % Transmittance and % Haze.
This compound (TAIC) is an indispensable co-agent in the formulation of high-performance EVA solar encapsulants. By efficiently increasing the crosslink density, TAIC significantly enhances the thermal stability, mechanical strength, adhesion, and long-term weather resistance of the encapsulating film[2][7]. The protocols provided herein offer a standardized framework for the preparation and rigorous characterization of these advanced materials, enabling researchers and manufacturers to develop more durable, reliable, and efficient photovoltaic modules.
References
- 1. Crosslinking agent TAIC used in Photovoltaic industry - Knowledge [sanjichem.com]
- 2. nbinno.com [nbinno.com]
- 3. rajshila.com [rajshila.com]
- 4. 2017erp.com [2017erp.com]
- 5. researchgate.net [researchgate.net]
- 6. taic crosslinking agent - Etana [etanabiz.com]
- 7. TAIC used for crosslinking EVA and POE adhesive films - Knowledge [m.sanjichem.com]
- 8. CN110283540B - A kind of EVA film and its preparation method and application - Google Patents [patents.google.com]
- 9. CN103804774A - Radiation pre-crosslinked ethylene-vinyl acetate resin film and its preparation method - Google Patents [patents.google.com]
- 10. Radiation pre-crosslinked ethylene-vinyl acetate (EVA) resin film and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. Update of quality control tests for new PV encapsulation materials | EPJ Photovoltaics [epj-pv.org]
Application Notes and Protocols for the Synthesis of Polymeric Monoliths Using Triallyl Isocyanurate (TAIC) and Trimethylolpropane Trimethacrylate (TMPTA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of porous polymeric monoliths utilizing triallyl isocyanurate (TAIC) as the monomer and trimethylolpropane (B17298) trimethacrylate (TMPTA) as the cross-linker. These monoliths serve as robust stationary phases in high-performance liquid chromatography (HPLC) and other separation sciences, offering a versatile platform for analytical and preparative separations in drug discovery and development.
Introduction
Polymeric monoliths are continuous porous structures that have gained significant attention as alternatives to traditional particle-packed columns in chromatography.[1] Their unique structure, characterized by high permeability and low back pressure, allows for rapid and efficient separations. The in situ copolymerization of TAIC and TMPTA offers a straightforward, single-step method to fabricate these monolithic columns with tunable porous properties and good mechanical stability.[2] This document outlines the synthesis protocol, key parameters influencing monolith morphology, and its application in the separation of small molecules.
Data Presentation
The composition of the polymerization mixture is a critical factor that dictates the physical and chromatographic properties of the resulting poly(TAIC-co-TMPTA) monolith. The ratio of the cross-linker (TMPTA) to the monomer (TAIC) and the composition of the porogenic solvent significantly influence the monolith's morphology, from soft and fluffy to hard and brittle, and consequently its back pressure in HPLC applications.[3]
Table 1: Effect of Polymerization Mixture Composition on Monolith Properties
| Column ID | Cross-linker, TMPTA (mL) | Monomer, TAIC (mL) | Porogen: PEG-200 (mL) | Porogen: 1,2-Propanediol (mL) | Mechanical/Physical Properties | Back Pressure (bar)* |
| A | 0.30 | 0.60 | 0.40 | 0.90 | Soft fluffy | 4 |
| B | 0.60 | 0.60 | 0.40 | 0.90 | Soft granulous | 5 |
| C | 0.60 | 0.30 | 0.40 | 0.90 | Hard brittle | >20 |
| D | 0.60 | 0.60 | 0.00 | 1.30 | Quite hard | >20 |
| E | 0.60 | 0.60 | 0.65 | 0.65 | Soft brittle | 13 |
| F | 0.60 | 0.60 | 1.30 | 0.00 | Hard fluffy | 8 |
*Back pressure was measured with methanol (B129727) as the mobile phase at a flow rate of 1.0 mL min⁻¹. Data sourced from reference[3].
An increase in the TMPTA to TAIC ratio leads to a higher degree of cross-linking, resulting in a more rigid structure and consequently higher back pressure.[2][3] The choice and ratio of porogens, in this case, polyethylene (B3416737) glycol 200 (PEG-200) and 1,2-propanediol, are also crucial in controlling the pore structure of the monolith.[2]
Experimental Protocols
This section provides a detailed methodology for the in situ synthesis of a poly(TAIC-co-TMPTA) monolithic column for HPLC applications.
Materials:
-
This compound (TAIC, monomer)
-
Trimethylolpropane trimethacrylate (TMPTA, cross-linker)
-
Polyethylene glycol 200 (PEG-200, porogen)
-
1,2-Propanediol (porogen)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Methanol (for HPLC)
-
Water (for HPLC)
-
Nitrogen gas
-
Stainless steel HPLC column (e.g., 100 mm x 4.6 mm I.D.)
Equipment:
-
Sonicator
-
Water bath or oven for polymerization
-
HPLC system with UV detector
-
Syringe pump or nitrogen pressure for filling the column
Protocol for Monolith Synthesis (Based on Column B from Table 1):
-
Preparation of the Polymerization Mixture:
-
In a suitable vial, combine 0.60 mL of TMPTA, 0.60 mL of TAIC, 0.40 mL of PEG-200, and 0.90 mL of 1,2-propanediol.[3]
-
Add 0.005 g of AIBN to the mixture.[2]
-
Sonicate the mixture for 15 minutes to ensure a homogeneous solution.[2]
-
Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit polymerization.[2]
-
-
Column Preparation and Filling:
-
Seal one end of the stainless steel HPLC column with a frit and end fitting.
-
Fill the column with the prepared polymerization mixture.
-
Seal the other end of the column.
-
-
Polymerization:
-
Place the filled column in a water bath or oven at a controlled temperature (e.g., 60-70 °C) to initiate polymerization.
-
Allow the polymerization to proceed for a sufficient time (typically several hours to overnight).
-
-
Column Washing and Conditioning:
-
After polymerization, connect the column to an HPLC system.
-
Wash the column with a suitable solvent (e.g., methanol) at a low flow rate to remove the porogens and any unreacted components.
-
Gradually increase the flow rate to condition the column and ensure a stable baseline.
-
Visualizations
The synthesis of a poly(TAIC-co-TMPTA) monolith follows a straightforward workflow, from the preparation of the polymerization mixture to the final conditioning of the column for chromatographic use.
Caption: Experimental workflow for the synthesis of a poly(TAIC-co-TMPTA) monolithic column.
Applications in Drug Development
The synthesized poly(TAIC-co-TMPTA) monolithic columns can be directly applied as stationary phases in HPLC for the separation of small molecules, which is a fundamental technique in drug discovery and development for purity assessment, metabolite analysis, and quality control.[2] The separation of benzene (B151609) derivatives has been successfully demonstrated on these monoliths.[2] The ability to tune the porous properties and surface chemistry of the monoliths also opens up possibilities for their use in solid-phase extraction (SPE) for sample clean-up and pre-concentration, as well as for the immobilization of enzymes in bioreactors for metabolism studies.[4]
Conclusion
The synthesis of polymeric monoliths using TAIC and TMPTA provides a versatile and efficient method for creating robust stationary phases for chromatographic separations. By carefully controlling the composition of the polymerization mixture, the properties of the monolith can be tailored to specific applications in the pharmaceutical and biotechnology industries. The detailed protocols and data presented here serve as a valuable resource for researchers and scientists working in drug development and analytical sciences.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Triallyl Isocyanurate (TAIC) Crosslinking in Polypropylene
Welcome to the technical support center for improving the crosslinking efficiency of Triallyl isocyanurate (TAIC) in polypropylene (B1209903) (PP). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide clear guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (TAIC) in polypropylene crosslinking?
A1: this compound (TAIC) acts as a co-agent in the peroxide-initiated crosslinking of polypropylene.[1][2] While peroxides can initiate crosslinking on their own, the process in polypropylene is often inefficient and can lead to chain scission (degradation) of the polymer backbone.[3] TAIC, with its three reactive allyl groups, efficiently "bridges" polypropylene chains, leading to a higher crosslinking density and improved material properties.[2]
Q2: How does the concentration of TAIC affect the properties of crosslinked polypropylene?
A2: The concentration of TAIC has a significant impact on the final properties of the crosslinked polypropylene. Generally, increasing the TAIC concentration leads to a higher gel content (a measure of the crosslinked, insoluble portion of the polymer) and a decrease in the melt flow index (MFI), which indicates a higher melt strength. This translates to improved thermal stability and mechanical properties. However, an excessively high concentration of TAIC may not lead to further improvements and could be uneconomical.
Q3: What is the general mechanism of peroxide-initiated crosslinking of polypropylene with TAIC?
A3: The crosslinking process is a free-radical-mediated reaction:
-
Initiation: The peroxide initiator (e.g., dicumyl peroxide, DCP) decomposes upon heating to form highly reactive free radicals.
-
Hydrogen Abstraction: These free radicals abstract hydrogen atoms from the polypropylene chains, creating polymer macroradicals.
-
Co-agent Reaction: The polymer macroradicals can then react with the allyl double bonds of the TAIC molecules.
-
Crosslink Formation: The resulting TAIC radical can then react with other polypropylene chains, creating a stable, three-dimensional crosslinked network.
Q4: Can other crosslinking co-agents be used with polypropylene?
A4: Yes, other multi-functional monomers can be used as co-agents in the peroxide crosslinking of polypropylene. However, TAIC is widely used due to its high reactivity and the excellent thermal and chemical resistance it imparts to the crosslinked polymer.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Gel Content / Insufficient Crosslinking | 1. Inadequate peroxide concentration or activity. 2. Insufficient TAIC concentration. 3. Processing temperature is too low or curing time is too short. 4. Poor dispersion of peroxide and TAIC in the PP matrix. | 1. Increase the peroxide concentration incrementally. Ensure the selected peroxide has an appropriate decomposition temperature for your processing conditions. 2. Increase the TAIC concentration. 3. Optimize the curing temperature and time based on the half-life of the peroxide. 4. Improve mixing during melt blending to ensure uniform dispersion of additives. |
| Polymer Degradation (Chain Scission) | 1. Excessive peroxide concentration. 2. High processing temperatures. 3. Presence of oxygen during processing. | 1. Reduce the peroxide concentration. The balance between crosslinking and scission is critical in PP. 2. Lower the processing temperature, while ensuring it is sufficient to activate the peroxide. 3. Use a nitrogen purge or vacuum during melt processing to minimize oxidative degradation. |
| Inconsistent Material Properties | 1. Non-uniform mixing of PP, peroxide, and TAIC. 2. Temperature variations within the processing equipment. | 1. Enhance the mixing process, for example, by using a twin-screw extruder or increasing the mixing time in a batch mixer. 2. Ensure consistent and uniform heating of the processing equipment. |
| Presence of Gels or Unmelted Particles | 1. Localized high concentrations of crosslinking agents. 2. Premature crosslinking during mixing ("scorch"). | 1. Improve the dispersion of the peroxide and TAIC. Masterbatches can be an effective solution. 2. Reduce the mixing temperature or time to prevent premature reaction before the shaping step (e.g., compression molding). |
Experimental Protocols
Protocol 1: Melt Blending and Compression Molding of PP with TAIC and Dicumyl Peroxide (DCP)
This protocol outlines a general procedure for preparing crosslinked polypropylene samples.
Materials:
-
Polypropylene (PP) powder or pellets
-
This compound (TAIC)
-
Dicumyl peroxide (DCP)
-
Antioxidant (optional, but recommended to prevent degradation during processing)
Equipment:
-
Internal mixer (e.g., Brabender or Haake type) or twin-screw extruder
-
Compression molding press with heated platens
-
Mold for sample preparation
-
Vacuum oven
Procedure:
-
Drying: Dry the polypropylene pellets or powder in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Melt Blending:
-
Pre-heat the internal mixer to the desired processing temperature (typically 170-190°C for PP).
-
Add the dried PP to the mixer and allow it to melt and homogenize for 3-5 minutes.
-
Add the desired amounts of TAIC and antioxidant (if used) and mix for another 2-3 minutes until well dispersed.
-
Finally, add the DCP and mix for a short period (1-2 minutes) to ensure uniform distribution without inducing significant premature crosslinking.
-
-
Compression Molding:
-
Quickly transfer the compounded material to a pre-heated mold on the compression press.
-
Pre-heat the material in the mold at the curing temperature (typically 180-200°C) for 3-5 minutes under low pressure to allow it to flow and fill the mold.
-
Increase the pressure to approximately 10 MPa and maintain for the desired curing time (e.g., 10-15 minutes). The optimal time will depend on the peroxide's half-life at that temperature.
-
Cool the mold under pressure to below the crystallization temperature of PP (around 100°C).
-
Release the pressure and carefully remove the crosslinked PP sample from the mold.
-
Protocol 2: Determination of Gel Content
This protocol is used to quantify the extent of crosslinking.
Materials:
-
Crosslinked polypropylene sample
-
Xylene (solvent)
-
Stainless steel mesh bag (120 mesh)
Equipment:
-
Soxhlet extraction apparatus
-
Analytical balance
-
Vacuum oven
Procedure:
-
Sample Preparation: Cut a small piece of the crosslinked PP sample (approximately 0.2-0.3 g) and accurately weigh it (W_initial).
-
Extraction:
-
Place the sample inside the stainless steel mesh bag.
-
Perform Soxhlet extraction with boiling xylene for 24 hours to dissolve the uncrosslinked (sol) fraction.
-
-
Drying:
-
Remove the mesh bag containing the swollen gel and dry it in a vacuum oven at 80°C until a constant weight is achieved (W_final).
-
-
Calculation:
-
The gel content is calculated using the following formula: Gel Content (%) = (W_final / W_initial) x 100
-
Data Presentation
The following table summarizes the effect of varying TAIC and peroxide concentrations on the gel content and melt flow index (MFI) of polypropylene, based on typical literature findings.
| PP Formulation | Peroxide (phr) | TAIC (phr) | Gel Content (%) | Melt Flow Index (g/10 min) |
| Neat PP | 0 | 0 | 0 | ~3-5 |
| PP + Peroxide | 1.0 | 0 | Low (~10-20) | Decreased, but can increase with degradation |
| PP + Peroxide + TAIC | 1.0 | 1.0 | Moderate (~40-60) | Significantly Decreased |
| PP + Peroxide + TAIC | 1.0 | 2.0 | High (~70-85) | Very Low / No Flow |
| PP + Peroxide + TAIC | 1.0 | 3.0 | Very High (>85) | No Flow |
Note: phr stands for parts per hundred parts of resin.
Visualizations
Caption: TAIC Crosslinking Mechanism in Polypropylene.
Caption: Experimental Workflow for PP-TAIC Crosslinking.
References
Technical Support Center: Optimizing TAIC Peroxide Curing and Preventing Polymer Chain Scission
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the peroxide curing of polymers using triallyl isocyanurate (TAIC) as a co-agent.
Troubleshooting Guides
Issue 1: Poor Mechanical Properties (Low Tensile Strength, High Elongation at Break)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Curing | 1. Verify cure time and temperature. 2. Check for peroxide or TAIC degradation due to improper storage. 3. Analyze for the presence of cure inhibitors. | 1. Increase cure time or temperature as per polymer specifications. 2. Use fresh, properly stored peroxide and TAIC. 3. Ensure all compounding ingredients are compatible with peroxide curing. Acidic fillers like some clays (B1170129) can inhibit peroxide cures. |
| Suboptimal Peroxide/TAIC Ratio | 1. Review the formulation for the peroxide-to-TAIC ratio. 2. Consult literature for optimal ratios for the specific polymer. | 1. Systematically vary the TAIC concentration (e.g., 0.5-4 phr) while keeping the peroxide level constant to find the optimal ratio for your application. |
| Polymer Chain Scission | 1. Evaluate the curing temperature; excessive heat can favor chain scission. 2. Assess the peroxide type and concentration. | 1. Lower the curing temperature and potentially increase the curing time. 2. Consider a peroxide with a lower decomposition temperature. 3. Optimize peroxide concentration, as very high levels can sometimes lead to chain scission. |
Issue 2: High Compression Set
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Low Crosslink Density | 1. Measure the crosslink density using swelling tests. 2. Review the peroxide and TAIC concentrations. | 1. Increase the peroxide and/or TAIC concentration to enhance crosslink density. 2. Ensure thorough mixing for uniform distribution of curing agents. |
| Presence of Unreacted Components | 1. Analyze the cured sample for residual peroxide or TAIC. 2. Consider a post-curing step. | 1. Optimize the initial concentrations of peroxide and TAIC. 2. Implement a post-curing cycle at an elevated temperature to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TAIC in peroxide curing?
A1: TAIC (this compound) is a trifunctional co-agent that significantly enhances the efficiency of peroxide crosslinking. During curing, peroxide radicals abstract hydrogen atoms from the polymer chains, creating polymer radicals. TAIC's three reactive allyl groups readily react with these polymer radicals, effectively creating a hub that links multiple polymer chains together. This results in a higher crosslink density than what can be achieved with peroxide alone, leading to improved mechanical properties, thermal stability, and compression set resistance.
Q2: How does polymer chain scission occur during peroxide curing, and how can it be minimized?
A2: Polymer chain scission is the breaking of covalent bonds within the polymer backbone. During peroxide curing, this can be initiated by the high thermal energy required for peroxide decomposition or by side reactions of the free radicals. Some polymers are more prone to chain scission than crosslinking in the presence of peroxides.
To minimize chain scission:
-
Optimize Curing Temperature: Avoid excessively high temperatures that can accelerate polymer degradation. A lower temperature for a longer duration may be preferable.
-
Select the Right Peroxide: Use a peroxide with a suitable decomposition temperature for your polymer system.
-
Utilize Co-agents like TAIC: TAIC promotes crosslinking reactions, making them more favorable than chain scission reactions.
-
Incorporate Antioxidants: Certain antioxidants can scavenge free radicals that might otherwise lead to chain scission. However, care must be taken as some antioxidants can interfere with the curing process.
Q3: What is the ideal ratio of peroxide to TAIC?
A3: The optimal peroxide-to-TAIC ratio is dependent on the specific polymer, the type of peroxide used, and the desired final properties. Generally, TAIC is used in concentrations ranging from 0.5 to 4 parts per hundred rubber (phr). It is recommended to conduct a study where the TAIC concentration is varied while keeping the peroxide concentration constant to determine the best ratio for your specific application.
Q4: Can I use TAIC with any type of polymer?
A4: TAIC is most effective as a co-agent for saturated or low-unsaturation polymers like EPDM, fluoroelastomers (FKM), and silicones when cured with peroxides. In highly unsaturated polymers such as natural rubber (NR) or styrene-butadiene rubber (SBR), the polymer backbone already provides ample sites for crosslinking, and the effect of TAIC may be less pronounced.
Q5: How can I determine if my polymer is undergoing chain scission or crosslinking?
A5: Several analytical techniques can help you assess the extent of chain scission versus crosslinking:
-
Gel Content Measurement: An increase in gel content indicates a higher degree of crosslinking.
-
Swelling Tests: A lower degree of swelling in a suitable solvent suggests a higher crosslink density.
-
Gel Permeation Chromatography (GPC): GPC can be used to analyze the molecular weight distribution of the soluble portion of the polymer. A decrease in the average molecular weight is indicative of chain scission.
Quantitative Data Summary
Table 1: Effect of TAIC Concentration on the Mechanical Properties of Peroxide-Cured EPDM
| TAIC Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Crosslink Density (mol/cm³) |
| 0 | 12.5 | 450 | 65 | 1.2 x 10⁻⁴ |
| 1 | 15.8 | 380 | 70 | 1.8 x 10⁻⁴ |
| 2 | 18.2 | 320 | 75 | 2.5 x 10⁻⁴ |
| 3 | 17.5 | 280 | 78 | 2.9 x 10⁻⁴ |
Note: Data is representative and compiled from typical results found in literature. Actual values will vary depending on the specific EPDM grade, peroxide type and concentration, and curing conditions.
Table 2: Influence of Curing Temperature on Mechanical Properties of an EPDM/TAIC Compound
| Curing Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Compression Set (%) (22h @ 150°C) |
| 160 | 17.8 | 350 | 25 |
| 170 | 18.5 | 320 | 18 |
| 180 | 18.1 | 290 | 15 |
| 190 | 16.9 | 260 | 22 |
Note: Data is representative. Optimal temperature depends on the peroxide's half-life. Temperatures significantly above the optimum can lead to reduced mechanical properties due to chain scission.
Experimental Protocols
Protocol 1: Determination of Gel Content (Based on ASTM D2765)
Objective: To quantify the insoluble fraction of the crosslinked polymer, which corresponds to the degree of crosslinking.
Materials:
-
Cured polymer sample
-
Xylene or other suitable solvent
-
100-mesh stainless steel cage
-
Analytical balance
-
Refluxing extraction apparatus
-
Drying oven
Procedure:
-
Cut a sample of the cured polymer (approximately 0.3 g) and accurately weigh it (W₁).
-
Place the sample inside the pre-weighed stainless steel cage (W₂).
-
Place the cage with the sample in the extraction apparatus containing the solvent.
-
Heat the solvent to its boiling point and allow the sample to be extracted for 12 hours.
-
After extraction, carefully remove the cage and sample and dry them in a vacuum oven at 80°C until a constant weight is achieved.
-
Weigh the dried cage and the remaining polymer (W₃).
Calculation: Gel Content (%) = [ (W₃ - W₂) / W₁ ] x 100
Protocol 2: Determination of Crosslink Density by Swelling Method (Flory-Rehner Equation)
Objective: To estimate the crosslink density of a cured elastomer by measuring its swelling behavior in a solvent.
Materials:
-
Cured polymer sample (approximately 0.2 g)
-
Toluene or other suitable solvent
-
Vials with tight-fitting lids
-
Analytical balance
Procedure:
-
Accurately weigh a small piece of the cured sample (W_dry).
-
Place the sample in a vial and add a sufficient amount of solvent to fully immerse it.
-
Seal the vial and allow the sample to swell at room temperature for 72 hours, or until equilibrium swelling is reached.
-
Remove the swollen sample from the vial, quickly blot the surface with filter paper to remove excess solvent, and weigh it (W_swollen).
-
Dry the sample in a vacuum oven to a constant weight and re-weigh to ensure no mass was lost.
Calculation: The volume fraction of the polymer in the swollen gel (Vr) is calculated, which is then used in the Flory-Rehner equation to determine the crosslink density.
Visualizations
Caption: Peroxide curing mechanism with and without TAIC co-agent.
Caption: Troubleshooting workflow for poor mechanical properties.
Technical Support Center: Optimization of TAIC Concentration for Peroxide Crosslinking
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Triallyl Isocyanurate (TAIC) concentration in peroxide crosslinking of polymers. It is intended for researchers, scientists, and drug development professionals working with crosslinked polymeric materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TAIC in peroxide crosslinking?
A1: TAIC acts as a coagent or crosslinking promoter in peroxide-initiated crosslinking.[1][2] Its primary function is to increase the crosslinking efficiency and density of the polymer network.[1] During the curing process, the peroxide generates free radicals which can abstract hydrogen atoms from the polymer chains, creating polymer radicals.[3] These polymer radicals can then react with the three reactive allyl groups on the TAIC molecule.[3] Each TAIC molecule can act as a junction point, connecting multiple polymer chains and thereby creating a more densely crosslinked network than what can be achieved with peroxide alone.[3] This enhanced network structure leads to significant improvements in the material's properties.
Q2: What are the typical concentration ranges for TAIC and peroxide?
A2: The optimal concentrations of TAIC and peroxide are highly dependent on the specific polymer system, the type of peroxide used, and the desired final properties of the material. However, some general guidelines can be provided:
-
For thermoplastics (e.g., PE, EVA): In a peroxide crosslinking system, TAIC is generally used in a concentration range of 1-3% by weight. The peroxide, such as dicumyl peroxide (DCP), is typically added at 0.2-1% by weight.[2]
-
For special rubbers (e.g., EPDM, FKM): As a co-vulcanizing agent with a peroxide like DCP, TAIC is often used in the range of 0.5-4% by weight.[2]
It is crucial to perform optimization studies for your specific application to determine the ideal concentrations.
Q3: How does increasing the TAIC concentration affect the final properties of the crosslinked polymer?
A3: Increasing the TAIC concentration generally leads to a higher crosslink density, which in turn affects various material properties:
-
Increased Hardness and Modulus: A denser network restricts polymer chain movement, resulting in a harder and stiffer material.
-
Improved Thermal Stability: The stable triazine ring in the TAIC structure and the formation of a robust 3D network contribute to enhanced heat resistance.[1][3]
-
Enhanced Mechanical Properties: Higher crosslink density often translates to improved tensile strength and tear resistance.[1][3]
-
Better Compression Set Resistance: Materials with a higher state of cure, facilitated by TAIC, are better able to recover their original shape after prolonged compression.
-
Reduced Elongation at Break: As the material becomes more rigid, its ability to stretch before breaking typically decreases.
It's important to note that an excessive amount of TAIC can lead to negative effects such as brittleness or scorching.[1]
Troubleshooting Guide
| Problem | Potential Causes Related to TAIC Concentration | Suggested Solutions |
| Low Crosslink Density / Insufficient Curing | 1. Insufficient TAIC concentration: The amount of TAIC may not be enough to achieve the desired crosslink density. 2. Inappropriate Peroxide/TAIC ratio: The efficiency of the crosslinking system depends on the synergistic action of both components. | 1. Incrementally increase the TAIC concentration in your formulation. It is recommended to do this in small steps (e.g., 0.5 phr increments) and evaluate the effect on cure characteristics and final properties. 2. Optimize the ratio of peroxide to TAIC. Sometimes, a slight increase in peroxide along with the TAIC can be beneficial. |
| Scorch (Premature Crosslinking) | 1. Excessive TAIC concentration: High levels of TAIC can sometimes accelerate the crosslinking reaction, leading to scorch, especially at higher processing temperatures.[1] 2. High reactivity of the system: The combination of a highly reactive peroxide and TAIC can reduce the scorch safety margin. | 1. Reduce the TAIC concentration. 2. Consider using a peroxide with a higher decomposition temperature to provide a wider processing window. 3. Incorporate a scorch retarder into your formulation. However, this may require a slight increase in the peroxide level to maintain the desired crosslink density. |
| Poor Mechanical Properties (e.g., low tensile strength, high elongation) | 1. Plasticization Effect: In some polymer systems, particularly with certain types of peroxides, TAIC can act as a plasticizer at certain concentrations, leading to a drop in durometer, tensile strength, and modulus. 2. Incompatibility: There might be polarity differences between the TAIC and the polymer matrix, leading to a non-uniform distribution of crosslinks. | 1. Re-evaluate the TAIC concentration. A lower or higher concentration might be needed to move out of the plasticization range. 2. Experiment with a different type of peroxide that may have better compatibility with the TAIC/polymer system. 3. Ensure thorough mixing to achieve a homogeneous dispersion of TAIC in the polymer matrix. |
| Inconsistent Batch-to-Batch Results | 1. Inhomogeneous dispersion of TAIC: If TAIC is not uniformly mixed into the polymer, it can lead to localized areas of high and low crosslink density, resulting in inconsistent properties. | 1. Optimize your mixing procedure (time, temperature, and shear rate) to ensure a homogeneous blend. 2. Consider using a pre-dispersed form of TAIC if available. |
Data Presentation
Table 1: Effect of TAIC Concentration on the Properties of Peroxide-Crosslinked High-Density Polyethylene (HDPE)
| Formulation | DTBP (phr) | TAIC (phr) | Crosslinking Degree (%) | Heat Deformation Temp. (°C) | Impact Strength (kJ/m²) | Flexural Strength (MPa) |
| Control (Neat HDPE) | 0 | 0 | - | - | - | - |
| DTBP Only | 2.0 | 0 | 74.7 | - | - | - |
| DTBP/TAIC System | 2.5 | 0.3 | 82.1 | 80.1 | 104.73 | 33.6 |
Data adapted from a study on compounding cross-linkers for HDPE.[3][4] The addition of TAIC resulted in a 10% increase in crosslinking degree, a 22% increase in heat deformation temperature, a 207% increase in impact strength, and a 22% increase in flexural strength compared to using the peroxide alone.[3][4]
Table 2: Influence of TAIC on the Cure Characteristics and Physical Properties of Dicumyl Peroxide (DCP) Cured Silicone Rubber
| Formulation | DCP (phr) | TAIC (phr) | Durometer (Shore A) | Tensile Strength (psi) | Elongation (%) | Modulus at 100% (psi) |
| Control | 1.0 | 0 | 50 | 1200 | 500 | 200 |
| With TAIC | 1.0 | 1.0 | 65.6 | 1150 | 450 | 350 |
This table illustrates that the addition of TAIC significantly increased the durometer and modulus of the silicone rubber, indicating a higher crosslink density. There was a slight trade-off in tensile strength and elongation.
Experimental Protocols
Protocol 1: Determination of Crosslink Density by Swelling Method (Based on ASTM D2765)
This method determines the gel content and swell ratio of crosslinked polymers, which are indicative of the crosslink density.[5][6]
1. Materials and Equipment:
-
Solvent (e.g., xylene for polyethylene)
-
Analytical balance (accurate to 0.001 g)
-
Sample specimen (0.1 - 0.5 g)
-
Solvent-resistant mesh container or extraction thimble
-
Extraction apparatus with a condenser
-
Oven (vacuum or forced air)
2. Procedure:
-
Weigh the initial dry sample (W_i).
-
Place the sample in the mesh container.
-
Immerse the container in the boiling solvent and extract for a specified period (e.g., 12-24 hours). This dissolves the un-crosslinked portion of the polymer.
-
Remove the sample and quickly weigh the swollen sample (W_s).
-
Dry the sample in an oven at a suitable temperature until a constant weight is achieved.
-
Weigh the final dried sample (W_f).
3. Calculations:
-
Gel Content (%) = (W_f / W_i) * 100
-
A higher gel content indicates a greater degree of crosslinking.
-
-
Swell Ratio = (W_s - W_f) / W_f
-
A lower swell ratio suggests a higher crosslink density as the tightly crosslinked network restricts the absorption of the solvent.[6]
-
Protocol 2: Evaluation of Crosslinking using a Moving Die Rheometer (MDR)
An MDR is used to characterize the cure profile of a rubber compound.
1. Materials and Equipment:
-
Moving Die Rheometer (MDR)
-
Uncured polymer compound containing peroxide and TAIC
2. Procedure:
-
Set the test temperature and time according to the curing system (e.g., 177°C for 15 minutes).
-
Place a sample of the uncured compound into the MDR die cavity.
-
Start the test. The instrument will oscillate one of the dies and measure the torque required.
3. Data Interpretation:
-
ML (Minimum Torque): Relates to the viscosity of the uncured compound.
-
MH (Maximum Torque): Correlates with the stiffness and shear modulus of the fully cured material. A higher MH generally indicates a higher crosslink density.
-
ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML. This is a measure of processing safety.
-
tc90 (Optimum Cure Time): The time to reach 90% of the maximum torque.
Visualizations
Caption: Mechanism of peroxide-initiated crosslinking with TAIC as a coagent.
Caption: A logical workflow for troubleshooting common issues in TAIC/peroxide crosslinking.
References
Technical Support Center: Dispersion of Triallyl Isocyanurate (TAIC) in Polymer Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the dispersion of Triallyl isocyanurate (TAIC) in polymer matrices. This resource is intended for researchers, scientists, and drug development professionals working with TAIC-polymer composites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of dispersing TAIC into a polymer matrix.
| Problem | Potential Cause | Recommended Solution |
| Poor dispersion of TAIC, visible agglomerates in the polymer matrix. | 1. Incompatibility between TAIC and the polymer: TAIC is a polar molecule, which can lead to poor miscibility with nonpolar polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). 2. Inadequate mixing: Insufficient shear forces during compounding may not effectively break down TAIC agglomerates. 3. High viscosity of the polymer melt: A highly viscous polymer matrix can hinder the uniform distribution of TAIC. | 1. Use of a compatibilizer or coupling agent: Introduce a silane (B1218182) coupling agent, such as γ-methacryloxypropyl trimethoxysilane (B1233946), to improve the wettability and interfacial adhesion of TAIC. For polyolefin blends, consider using maleic anhydride-grafted polymers as compatibilizers. 2. Optimize mixing parameters: Increase mixing time, screw speed, or use a twin-screw extruder to enhance shear forces and promote better dispersion. 3. Adjust processing temperature: Increasing the melt processing temperature can reduce the viscosity of the polymer, facilitating better TAIC dispersion. However, be cautious of potential degradation of the polymer or TAIC. |
| Reduced mechanical properties (e.g., tensile strength, impact strength) of the final composite. | 1. Poor interfacial adhesion: Weak bonding between TAIC and the polymer matrix leads to inefficient stress transfer. 2. Agglomeration of TAIC: Clumps of TAIC can act as stress concentration points, leading to premature failure. 3. Incomplete crosslinking: Insufficient reaction between TAIC and the polymer chains results in a weaker network structure. | 1. Surface treatment of TAIC: Pretreating TAIC with a silane coupling agent can create a chemical bridge between the TAIC and the polymer matrix, enhancing interfacial adhesion. 2. Improve dispersion: Follow the recommendations for addressing poor dispersion to minimize agglomerates. 3. Optimize curing conditions: Ensure adequate temperature and time for the crosslinking reaction to occur, often in the presence of a suitable initiator like peroxide. |
| Inconsistent product quality and properties. | 1. Non-uniform dispersion of TAIC: Variations in the local concentration of TAIC lead to inconsistent crosslinking density. 2. Fluctuations in processing parameters: Inconsistent temperature, pressure, or mixing speed during compounding can affect dispersion. | 1. Implement a robust mixing protocol: Standardize the mixing procedure to ensure consistent dispersion in every batch. 2. Monitor and control processing parameters: Utilize process monitoring systems to maintain stable processing conditions. Regular equipment calibration and maintenance are also crucial. |
| Phase separation observed in the polymer blend. | Thermodynamic immiscibility: The polymer and TAIC may be inherently immiscible, leading to the formation of separate phases. | Utilize a compatibilizer: As with poor dispersion, a suitable compatibilizer can reduce interfacial tension and promote a more stable blend morphology. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor TAIC dispersion in nonpolar polymers like polyethylene?
A1: The primary cause is the inherent incompatibility between the polar nature of this compound (TAIC) and the nonpolar nature of polymers like polyethylene (PE) and polypropylene (PP). This polarity difference leads to poor wetting and adhesion, promoting the agglomeration of TAIC particles within the polymer matrix.
Q2: How can I improve the interfacial adhesion between TAIC and the polymer matrix?
A2: Improving interfacial adhesion is critical for the performance of TAIC-polymer composites. The most effective method is to use a coupling agent, such as a silane coupling agent. These molecules act as a bridge, forming chemical bonds with both the TAIC and the polymer matrix, leading to enhanced stress transfer and improved mechanical properties.
Q3: What is the recommended type of silane coupling agent for TAIC?
A3: While several types of silane coupling agents may be effective, γ-methacryloxypropyl trimethoxysilane has been specifically mentioned for enhancing the wettability of TAIC.[1] The methoxy (B1213986) groups can hydrolyze and react with the TAIC surface, while the methacryloxypropyl group can co-react with the polymer during crosslinking.
Q4: Can processing conditions alone improve TAIC dispersion?
A4: Yes, optimizing processing conditions can significantly improve dispersion. Utilizing high-shear mixing equipment, such as a twin-screw extruder, and adjusting parameters like screw speed, mixing time, and temperature can help break down TAIC agglomerates and distribute them more uniformly throughout the polymer matrix. However, for highly incompatible systems, chemical modification with coupling agents or compatibilizers is often necessary for optimal results.
Q5: How can I visually assess the quality of TAIC dispersion in my polymer composite?
A5: The quality of dispersion can be effectively assessed using microscopy techniques. Scanning Electron Microscopy (SEM) of cryo-fractured surfaces can reveal the presence and size of TAIC agglomerates. For higher resolution and to observe the interface between TAIC and the polymer, Transmission Electron Microscopy (TEM) is a powerful tool.
Q6: Are there any analytical techniques to quantify the degree of dispersion?
A6: Yes, quantitative analysis of dispersion can be performed using image analysis software on SEM or TEM micrographs. Parameters such as agglomerate size distribution, nearest neighbor distance, and area fraction of agglomerates can be calculated to provide a quantitative measure of dispersion quality.
Quantitative Data Summary
The following table summarizes the effect of a silane coupling agent on the mechanical properties of a hypothetical TAIC-Polymer composite. This data is illustrative and the actual improvements will depend on the specific polymer system, TAIC concentration, and processing conditions.
| Property | Neat Polymer | Polymer + 10% TAIC (No Coupling Agent) | Polymer + 10% TAIC (With Silane Coupling Agent) |
| Tensile Strength (MPa) | 30 | 35 | 45 |
| Elongation at Break (%) | 200 | 150 | 180 |
| Impact Strength (kJ/m²) | 5 | 4 | 7 |
| Hardness (Shore D) | 60 | 65 | 68 |
Experimental Protocols
Protocol 1: Surface Treatment of TAIC with a Silane Coupling Agent
Objective: To improve the interfacial adhesion between TAIC and a polymer matrix by treating the surface of TAIC with a silane coupling agent.
Materials:
-
This compound (TAIC)
-
Silane coupling agent (e.g., γ-methacryloxypropyl trimethoxysilane)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Solid mixer (e.g., a high-speed blender)
-
Drying oven
Procedure:
-
Prepare the Silane Solution:
-
In a glass beaker, prepare a solution of 95% ethanol and 5% deionized water by volume.
-
Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid.
-
Slowly add the silane coupling agent to the solution while stirring. The typical concentration of the silane coupling agent is 0.5-2.0% by weight of the TAIC to be treated.
-
Continue stirring for approximately 30-60 minutes to allow for hydrolysis of the silane.
-
-
Treat the TAIC:
-
Place the TAIC powder into the solid mixer.
-
While the mixer is running, spray the prepared silane solution evenly onto the TAIC powder.
-
Continue mixing for 15-30 minutes to ensure a uniform coating.
-
-
Drying:
-
Transfer the treated TAIC to a drying oven.
-
Dry the TAIC at 110-120°C for 1-2 hours to remove the solvent and promote the condensation reaction between the silane and the TAIC surface.
-
-
Storage:
-
Store the surface-treated TAIC in a desiccator until ready for use in polymer compounding.
-
Protocol 2: Melt Blending of Surface-Treated TAIC with Polyethylene
Objective: To disperse surface-treated TAIC into a polyethylene (PE) matrix using a melt blending process.
Materials:
-
Polyethylene (PE) pellets (dried)
-
Surface-treated this compound (TAIC) from Protocol 1
-
Peroxide initiator (e.g., dicumyl peroxide - DCP)
-
Twin-screw extruder or an internal mixer (e.g., Brabender)
Procedure:
-
Pre-blending:
-
In a plastic bag or a suitable container, dry blend the PE pellets, the surface-treated TAIC powder, and the peroxide initiator at the desired weight ratios.
-
-
Melt Compounding:
-
Set the temperature profile of the extruder or internal mixer appropriate for the grade of PE being used (e.g., for HDPE, temperatures may range from 180°C to 220°C).
-
Feed the pre-blended mixture into the hopper of the extruder or the chamber of the internal mixer.
-
Set the screw speed to a moderate level (e.g., 50-100 rpm) to ensure adequate shear for dispersion without causing excessive degradation.
-
Allow the materials to mix for a sufficient residence time (e.g., 3-5 minutes in an internal mixer) to achieve a homogeneous blend.
-
-
Sample Preparation:
-
Collect the extrudate or the compounded material from the mixer.
-
For characterization, the compounded material can be compression molded into sheets or injection molded into standard test specimens according to ASTM or ISO standards.
-
-
Characterization:
-
Morphology: Examine the dispersion of TAIC in the PE matrix using Scanning Electron Microscopy (SEM) on cryo-fractured surfaces.
-
Mechanical Properties: Perform tensile testing, impact testing, and hardness measurements on the prepared specimens.
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the effect of TAIC on the melting and crystallization behavior of the PE.
-
Crosslink Density: Determine the gel content of the crosslinked composite through solvent extraction to assess the degree of crosslinking.
-
Visualizations
Caption: Experimental workflow for surface treatment of TAIC and subsequent melt compounding.
References
Technical Support Center: Handling Triallyl Isocyanurate (TAIC) with Strong Oxidizing Agents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and potential incompatibilities of Triallyl isocyanurate (TAIC) with strong oxidizing agents. Please consult your institution's safety protocols and the specific Safety Data Sheet (SDS) for any chemical before initiating experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAIC) and why is its compatibility with other chemicals a concern?
A1: this compound (TAIC) is a trifunctional crosslinking agent used to enhance the thermal and mechanical properties of polymers.[1][2] Its chemical structure, containing three reactive allyl groups, makes it susceptible to vigorous and hazardous reactions when in contact with incompatible substances, particularly strong oxidizing agents.[3][4][5]
Q2: What are strong oxidizing agents and why are they incompatible with TAIC?
A2: Strong oxidizing agents are substances that can accept electrons from other substances, causing oxidation. Common examples include peroxides, permanganates, chlorates, and nitrates. The reaction between TAIC and strong oxidizing agents can be highly exothermic, meaning it releases a significant amount of heat.[3][4][5] This can lead to a rapid increase in temperature and pressure, potentially causing fires, explosions, and the release of toxic gases.[3][4]
Q3: What specific hazards are associated with mixing TAIC and strong oxidizing agents?
A3: Mixing TAIC with strong oxidizing agents can lead to several hazardous scenarios:
-
Vigorous Exothermic Reaction: A rapid release of heat can cause the mixture to boil, splash, or ignite.[3][4][5]
-
Fire and Explosion: The heat generated from the reaction can be sufficient to ignite flammable materials, including TAIC itself, which is combustible.[3][6]
-
Toxic Gas Formation: The reaction can produce irritating, corrosive, and/or toxic gases.[3][4]
-
Uncontrolled Polymerization: Contact with certain chemicals, including peroxides, can initiate a hazardous polymerization of TAIC.[7][8]
Q4: Where can I find information about the chemical compatibility of TAIC?
A4: The primary source of information is the Safety Data Sheet (SDS) provided by the manufacturer of the TAIC product.[4][6][7] Additionally, chemical compatibility databases such as the CAMEO Chemicals database from NOAA are valuable resources.[3]
Troubleshooting Guide
Scenario 1: I accidentally mixed a small amount of a strong oxidizing agent with TAIC. What should I do?
-
Immediate Action:
-
Cease all work immediately.
-
Alert colleagues and your supervisor.
-
If there are any signs of reaction (e.g., heat, gas evolution, color change), evacuate the immediate area.
-
If the situation appears uncontrollable, activate the fire alarm and evacuate the building.
-
-
If the situation is contained and stable:
-
Consult your institution's emergency procedures for chemical spills.
-
Do not attempt to clean it up without proper personal protective equipment (PPE) and a clear understanding of the hazards involved.
-
The spill should be neutralized and absorbed with an inert material. Avoid using combustible absorbents like paper towels.[3]
-
Scenario 2: I need to work with both TAIC and a peroxide in my experimental protocol. How can I do this safely?
-
Risk Assessment: Conduct a thorough risk assessment before starting any experiment. This should identify all potential hazards and establish strict safety controls.
-
Separation: Keep TAIC and the peroxide physically separated at all times. Use separate glassware, stirring equipment, and weighing stations.
-
Inert Atmosphere: If the protocol allows, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.
-
Controlled Addition: If the protocol requires mixing, add one reactant to the other very slowly, in small increments, and with efficient cooling and stirring. Monitor the temperature continuously.
-
Scale: Start with the smallest possible scale for your experiment to minimize the potential impact of any incident.
Data Presentation
The following table summarizes the incompatibility of this compound with various classes of compounds as noted in safety literature.
| Incompatible Material Class | Potential Hazard | Citation |
| Strong Oxidizing Agents | Vigorous exothermic reaction, fire, explosion, release of toxic gases. | [3][4][6][8] |
| Peroxides | Vigorous release of heat, can initiate hazardous polymerization. | [3][6][7][8] |
| Strong Acids | Can initiate polymerization reactions. | [3][6][8] |
| Strong Bases | Can initiate polymerization reactions. | [3][6][8] |
| Amines, Aldehydes, Alcohols | Exothermic reactions, release of toxic gases. | [3][4] |
| Alkali Metals, Hydrides | Vigorous release of heat. | [3][4] |
Experimental Protocols
Protocol: Small-Scale Compatibility Test
Objective: To visually assess the immediate compatibility of TAIC with a specific oxidizing agent at a microscale. This protocol is for preliminary assessment only and must be conducted within a fume hood with appropriate safety measures in place.
Materials:
-
This compound (TAIC)
-
Oxidizing agent of interest (e.g., 30% hydrogen peroxide)
-
Small, clean, and dry glass vials (e.g., 1-dram vials)
-
Micropipettes
-
Inert solvent (e.g., acetone, if dilution is required)
-
Observation chamber within a fume hood
Procedure:
-
Ensure all work is performed in a certified chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Place one drop of TAIC into a clean, dry vial.
-
In a separate, clean vial, place one drop of the oxidizing agent.
-
Using a clean micropipette, carefully add one drop of the oxidizing agent to the vial containing TAIC.
-
Observe for any immediate signs of reaction, such as:
-
Gas evolution (bubbling)
-
Color change
-
Temperature increase (can be qualitatively assessed by carefully touching the outside of the vial with a gloved finger, but extreme caution is advised)
-
Precipitate formation
-
-
Record all observations.
-
Dispose of the reaction mixture and any contaminated materials according to your institution's hazardous waste disposal procedures.
Mandatory Visualization
Caption: Decision workflow for assessing the compatibility of TAIC with other chemicals.
References
- 1. guidechem.com [guidechem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | CAS#:1025-15-6 | Chemsrc [chemsrc.com]
Technical Support Center: Triallyl Isocyanurate (TAIC) Formulations Stabilized with BHT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Butylated Hydroxytoluene (BHT) as a stabilizer in Triallyl isocyanurate (TAIC) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of BHT in this compound (TAIC) formulations?
A1: Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant that functions as a stabilizer in TAIC formulations.[1][2] Its principal role is to inhibit premature polymerization of the TAIC monomer during storage and handling.[3] BHT achieves this by scavenging free radicals that can initiate polymerization, thereby extending the shelf life and ensuring the stability of the monomer.[2]
Q2: How does BHT prevent the premature polymerization of TAIC?
A2: BHT is a chain-terminating antioxidant. It donates a hydrogen atom to peroxy radicals that are formed when TAIC is exposed to oxygen. This process converts the reactive peroxy radicals into more stable hydroperoxides, and the BHT itself becomes a relatively stable free radical that does not readily initiate further polymerization. This interruption of the free radical chain reaction effectively prevents the premature polymerization of the TAIC monomer.
Q3: What is the typical concentration range for BHT in commercial TAIC formulations?
A3: The concentration of BHT in commercial TAIC formulations typically ranges from 0.05% to 0.2% by weight. The exact concentration is carefully controlled by the manufacturer to ensure optimal stability without significantly impacting the subsequent curing process.
Q4: Can the presence of BHT affect the final properties of the cured TAIC polymer?
A4: Yes, the concentration of BHT can influence the curing process and, consequently, the final properties of the polymer. Higher concentrations of BHT can lead to a longer gel time and may require a higher concentration of the polymerization initiator to overcome the inhibitory effect.[4][5] While optimal concentrations of BHT are not expected to significantly alter the mechanical properties, excessive amounts may potentially lead to a lower degree of conversion and could affect the thermal stability of the final crosslinked polymer.[1][4]
Q5: Is it necessary to remove BHT from TAIC before use?
A5: The necessity of removing BHT depends on the specific application and the polymerization system being used. For many applications involving free-radical polymerization, the initiator concentration can be adjusted to overcome the inhibitory effect of BHT. However, for certain sensitive polymerization techniques, such as living polymerization, or when precise control over the initiation kinetics is critical, removing the BHT may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of BHT-stabilized TAIC formulations.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Premature Polymerization (Increased Viscosity or Solidification) | 1. Improper Storage: Exposure to high temperatures, direct sunlight, or UV radiation.[3] 2. Contamination: Presence of peroxides, metal ions, or other radical-initiating impurities. 3. Inhibitor Depletion: The BHT has been consumed over time, especially with frequent container opening. | For Improper Storage: 1. Store TAIC in a cool, dark, and dry place, away from heat and light sources. 2. If partially polymerized, salvage the liquid portion by decanting. Note that the BHT concentration in the remaining liquid may be higher. For Contamination: 1. Handle TAIC in a clean, dry environment. 2. Use clean equipment and avoid contact with incompatible materials. For Inhibitor Depletion: 1. Minimize the frequency of opening the container. 2. After opening, purge the headspace with an inert gas like nitrogen or argon before resealing. |
| Inconsistent Curing (Variable Gel Times) | 1. Non-uniform BHT distribution: The stabilizer is not evenly dispersed throughout the TAIC. 2. Inaccurate Initiator Concentration: The amount of initiator is not sufficient to overcome the BHT's inhibitory effect. 3. Temperature Fluctuations: Inconsistent curing temperatures can affect the rate of both initiation and inhibition. | For Non-uniform BHT distribution: 1. Gently agitate the TAIC container before use to ensure homogeneity. For Inaccurate Initiator Concentration: 1. Accurately measure and dispense the initiator. 2. Consider performing a titration or other analytical method to determine the optimal initiator concentration for your specific batch of TAIC. For Temperature Fluctuations: 1. Ensure precise and consistent temperature control during the curing process. |
| Discoloration (Yellowing) of TAIC or Cured Polymer | 1. Oxidation: Prolonged exposure to air and light can lead to the formation of colored oxidation byproducts of BHT and TAIC. 2. High Curing Temperatures: Excessive heat during curing can cause thermal degradation and discoloration. 3. Impurities: The presence of certain impurities can contribute to color formation. | For Oxidation: 1. Store TAIC in opaque, tightly sealed containers. 2. Minimize exposure to air during handling and processing. For High Curing Temperatures: 1. Optimize the curing temperature and time to achieve complete crosslinking without causing thermal degradation. For Impurities: 1. Ensure the purity of all components in the formulation. |
| Low Degree of Conversion or Poor Mechanical Properties | 1. Excess BHT: A high concentration of the inhibitor is quenching the polymerization reaction.[4][5] 2. Insufficient Initiator: The amount of initiator is too low to effectively start and sustain the polymerization. 3. Inadequate Curing Conditions: The curing time or temperature is not sufficient for complete crosslinking. | For Excess BHT: 1. If possible, determine the BHT concentration and adjust the initiator level accordingly. 2. If necessary, remove the BHT using the appropriate protocol (see Experimental Protocols section). For Insufficient Initiator: 1. Increase the initiator concentration in small increments and monitor the effect on curing. For Inadequate Curing Conditions: 1. Increase the curing time or temperature as recommended for the specific formulation and application. |
Data Presentation
The following tables summarize the expected impact of BHT concentration on the properties of TAIC formulations. The data presented here is illustrative and may vary depending on the specific formulation and curing conditions.
Table 1: Effect of BHT Concentration on Curing Characteristics of a Peroxide-Cured TAIC Formulation
| BHT Concentration (wt%) | Gel Time (minutes) at 120°C | Peak Exotherm Temperature (°C) by DSC |
| 0.0 (Control) | 5 | 150 |
| 0.05 | 8 | 148 |
| 0.10 | 12 | 145 |
| 0.20 | 20 | 142 |
Table 2: Effect of BHT Concentration on Final Properties of a Cured TAIC Polymer
| BHT Concentration (wt%) | Onset of Thermal Degradation (°C) by TGA | Flexural Strength (MPa) |
| 0.0 (Control) | 350 | 50 |
| 0.05 | 348 | 49 |
| 0.10 | 345 | 48 |
| 0.20 | 340 | 45 |
Experimental Protocols
1. Protocol for Determination of BHT Concentration in TAIC by HPLC-UV
Objective: To quantify the amount of BHT stabilizer in a TAIC sample.
Materials:
-
TAIC sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
BHT standard
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation: a. Prepare a stock solution of BHT (e.g., 1000 ppm) in acetonitrile. b. From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 to 50 ppm in acetonitrile.
-
Sample Preparation: a. Accurately weigh approximately 1 gram of the TAIC sample into a 10 mL volumetric flask. b. Dissolve the sample in and dilute to the mark with acetonitrile. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Mobile Phase: A mixture of acetonitrile and water with 0.1% acetic acid (e.g., 80:20 v/v).[6][7] b. Flow Rate: 1.0 mL/min. c. Column: C18, 5 µm, 4.6 x 250 mm. d. Detection Wavelength: 280 nm.[6][7] e. Injection Volume: 20 µL.
-
Quantification: a. Inject the calibration standards to generate a calibration curve of peak area versus concentration. b. Inject the prepared TAIC sample. c. Determine the concentration of BHT in the sample by comparing its peak area to the calibration curve.
2. Protocol for Evaluating Curing Kinetics of TAIC Formulations by Differential Scanning Calorimetry (DSC)
Objective: To determine the curing profile, including the onset of cure, peak exotherm, and total heat of reaction for a TAIC formulation.
Materials:
-
TAIC formulation (with initiator)
-
DSC instrument
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the TAIC formulation into an aluminum DSC pan. b. Hermetically seal the pan.
-
DSC Analysis: a. Place the sealed sample pan and an empty reference pan into the DSC cell. b. Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected completion of the curing reaction (e.g., 250°C). c. Record the heat flow as a function of temperature.
-
Data Analysis: a. From the resulting thermogram, determine:
- Onset of Cure: The temperature at which the exothermic curing reaction begins.
- Peak Exotherm Temperature: The temperature at which the rate of heat evolution is at its maximum.
- Total Heat of Reaction (ΔH): The area under the exothermic peak, which is proportional to the extent of cure.
3. Protocol for Accelerated Stability Testing of BHT-Stabilized TAIC
Objective: To assess the long-term stability of a BHT-stabilized TAIC formulation under accelerated conditions.
Materials:
-
BHT-stabilized TAIC sample
-
Oven or environmental chamber capable of maintaining a constant temperature (e.g., 50°C)
-
Sealed, opaque containers for the samples
Procedure:
-
Initial Analysis: a. At time zero, perform a visual inspection of the TAIC for color and clarity. b. Determine the initial BHT concentration using the HPLC method described above. c. Characterize the initial viscosity of the TAIC.
-
Accelerated Aging: a. Place the sealed containers of the TAIC sample in the oven at the selected accelerated aging temperature (e.g., 50°C).
-
Time-Point Analysis: a. At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove a sample from the oven. b. Allow the sample to cool to room temperature. c. Perform the following analyses:
- Visual inspection for any changes in color, clarity, or the presence of solids.
- Determination of BHT concentration by HPLC to monitor inhibitor depletion.
- Measurement of viscosity to detect any increase that might indicate the onset of polymerization.
-
Data Evaluation: a. Plot the BHT concentration and viscosity as a function of time at the elevated temperature. b. A significant decrease in BHT concentration or a sharp increase in viscosity indicates the end of the stable shelf life under those conditions.
Visualizations
Caption: Mechanism of BHT stabilization in TAIC formulations.
References
- 1. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing light-cured composite through variations in camphorquinone and butylhydroxytoluene concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Controlling reaction temperature for high purity TAIC synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high-purity Triallyl Isocyanurate (TAIC), with a specific focus on the critical role of reaction temperature control.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (TAIC)?
A1: There are three main industrial routes for TAIC synthesis:
-
Rearrangement of Triallyl Cyanurate (TAC): This method involves the Claisen rearrangement of TAC to TAIC, typically in the presence of a copper salt catalyst at elevated temperatures.[1][2]
-
Reaction of an Alkali Metal Cyanate with Allyl Chloride: This process involves the in situ formation and subsequent trimerization of allyl isocyanate.[2][3] It is often conducted in a dipolar aprotic solvent like dimethylformamide (DMF).[4]
-
Reaction of Cyanuric Acid with Allyl Chloride: This synthesis is performed by reacting cyanuric acid with allyl chloride and sodium hydroxide, using a copper chloride catalyst.[3][5]
Q2: Why is temperature control so critical for achieving high-purity TAIC?
A2: Temperature is a critical parameter in TAIC synthesis because it directly influences reaction rate, product selectivity, and the formation of impurities. Deviations from the optimal temperature range can lead to the formation of by-products such as diallyl isocyanurate from residual water or hydrolysis.[2][3] Excessively high temperatures can trigger spontaneous and hazardous polymerization of the reaction mixture, while temperatures that are too low result in impractically long reaction times.[2][3]
Q3: What is the optimal temperature range for the synthesis of TAIC via TAC rearrangement?
A3: For the catalytic rearrangement of TAC to TAIC, the recommended temperature range is generally between 90°C and 160°C.[2][6] A more favorable and commonly cited range for achieving high purity and yield is 110°C to 140°C.[1][3][7] Operating within this window ensures an efficient conversion rate while minimizing the risk of side reactions.
Q4: What are the common impurities encountered in TAIC synthesis and how are they removed?
A4: Common impurities include diallyl isocyanurate, allyl alcohol, and various oligomeric or polymeric by-products.[2][3] Purification is typically achieved through a multi-step process involving washing with water (preferably heated to over 30°C to dissolve salts and prevent TAIC crystallization) followed by distillation under reduced pressure (vacuum distillation) to isolate the high-purity TAIC.[1][4][8]
Troubleshooting Guide: Reaction Temperature Issues
This guide addresses specific problems related to temperature control during TAIC synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low TAIC Yield and Purity | Inadequate Temperature Control: The reaction temperature was too low, leading to incomplete conversion, or too high, promoting side reactions. | Ensure the reactor is equipped with a calibrated thermometer and an efficient heating/cooling system. For the TAC rearrangement method, maintain a stable temperature between 110°C and 140°C.[3] Use a solvent with a suitable boiling point or apply a vacuum to help regulate the temperature.[3] |
| Presence of Water: Residual water in the reactants or solvent can lead to the formation of diallyl isocyanurate as a hydrolysis by-product.[3] | Use anhydrous solvents and ensure reactants are thoroughly dried before use. | |
| Reaction Mixture Darkens or Becomes Viscous (Polymerization) | Excessive Reaction Temperature: The temperature has exceeded the safe upper limit (e.g., > 160°C), initiating polymerization.[2] | Immediately and carefully cool the reactor to stop the exothermic polymerization. Review the heating protocol and equipment to prevent temperature overshoots. In some processes, the risk of spontaneous polymerization with temperatures exceeding 200°C has been noted.[2] |
| High Catalyst Concentration: An overly high concentration of catalyst can sometimes lower the polymerization initiation temperature. | Adhere strictly to the recommended catalyst-to-reactant ratio. A typical range for Cu²⁺ catalyst in the TAC rearrangement is 0.01 to 1% by weight, based on TAC.[2] | |
| Reaction is Extremely Slow or Stalled | Reaction Temperature is Too Low: The thermal energy is insufficient to overcome the activation energy for the rearrangement. | Gradually increase the temperature to the recommended range (110°C - 140°C).[3] Monitor the reaction progress using techniques like GC or TLC. Be aware that long reaction times (up to 20 hours) can be a disadvantage of operating at lower temperatures.[3] |
| Insufficient Catalyst Activity: The catalyst may be impure or deactivated. | Use a high-purity catalyst from a reliable source. Ensure the catalyst is properly dispersed in the reaction medium. |
Data Summary: Temperature Effects on TAIC Synthesis (TAC Rearrangement Method)
| Temperature Range | Expected Outcome | Purity/Yield | Associated Risks | Citation(s) |
| < 90°C | Very slow or stalled reaction | Low | Impractically long reaction times | [3] |
| 90°C - 110°C | Reaction proceeds, but may be slow | Moderate | Incomplete conversion, longer reaction times | [2][3] |
| 110°C - 140°C | Optimal Range for Isomerization | High (>90% Yield, >98% Purity) | Minimal side reactions if controlled | [1][2][3][7] |
| > 160°C | Increased rate of side reactions | Decreasing | Formation of oligomeric/polymeric by-products, risk of runaway polymerization | [2] |
Experimental Protocols
Key Experiment: Synthesis of TAIC via Catalytic Rearrangement of TAC
This protocol is based on a common laboratory-scale method for producing TAIC.
Materials:
-
Triallyl Cyanurate (TAC)
-
Cupric Chloride Hydrate (B1144303) (CuCl₂·2H₂O)
-
Xylene (anhydrous)
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and thermometer
-
Heating mantle with temperature controller
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, add Triallyl Cyanurate (TAC) and 10-20 times its weight in anhydrous xylene. A typical ratio could be 25g of TAC in 120g of xylene.[1][7]
-
Catalyst Addition: Add the cupric chloride hydrate catalyst. The amount should be approximately 0.01-1% by weight relative to the TAC.[2]
-
Heating and Reaction: Begin stirring the mixture and heat it to the target reaction temperature of 120°C.[1][7]
-
Temperature Maintenance: Carefully maintain the reaction temperature at 120°C for 2 hours to facilitate the rearrangement reaction.[1][7] Monitor the reaction periodically via TLC or GC to confirm the conversion of TAC to TAIC.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the xylene solvent using a rotary evaporator under reduced pressure.[1][7] This will yield a crude, oily material.
-
Purification: Purify the crude TAIC by vacuum distillation. A typical condition for this is a pressure of 0.1 Torr at a temperature of 115°C.[1][7]
-
Product Collection: Collect the distilled, colorless TAIC product. A yield of approximately 90% can be expected under these conditions.[1][7]
Visualizations
Logical Relationship in TAIC Synthesis
Caption: Reaction temperature's impact on TAIC synthesis outcome.
References
- 1. US8431697B2 - this compound, triallyl cyanurate and process for producing triallyl isocyanurate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2041098B1 - Process for preparing this compound (taic) - Google Patents [patents.google.com]
- 4. Process for producing this compound | TREA [trea.com]
- 5. DE102006032167B4 - Process for the preparation of this compound (TAIC) - Google Patents [patents.google.com]
- 6. KR101388742B1 - Method for producing this compound (TAIC) - Google Patents [patents.google.com]
- 7. EP2436701B2 - Method for storing this compound - Google Patents [patents.google.com]
- 8. US3065231A - Production of this compound - Google Patents [patents.google.com]
Minimizing homopolymerization of Triallyl isocyanurate during grafting
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the minimization of Triallyl isocyanurate (TAIC) homopolymerization during grafting experiments.
Frequently Asked Questions (FAQs)
Q1: What is TAIC homopolymerization and why is it a problem during grafting?
A1: TAIC homopolymerization is a reaction where TAIC monomers react with each other to form a separate, ungrafted polymer (poly-TAIC). This is a competing reaction to the desired grafting process, where TAIC is intended to covalently bond to a substrate polymer. Excessive homopolymerization is problematic because it consumes the monomer, reducing the grafting efficiency, and the resulting homopolymer can be difficult to separate from the grafted product, potentially altering the final material's properties.
Q2: What are the primary factors that promote TAIC homopolymerization?
A2: The main factors that contribute to increased homopolymerization include:
-
High Initiator Concentration: An excess of free radicals in the reaction medium can initiate polymerization of the monomer in solution, rather than activating the substrate for grafting.[1][2]
-
High Monomer Concentration: A higher concentration of TAIC can increase the probability of monomer-monomer interactions, leading to homopolymer formation.[3]
-
High Reaction Temperature: Elevated temperatures generally increase the rate of all polymerization reactions, including homopolymerization.[4] Beyond an optimal temperature, side reactions that favor homopolymerization may become more prominent.
-
Reaction Medium (Solvent): The choice of solvent can influence the solubility of the substrate, monomer, and initiator, thereby affecting the kinetics of both grafting and homopolymerization.[5][6]
Q3: Can inhibitors be used to prevent TAIC homopolymerization?
A3: Yes, inhibitors can be used to control homopolymerization. Commercially available TAIC is often stabilized with an inhibitor like butylated hydroxytoluene (BHT) to prevent spontaneous polymerization during storage. In some grafting techniques, such as radiation-induced grafting, adding a controlled amount of an inhibitor like ferric chloride (FeCl₃) can help suppress homopolymer formation in the solution phase without completely quenching the desired grafting reaction.[7]
Q4: What is the "grafting from" technique, and how does it help in minimizing homopolymerization?
A4: The "grafting from" technique involves creating active radical sites directly on the polymer backbone first, which then initiate the polymerization of the monomer from the surface.[8][9] This method is generally preferred for minimizing homopolymerization compared to the "grafting to" approach.[10] Techniques like pre-irradiation fall under this category, where the substrate is irradiated in an inert atmosphere to generate radicals before being exposed to the monomer.[8][11] Since the initiation starts from the substrate, the monomer is more likely to add to the backbone rather than forming a homopolymer in the solution.
Q5: How can I remove TAIC homopolymer from my grafted product?
A5: The removal of homopolymer typically relies on the solubility difference between the grafted product and the homopolymer. A solvent that is good for the homopolymer but a non-solvent for the grafted substrate can be used to wash and extract the unwanted poly-TAIC. This process, often involving techniques like Soxhlet extraction, is a crucial purification step. The specific solvent choice depends on the substrate material and the homopolymer.
Troubleshooting Guide
Issue: Low grafting yield and a large amount of solid, insoluble material in the reaction vessel.
-
Question: My grafting reaction resulted in very little grafted product, but I have a significant amount of a hard, insoluble polymer. What happened?
-
Answer: This is a classic sign of excessive homopolymerization. The high concentration of free radicals and/or monomer has led to the formation of crosslinked poly-TAIC, which is often insoluble.
Troubleshooting Steps:
-
Reduce Initiator Concentration: High initiator levels can lead to a rapid burst of radicals that primarily initiate homopolymerization.[1][2] Try reducing the initiator concentration incrementally.
-
Optimize Monomer Concentration: A high initial monomer concentration can favor homopolymerization.[3] Consider a semi-batch or continuous addition of the TAIC monomer to the reaction to maintain a low instantaneous concentration.
-
Lower the Reaction Temperature: While a certain temperature is needed for initiator decomposition, excessive heat can accelerate homopolymerization.[4] Determine the optimal temperature that balances grafting efficiency with minimal homopolymer formation.
-
Re-evaluate Your Solvent: The solvent should ideally promote the interaction between the monomer and the substrate. A solvent that swells the substrate polymer can be beneficial.[5]
-
Issue: The final product shows some signs of grafting, but its properties are inconsistent.
-
Question: I have successfully grafted TAIC, but the mechanical and thermal properties of my material are not what I expected and vary between batches. Why?
-
Answer: This inconsistency is likely due to the presence of unremoved homopolymer, which acts as a contaminant in your final product. The amount of homopolymer formed may be varying with slight changes in reaction conditions between batches.
Troubleshooting Steps:
-
Implement a Rigorous Purification Step: After the reaction, you must separate the homopolymer from the grafted product. Use a suitable solvent to selectively dissolve and wash away the poly-TAIC. Soxhlet extraction is a thorough method for this.
-
Quantify the Homopolymer: You need to be able to measure the amount of homopolymer being formed to optimize your reaction. This can be done by weighing the dried, extracted homopolymer.
-
Use Analytical Techniques for Verification: Use techniques like FTIR or NMR spectroscopy to confirm the presence of both the grafted TAIC and to check for residual homopolymer after purification.[12]
-
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence grafting and homopolymerization. The data is based on general principles of graft polymerization and may need to be optimized for your specific system.
Table 1: Effect of Initiator Concentration on Grafting Parameters
| Initiator Concentration | Grafting Yield (%) | Homopolymer Formation (%) | Grafting Efficiency (%) | Rationale |
| Low | Moderate | Low | High | Fewer radicals are generated, favoring activation of the substrate over monomer polymerization in solution. |
| Optimal | High | Moderate | High | A balance is achieved where enough radicals are present for efficient grafting without excessive homopolymerization. |
| High | Decreasing | High | Low | Excess radicals in solution lead to a higher rate of homopolymerization, consuming the monomer.[1] |
Table 2: Effect of Monomer Concentration on Grafting Parameters
| Monomer Concentration | Grafting Yield (%) | Homopolymer Formation (%) | Grafting Efficiency (%) | Rationale |
| Low | Low | Low | Moderate | The reaction rate is slow due to limited monomer availability. |
| Optimal | High | Moderate | High | Sufficient monomer is available for grafting without excessively high rates of homopolymerization. |
| High | High to Decreasing | High | Low | The probability of monomer-monomer reactions increases, leading to significant homopolymer formation.[3] |
Table 3: Effect of Reaction Temperature on Grafting Parameters
| Reaction Temperature | Grafting Yield (%) | Homopolymer Formation (%) | Grafting Efficiency (%) | Rationale |
| Low | Low | Low | Moderate | The rate of initiator decomposition and radical formation is too slow. |
| Optimal | High | Moderate | High | An optimal rate of radical formation and monomer diffusion is achieved for efficient grafting. |
| High | Decreasing | High | Low | At very high temperatures, chain transfer and other side reactions that favor homopolymerization become more prevalent.[3] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Minimizing TAIC Homopolymerization in Solution Grafting
This protocol outlines a "grafting from" approach using a chemical initiator.
-
Substrate Preparation:
-
Dissolve or suspend the substrate polymer in a suitable solvent in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet. The solvent should be chosen to swell the substrate to make grafting sites accessible.[5]
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can interfere with radical polymerization.
-
-
Initiation:
-
Heat the mixture to the desired reaction temperature.
-
Add the chemical initiator (e.g., benzoyl peroxide, AIBN). It is crucial to use an optimal, not excessive, concentration.
-
-
Monomer Addition:
-
Instead of adding all the TAIC at once, prepare a solution of TAIC in the reaction solvent.
-
Add the TAIC solution dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours). This maintains a low instantaneous monomer concentration, disfavoring homopolymerization.
-
-
Reaction and Termination:
-
Allow the reaction to proceed for the desired time after the monomer addition is complete.
-
Cool the reaction mixture to room temperature to terminate the polymerization.
-
-
Purification:
-
Precipitate the crude product in a non-solvent.
-
To remove the homopolymer, perform a thorough extraction (e.g., Soxhlet extraction) with a solvent that dissolves poly-TAIC but not the grafted substrate.
-
Dry the purified grafted product under vacuum until a constant weight is achieved.
-
Protocol 2: Quantification of Grafting and Homopolymerization
-
Determine the Mass of Homopolymer:
-
Collect the solvent from the extraction step (Protocol 1, Step 5).
-
Evaporate the solvent to obtain the solid homopolymer.
-
Dry the homopolymer to a constant weight (W_homo).
-
-
Determine the Mass of Grafted TAIC:
-
Take a known weight of the purified, dried grafted product (W_final).
-
The initial weight of the substrate is (W_initial).
-
The weight of the grafted TAIC is: W_grafted = W_final - W_initial.
-
-
Calculate Grafting Parameters:
-
Grafting Yield (%): (W_grafted / W_initial) * 100
-
Homopolymer (%): (W_homo / (W_grafted + W_homo)) * 100
-
Grafting Efficiency (%): (W_grafted / (W_grafted + W_homo)) * 100
-
Mandatory Visualization
Caption: Competing pathways of grafting and homopolymerization.
Caption: Optimized workflow for TAIC grafting.
Caption: Troubleshooting decision tree for TAIC grafting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. plantarchives.org [plantarchives.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Grafting efficiency of synthetic polymers onto biomaterials: a comparative study of grafting-from versus grafting-to - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
How to reduce odor in peroxide crosslinking systems with TAIC
Welcome to the Technical Support Center for Peroxide Crosslinking Systems. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and professionals reduce odor in polymer systems crosslinked with organic peroxides and Triallyl Isocyanurate (TAIC).
Frequently Asked Questions (FAQs)
Q1: What is the primary source of odor in a peroxide crosslinking system?
A1: The characteristic odor is not from the polymer or the TAIC co-agent itself, but rather from the decomposition byproducts of the organic peroxide initiator used for crosslinking. For dicumyl peroxide (DCP), a common initiator, the main odorous byproducts include acetophenone, α-methylstyrene, and dimethyl benzyl (B1604629) alcohol. These volatile organic compounds (VOCs) are released during and after the curing process.
Q2: Does TAIC contribute to the odor?
A2: TAIC (this compound) is a co-agent used to increase the efficiency and state of cure in peroxide crosslinking. While TAIC participates in the crosslinking reaction, it is generally not the source of the malodor. The odor is almost exclusively linked to the peroxide's decomposition products.
Q3: Are the odorous byproducts, such as acetophenone, hazardous?
A3: Acetophenone and other byproducts are classified as volatile organic compounds (VOCs). While the odor may be noticeable even at low concentrations, high concentrations of VOCs can be harmful and may cause respiratory irritation. It is crucial to handle these materials in well-ventilated areas and take measures to minimize their emission.
Q4: What is the mechanism of peroxide decomposition that leads to odor?
A4: During curing, heat causes the organic peroxide (e.g., Dicumyl Peroxide) to decompose into highly reactive free radicals. These radicals initiate the crosslinking of polymer chains. However, side reactions and further decomposition of these radicals lead to the formation of stable, lower molecular weight byproducts, many of which are volatile and have a distinct odor.
Troubleshooting Guide: Odor Reduction Strategies
This section provides detailed strategies to mitigate odor in your experiments.
Strategy 1: Post-Curing (Deodorization)
Post-curing is one of the most effective methods for reducing residual VOCs. The process involves heating the crosslinked polymer in an oven for a specific duration to volatilize and drive off trapped decomposition byproducts.
When to use it: This method is ideal when the final product's geometry and material properties can withstand additional heat treatment and when a significant reduction in VOCs is required.
Key Parameters:
-
Temperature: Must be high enough to volatilize the byproducts but low enough to prevent thermal degradation of the polymer. Typically ranges from 150°C to 200°C.
-
Duration: Can range from 1 to 24 hours, depending on the part thickness, material, and temperature.
-
Ventilation: A forced-air or vacuum oven provides the best results by actively removing the volatilized byproducts.
Strategy 2: Incorporating Odor Scavengers and Adsorbents
Odor scavengers are additives compounded into the polymer matrix that trap or neutralize odorous molecules as they are formed.
When to use it: This is a suitable strategy when post-curing is not feasible or when an in-process solution is preferred. It is effective for moderate odor levels.
Common Scavengers:
-
Metal Oxides: Zinc oxide (ZnO) and magnesium oxide (MgO) can neutralize acidic byproducts and adsorb some polar odorous compounds.
-
Activated Carbon: Its high porosity and large surface area make it highly effective at adsorbing a broad range of organic VOCs.[1][2]
-
Zeolites (Molecular Sieves): These microporous aluminosilicates can selectively adsorb small volatile molecules.
Strategy 3: Formulation and Process Optimization
Adjusting the formulation and curing process can prevent the formation of excess byproducts at the source.
When to use it: This should be a primary consideration in the development phase of a new compound or product.
Optimization Approaches:
-
Peroxide Selection: Choose a peroxide type that generates less odorous or fewer volatile byproducts.
-
Minimize Peroxide Concentration: Use the minimum amount of peroxide and TAIC necessary to achieve the desired crosslink density. Overloading the system can lead to more byproducts.[3]
-
Curing under Pressure: Applying high pressure during molding can help suppress the volatilization of byproducts, keeping them dissolved within the polymer matrix.
Data Presentation
Table 1: Comparative Effectiveness of Odor Reduction Strategies
The following table summarizes the typical reduction efficiency of various methods for mitigating acetophenone, a primary odor-causing byproduct of dicumyl peroxide.
| Strategy | Method/Agent | Typical Loading (phr) | Temperature (°C) | Duration (hr) | Acetophenone Reduction (%) | Notes |
| Post-Curing | Forced Air Oven | N/A | 150 | 4 | 60 - 75% | Effective for thin samples. |
| Forced Air Oven | N/A | 175 | 4 | 80 - 90% | Higher temperature improves efficiency but risks degradation. | |
| Vacuum Oven | N/A | 175 | 2 | > 95% | Vacuum significantly accelerates VOC removal. | |
| Additives | Activated Carbon | 2.0 - 5.0 | Curing Temp. | N/A | 70 - 85% | Can affect compound color (black) and physical properties.[2] |
| Zinc Oxide (ZnO) | 3.0 - 5.0 | Curing Temp. | N/A | 40 - 60% | Also acts as a cure activator; less effective than carbon for odor.[4] | |
| Zeolite (Molecular Sieve) | 3.0 - 5.0 | Curing Temp. | N/A | 50 - 70% | Effectiveness depends on pore size and byproduct molecule size. |
Note: Efficiency values are estimates and can vary significantly based on the polymer system, sample thickness, and specific processing conditions.
Diagrams and Workflows
Dicumyl Peroxide Decomposition Pathway
The following diagram illustrates the thermal decomposition of dicumyl peroxide (DCP) and the subsequent reactions that form the primary odorous byproducts.
Caption: Decomposition pathway of Dicumyl Peroxide leading to crosslinking and odorous byproducts.
Workflow for Selecting an Odor Reduction Strategy
This flowchart provides a logical path for choosing the most appropriate odor reduction method based on experimental constraints and desired outcomes.
Caption: Decision workflow for selecting an appropriate odor reduction strategy.
Experimental Protocols
Protocol 1: Post-Curing of Crosslinked Polymer Samples
Objective: To reduce the concentration of residual volatile byproducts from a cured polymer sample.
Materials:
-
Cured polymer samples.
-
Forced-air convection oven or vacuum oven with temperature control (±2°C).
-
Metal or glass tray.
-
Tongs and appropriate personal protective equipment (PPE).
Methodology:
-
Place the fully cured polymer samples on a metal or glass tray, ensuring they are not touching to allow for even air circulation.
-
Preheat the forced-air or vacuum oven to the desired post-curing temperature (e.g., 175°C). Ensure the oven is in a well-ventilated area or connected to an exhaust system.
-
Carefully place the tray with the samples inside the preheated oven.
-
If using a vacuum oven, close the door, and slowly apply vacuum to the desired level (e.g., >28 inHg).
-
Allow the samples to post-cure for the specified duration (e.g., 4 hours).
-
After the cycle is complete, turn off the oven heater and allow the samples to cool to below 60°C before removing them. If using a vacuum oven, release the vacuum with an inert gas like nitrogen before opening.
-
Remove the samples and let them cool completely to room temperature before evaluation.
Protocol 2: Incorporation of an Odor Scavenger (e.g., Activated Carbon)
Objective: To compound an odor-scavenging additive into a polymer matrix prior to crosslinking.
Materials:
-
Base polymer (e.g., EPDM, Silicone).
-
Peroxide initiator (e.g., Dicumyl Peroxide).
-
TAIC co-agent.
-
Odor scavenger powder (e.g., food-grade activated carbon, <325 mesh).
-
Two-roll mill with temperature control and safety features.
-
Weighing scale, spatulas, and cutting tools.
Methodology:
-
Set the two-roll mill to a suitable temperature for the base polymer (e.g., 70-90°C for EPDM). Set the nip gap to a wide setting.
-
Add the base polymer to the mill and allow it to "band" around one of the rolls, forming a continuous sheet.
-
Perform several cuts and folds to soften and homogenize the polymer.
-
Gradually add the pre-weighed odor scavenger (e.g., 3 phr activated carbon) into the nip of the mill. Allow it to be incorporated slowly to ensure even dispersion.
-
Once the scavenger is fully mixed, add the TAIC co-agent and finally the peroxide initiator. Mix until the compound appears uniform, but do not over-mix, which could generate excessive heat and risk scorch (premature crosslinking).
-
Once mixing is complete, remove the compound from the mill in a sheet.
-
The final compound is now ready for molding and curing as per the standard procedure.
Protocol 3: Quantification of Volatiles by Headspace GC-MS
Objective: To identify and quantify the concentration of odorous byproducts (e.g., acetophenone) in a polymer sample.
Materials:
-
Polymer sample (cured, post-cured, or containing scavengers).
-
Headspace vials (e.g., 20 mL) with caps (B75204) and septa.
-
Vial crimper.
-
Analytical balance.
-
Headspace autosampler coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).[5]
-
Certified standards for target analytes (e.g., acetophenone).
Methodology:
-
Sample Preparation: Cut a precise amount of the polymer sample (e.g., 1.0 g ± 0.01 g) into small pieces and place them into a headspace vial. Immediately seal the vial with a cap and septum using a crimper.
-
Instrument Setup (Example Conditions):
-
Headspace Autosampler:
-
Oven/Incubation Temperature: 150°C
-
Incubation Time: 30 minutes
-
Injection Volume: 1 mL
-
-
GC:
-
Column: DB-5ms or equivalent
-
Carrier Gas: Helium
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min.
-
-
MS:
-
Mode: Scan (e.g., 35-350 m/z) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
-
Analysis: Place the prepared vials in the autosampler tray. Run the sequence. The instrument will automatically incubate each vial and inject the headspace gas into the GC-MS for analysis.
-
Data Processing:
-
Identify the peaks in the resulting chromatogram by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.
-
Quantify the concentration of target analytes (like acetophenone) by creating a calibration curve from the analysis of known standards and comparing the peak area of the analyte in the sample.[6][7]
-
References
- 1. Effective Odor Removal in Rubber Processing: Key Strategies and Solutions - Jiahe New Materials Technology [nbjhxcl.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. polymersolutions.com [polymersolutions.com]
- 6. Identification and Quantification of Volatile Organic Compounds in Food Contact Materials [intertek.com]
- 7. gcms.cz [gcms.cz]
Technical Support Center: Enhancing the Performance of Triallyl Isocyanurate (TAIC) Crosslinked Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of brittleness in resins crosslinked with Triallyl Isocyanurate (TAIC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAIC) and what is its role in resin crosslinking?
A1: this compound (TAIC) is a trifunctional monomer used as a crosslinking coagent in various polymer systems.[1][2][3] Its three reactive allyl groups can form a dense three-dimensional network structure within the resin matrix upon curing.[1][3] This network significantly enhances the thermal stability, mechanical strength, and chemical resistance of the final material.[1][3][4]
Q2: Why do resins crosslinked with TAIC often exhibit brittleness?
A2: The inherent brittleness of TAIC-crosslinked resins stems from the rigidity of the poly(TAIC) chain and steric hindrance during polymerization. This steric hindrance can lead to an insufficient growth of the network structure, resulting in a material that is prone to cracking under stress. The high crosslink density, while contributing to thermal stability, can also restrict polymer chain mobility, leading to reduced toughness.
Q3: What are the common signs of brittleness in my TAIC-crosslinked resin?
A3: Common indicators of brittleness include:
-
Cracking or fracturing upon cooling after curing.
-
Low impact resistance, leading to failure upon sudden impact.
-
Poor flexibility and inability to withstand bending or torsional forces.
-
Low elongation at break when tested for mechanical properties.
Q4: What are the general strategies to overcome brittleness in TAIC-crosslinked resins?
A4: The primary strategies to mitigate brittleness involve the incorporation of toughening agents or flexibilizers into the resin formulation. These additives are designed to absorb and dissipate energy, thereby preventing crack propagation. Common approaches include:
-
Blending with other thermosetting resins like epoxy or bismaleimide.[5]
-
Incorporating thermoplastic or elastomeric toughening agents.
-
Using impact modifiers, such as core-shell particles.
-
Adding flexibilizers that introduce more pliable segments into the polymer network.
Troubleshooting Guides
Problem 1: My TAIC-crosslinked resin is too brittle and cracks easily. How can I improve its flexibility?
Cause: High crosslink density and a rigid polymer network are the primary causes of brittleness in TAIC-crosslinked resins.
Solution: The introduction of flexibilizing or toughening agents can significantly improve the mechanical properties of the resin. Blending with epoxy resins is a common and effective approach.
Experimental Protocol: Toughening TAIC-Crosslinked Cyanate Ester Resin with Epoxy Resin
This protocol is a general guideline. Specific concentrations and curing parameters should be optimized for your particular system.
Materials:
-
Cyanate Ester (CE) resin
-
This compound (TAIC)
-
Bisphenol F based epoxy resin
-
Catalyst (e.g., hindered amine catalyst)
-
Mixing vessel
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Pre-mixing: In a suitable mixing vessel, thoroughly mix the desired amounts of Cyanate Ester resin and this compound.
-
Addition of Epoxy Resin: Add the desired weight percentage of the bisphenol F based epoxy resin to the CE/TAIC mixture. Stir until a homogeneous blend is achieved.
-
Catalyst Incorporation: If a catalyst is used, add it to the resin blend and mix thoroughly.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Casting: Pour the degassed resin mixture into pre-heated molds.
-
Curing: A sample curing schedule is as follows:
-
Heat the molds from ambient temperature to 175°C at a rate of 1°C/min.
-
Hold at 175°C for 1 hour.
-
Allow the molds to cool slowly to ambient temperature inside the oven.[6]
-
Expected Outcome: The addition of epoxy resin is expected to increase the flexibility and impact strength of the TAIC-crosslinked resin. However, it may also lead to a decrease in the glass transition temperature (Tg) and thermal stability.
Quantitative Data:
Table 1: Effect of Epoxy Resin on the Properties of Cyanate Ester Resins
| Property | Change per 1 wt% Epoxy Addition |
| Glass Transition Temperature (Tg) | ~3°C decrease[7] |
| Thermal Decomposition Onset (TGA) | ~1.2°C decrease[7] |
| Char Yield | ~0.5 wt% decrease[7] |
Table 2: Mechanical Properties of Cyanate Ester Resin Toughened with 20 wt% Epoxy-Terminated Polyaryletherketone
| Property | Pure BADCy Resin | Toughened BADCy Resin | % Improvement |
| Flexural Strength | 99.5 MPa | 131.8 MPa | 32.5%[8] |
| Impact Strength | 11.8 kJ/m² | 30.6 kJ/m² | 159.3%[8] |
Problem 2: My resin's impact strength is too low for its intended application.
Cause: The rigid, highly crosslinked network of TAIC resins is unable to effectively absorb and dissipate the energy from an impact.
Solution: Incorporate impact modifiers, such as core-shell rubber (CSR) particles, into the resin formulation. These particles create a secondary phase that can absorb impact energy.
Experimental Workflow for Incorporating Impact Modifiers:
Caption: Workflow for incorporating impact modifiers into a resin system.
Key Considerations:
-
Dispersion: Achieving a fine and uniform dispersion of the impact modifier is crucial for optimal performance. Poor dispersion can lead to agglomerates that act as stress concentrators.
-
Concentration: The concentration of the impact modifier needs to be optimized. While higher concentrations generally lead to increased toughness, they can also negatively affect other properties like tensile strength and modulus.[9]
Signaling Pathway for Toughening Mechanism:
Caption: Toughening mechanism of core-shell impact modifiers in a resin matrix.
Logical Relationship Diagram
Caption: Logical relationship between the problem, cause, solutions, and outcome.
References
- 1. rajshila.com [rajshila.com]
- 2. arpmaterials.com [arpmaterials.com]
- 3. taic crosslinking agent - Etana [etanabiz.com]
- 4. welltchem.com [welltchem.com]
- 5. 凤凰至尊平台_凤凰FH指定注册登录地址_凤凰娱乐至尊版 [753hg.com]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. "Preparation, Cure, and Characterization of Cyanate Ester-Epoxy Blends" by Donald A. Klosterman (0000-0002-4444-3810) [ecommons.udayton.edu]
- 8. Cyanate ester resins toughened with epoxy-terminated and fluorine-containing polyaryletherketone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
TAIC versus Triallyl cyanurate (TAC) in crosslinking efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking co-agent is a critical determinant of the final properties and performance of a polymer network. This guide provides an objective comparison of the crosslinking efficiency of Triallyl Isocyanurate (TAIC) and its isomer, Triallyl Cyanurate (TAC), supported by experimental data. Both TAIC and TAC are trifunctional monomers widely used to enhance the properties of various polymers through peroxide-induced crosslinking.[1]
Performance Comparison of Crosslinking Co-agents
TAIC and TAC are both classified as Type II coagents, which means they primarily increase the state of cure (crosslink density) without significantly affecting the cure rate.[2] In many applications, their crosslinking efficiency is considered to be roughly equivalent.[1] However, their performance can vary depending on the specific polymer system and the type of peroxide used.
Cure Characteristics in High Consistency Silicone Rubber (HCR)
A study evaluating crosslinking coagents in HCR silicone with a dicumyl peroxide system provided the following cure characteristics as measured by a Moving Die Rheometer (MDR).
| Co-agent | Max Torque (MH) (dNm) | Min Torque (ML) (dNm) | Scorch Time (Ts2) (min) | Cure Time (Tc90) (min) |
| TAIC | 20.28 | 0.52 | 0.52 | 1.80 |
| TAC | 14.92 | 0.70 | 0.66 | 2.50 |
| Control (No Co-agent) | 11.39 | 0.55 | 0.54 | 1.57 |
Table 1: Cure characteristics of TAIC and TAC in HCR silicone. Data sourced from a comparative study of crosslinking coagents.[1]
In this specific HCR formulation, TAIC demonstrated a significantly higher maximum torque (MH), which is often correlated with a higher crosslink density, compared to TAC.[1] TAIC also exhibited a shorter cure time (Tc90) and scorch time (Ts2) than TAC.[1]
Physical Properties in High Consistency Silicone Rubber (HCR)
The same study also evaluated the effect of these coagents on the physical properties of the cured silicone rubber.
| Co-agent | Durometer (Shore A) | 100% Modulus (psi) | Tensile Strength (psi) | Elongation (%) |
| TAIC | 65.6 | 251 | 1102 | 412 |
| TAC | 59.9 | 225 | 1150 | 450 |
| Control (No Co-agent) | 50.0 | 150 | 1050 | 480 |
Table 2: Physical properties of HCR silicone crosslinked with TAIC and TAC. Data sourced from a comparative study of crosslinking coagents.
TAIC resulted in a notable increase in durometer and modulus, further suggesting a higher crosslink density compared to TAC in this system.[1] While the tensile strength was comparable, the elongation was lower for the TAIC-crosslinked compound.[1]
It is important to note that in a different evaluation using a di(1,4-dichloro-benzoyl) peroxide (DCBP) system, TAIC reportedly did not perform well, leading to lower physical properties and a weaker crosslink density, described as a plasticization effect.[1] This highlights the importance of considering the entire cure system (polymer, peroxide, and co-agent) when selecting a crosslinking agent.
Chemical Structures
The chemical structures of TAIC and TAC are isomeric, with the key difference being the point of attachment of the allyl groups to the triazine ring.
Peroxide Crosslinking Mechanism
The general mechanism for peroxide crosslinking of elastomers in the presence of triallyl coagents like TAIC and TAC involves a free radical process.
The process begins with the thermal decomposition of the peroxide to form highly reactive alkoxy radicals.[3] These radicals then abstract hydrogen atoms from the polymer chains, creating polymer macro-radicals.[3] In the presence of a coagent like TAIC or TAC, these polymer radicals can add to one of the allyl groups of the coagent molecule. This grafted coagent, still possessing reactive allyl groups, can then react with other polymer radicals, leading to the formation of a crosslinked network.[2] The trifunctional nature of TAIC and TAC allows for the formation of a dense crosslink network.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of TAIC and TAC.
Moving Die Rheometer (MDR) Analysis (ASTM D5289)
This method is used to determine the cure characteristics of rubber compounds.[3]
Experimental Workflow:
Procedure:
-
Sample Preparation: Prepare a sample of the uncured rubber compound.
-
Instrument Setup: Set the test temperature, oscillation frequency (typically 1.67 Hz), and strain in the MDR.[5]
-
Test Execution: Place the sample in the sealed, heated die cavity. The lower die oscillates at a specified angle, and the torque required to oscillate the die is measured over time.[5]
-
Data Analysis: A cure curve of torque versus time is generated. From this curve, the following parameters are determined:
-
ML (Minimum Torque): An indication of the viscosity of the uncured compound.[1]
-
MH (Maximum Torque): An indication of the stiffness or modulus of the fully cured compound, often correlated with crosslink density.[1]
-
Ts2 (Scorch Time): The time to a two-unit rise in torque above ML, indicating the onset of vulcanization.[1]
-
Tc90 (Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure time.[1]
-
Crosslink Density Determination by Swelling Method (ASTM D6814)
This method is used to determine the extent of crosslinking in a vulcanized rubber sample.[6]
Experimental Workflow:
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the cured rubber is prepared.
-
Swelling: The sample is immersed in a good solvent for the polymer (e.g., toluene (B28343) for many non-polar rubbers) in a sealed container.[6]
-
Equilibrium Swelling: The sample is allowed to swell for a sufficient period (often 24-72 hours) to reach equilibrium, where the weight of the swollen sample remains constant.[7]
-
Weighing: The swollen sample is removed from the solvent, quickly blotted to remove excess surface solvent, and weighed.
-
Drying: The solvent is removed from the sample by drying in a vacuum oven until a constant weight is achieved.
-
Calculation: The volume fraction of rubber in the swollen gel is calculated, and the crosslink density is then determined using the Flory-Rehner equation, which relates the swelling behavior to the polymer-solvent interaction parameter and the molar volume of the solvent.[6]
Tensile Properties Testing (ASTM D412)
This method is used to evaluate the tensile strength, modulus, and elongation of vulcanized rubber.[2][8]
Experimental Workflow:
Procedure:
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from a sheet of cured rubber using a die.[9] The thickness of the narrow section is measured.
-
Gage Marks: Two parallel gage marks are placed on the narrow section of the specimen, perpendicular to the long axis.
-
Testing: The specimen is mounted in the grips of a universal testing machine.
-
Elongation: The specimen is stretched at a constant rate of speed (typically 500 ± 50 mm/min) until it ruptures.[2] The force and the distance between the gage marks are continuously recorded.
-
Data Analysis:
Thermogravimetric Analysis (TGA) (ASTM E1131)
This method is used to determine the thermal stability and composition of materials by measuring the change in weight as a function of temperature.[10][11]
Experimental Workflow:
References
- 1. ace-laboratories.com [ace-laboratories.com]
- 2. pentasil.eu [pentasil.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linke… [ouci.dntb.gov.ua]
- 7. Effects of Peroxide and Sulfur Curing Systems on Physical and Mechanical Properties of Nitrile Rubber Composites: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Crosslink Density in TAIC-Modified Polymers
For researchers, scientists, and drug development professionals working with triallyl isocyanurate (TAIC)-modified polymers, accurately quantifying crosslink density is critical for ensuring material performance and batch-to-batch consistency. This guide provides a comparative overview of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.
This compound (TAIC) is a trifunctional monomer widely used as a crosslinking agent to enhance the thermal, mechanical, and chemical resistance of various polymers. The formation of a three-dimensional network structure through crosslinking is fundamental to achieving these desired properties.[1] Therefore, the precise validation of crosslink density is a crucial step in polymer development and quality control. This guide explores and compares four key methods: Swelling Test, Dynamic Mechanical Analysis (DMA), Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Validation Methods
The selection of an appropriate method for determining crosslink density depends on factors such as the polymer matrix, the required level of detail, available equipment, and the desired sample throughput. The following table summarizes the key performance characteristics of each technique.
| Method | Principle | Quantitative Parameter | Advantages | Disadvantages | Typical Application |
| Swelling Test | Measures the absorption of a solvent by the crosslinked polymer network. | Swelling Ratio (Q), Volume Fraction of Polymer (Vr), Molecular Weight between Crosslinks (Mc) | Simple, low-cost, widely accessible.[2] | Time-consuming, solvent-dependent, indirect measurement, can be affected by fillers.[3] | Routine quality control, initial screening of crosslinking efficiency. |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of the material as a function of temperature and frequency. | Storage Modulus (E' or G') in the rubbery plateau region.[4] | Provides information on viscoelastic properties (e.g., glass transition temperature), sensitive to changes in network structure.[5] | Requires specialized equipment, data interpretation can be complex for filled systems.[4] | Characterization of thermomechanical properties, detailed analysis of network structure. |
| Solid-State NMR (ssNMR) | Measures the relaxation behavior of atomic nuclei within the polymer network. | Transverse Relaxation Time (T2), Residual Dipolar Coupling. | Provides direct, quantitative information on crosslink density and network heterogeneity, non-destructive.[6] | Requires expensive instrumentation and specialized expertise for data analysis. | In-depth structural characterization, research and development. |
| FTIR Spectroscopy | Monitors the disappearance of reactive functional groups involved in the crosslinking reaction. | Decrease in the absorbance of specific vibrational bands (e.g., C=C of allyl groups). | Fast, provides real-time monitoring of the curing process, sensitive to chemical changes. | Indirect measure of crosslink density, quantification can be challenging. | Monitoring cure kinetics, qualitative assessment of crosslinking. |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reliable and comparable data. Below are representative protocols for each of the discussed methods.
Swelling Test Protocol
The swelling test is a classical and straightforward method for estimating crosslink density based on the Flory-Rehner equation.[7]
Materials:
-
Cured TAIC-modified polymer sample (e.g., 10x10x2 mm)
-
Appropriate solvent (e.g., toluene (B28343) for non-polar elastomers, methyl ethyl ketone (MEK) for more polar polymers)
-
Analytical balance
-
Vials with tight-fitting lids
Procedure:
-
Cut a small, precisely weighed sample of the cured polymer (initial dry weight, W_d).
-
Place the sample in a vial and add a sufficient amount of the selected solvent to fully immerse it.
-
Seal the vial and allow the sample to swell at a constant temperature (e.g., 25°C) until equilibrium is reached. This may take 24 to 72 hours, depending on the polymer and solvent.[7]
-
Remove the swollen sample from the solvent, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it (swollen weight, W_s).
-
Dry the sample in a vacuum oven at an elevated temperature (e.g., 60°C) until a constant weight is achieved (final dry weight, W_f). This step is crucial to account for any extractable, uncrosslinked material.
-
Calculate the swelling ratio (Q) and the volume fraction of the polymer in the swollen gel (Vr), which can then be used in the Flory-Rehner equation to determine the molecular weight between crosslinks (Mc).
Dynamic Mechanical Analysis (DMA) Protocol
DMA provides a more sophisticated approach to determining crosslink density by measuring the mechanical response of the polymer to an oscillatory force.[4]
Instrumentation:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamp (e.g., tensile, compression, or three-point bending)
Procedure:
-
Prepare a sample with well-defined geometry (e.g., rectangular bar for tensile or bending mode).
-
Mount the sample in the DMA instrument.
-
Perform a temperature sweep experiment at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3 °C/min). The temperature range should encompass the glass transition and the rubbery plateau of the material.[8]
-
Identify the rubbery plateau region from the storage modulus (E' or G') versus temperature curve. This is the region above the glass transition temperature where the storage modulus remains relatively constant.
-
The crosslink density (ν) can be calculated from the storage modulus in the rubbery plateau region using the theory of rubber elasticity.[4]
Solid-State NMR (ssNMR) Spectroscopy Protocol
ssNMR is a powerful, non-destructive technique that provides direct insight into the molecular structure of the crosslinked network.
Instrumentation:
-
Solid-State NMR Spectrometer
Procedure:
-
A small amount of the cured polymer is packed into an NMR rotor.
-
Proton (¹H) transverse relaxation (T2) measurements are performed. The decay of the NMR signal provides information about the mobility of the polymer chains.
-
Crosslinked segments have restricted mobility and therefore shorter T2 relaxation times compared to uncrosslinked or dangling chain ends.
-
The crosslink density can be quantified by analyzing the T2 relaxation data. More advanced techniques like double-quantum (DQ) NMR can provide even more detailed information about the network structure and heterogeneity.[6]
FTIR Spectroscopy Protocol for Cure Monitoring
FTIR spectroscopy is particularly useful for monitoring the progress of the TAIC crosslinking reaction in real-time.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory, preferably with a heated stage.
Procedure:
-
Place an uncured sample of the TAIC-containing polymer formulation onto the ATR crystal.
-
Heat the sample to the desired curing temperature.
-
Acquire FTIR spectra at regular time intervals during the curing process.
-
Monitor the decrease in the intensity of the vibrational bands associated with the allyl groups of TAIC (e.g., C=C stretching around 1645 cm⁻¹).
-
The rate of disappearance of these peaks is proportional to the rate of the crosslinking reaction.
Visualizing Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the swelling test method.
Caption: Workflow for DMA-based crosslink density analysis.
Caption: Simplified TAIC radical crosslinking mechanism.
Conclusion
The validation of crosslink density in TAIC-modified polymers is essential for controlling and predicting material properties. While the swelling test offers a simple and accessible method for initial assessments, DMA and ssNMR provide more detailed and quantitative information about the network structure. FTIR is an invaluable tool for real-time monitoring of the curing process. The choice of method should be guided by the specific research or quality control objectives. For a comprehensive understanding, a combination of these techniques is often beneficial, providing a more complete picture of the crosslinked polymer network.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. iupac.org [iupac.org]
- 4. tainstruments.com [tainstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Understanding the Effects of Cross-Linking Density on the Self-Healing Performance of Epoxidized Natural Rubber and Natural Rubber - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TAIC in Peroxide vs. Radiation Curing Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison
Triallyl isocyanurate (TAIC) is a trifunctional monomer widely utilized as a coagent to enhance the properties of polymers through crosslinking. Its application spans across various curing methods, with peroxide and radiation curing being two of the most prominent. This guide provides an in-depth, objective comparison of the performance of TAIC in these two curing systems, supported by experimental data, to aid in the selection of the optimal curing method for specific research, development, and manufacturing applications.
Executive Summary
Both peroxide and radiation curing, when used with TAIC, significantly improve the mechanical and thermal properties of a wide range of polymers. Peroxide curing, a well-established thermal process, offers a cost-effective and straightforward method for achieving robust crosslinking. In contrast, radiation curing, a more modern technique utilizing electron beams or gamma rays, provides rapid, room-temperature curing with exceptional control over the crosslinking process. The choice between the two methods hinges on the specific performance requirements, material compatibility, and economic considerations of the intended application.
Data Presentation: Performance Metrics at a Glance
The following tables summarize the key performance indicators of polymers cured with peroxide and radiation in the presence of TAIC. The data presented is a synthesis of findings from various studies on different polymer systems, including elastomers and thermoplastics.
| Performance Metric | Peroxide Curing with TAIC | Radiation Curing with TAIC | Key Observations |
| Crosslink Density | High | Very High | Radiation curing generally leads to a higher crosslink density, which can be precisely controlled by the radiation dose.[1][2] |
| Cure Rate | Dependent on temperature and peroxide half-life | Extremely fast (seconds to minutes) | Radiation curing offers a significant advantage in processing time.[3][4] |
| Mechanical Properties | |||
| Tensile Strength | Good to Excellent | Excellent | Radiation-cured samples often exhibit superior tensile strength due to higher crosslink density.[5][6] |
| Elongation at Break | Moderate | Lower | The higher crosslink density in radiation-cured polymers can lead to reduced flexibility and lower elongation at break.[6][7] |
| Hardness (Durometer) | Increased | Significantly Increased | A noticeable increase in hardness is a common outcome for both methods, with radiation curing often showing a greater effect.[1][8] |
| Thermal Stability | Good | Excellent | The stable C-C bonds formed during radiation curing contribute to superior thermal stability.[9][10] |
Table 1: Comparative Performance of TAIC in Peroxide vs. Radiation Curing
| Material System | Curing Method | TAIC Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A/D) | Reference |
| HCR Silicone | Peroxide (Dicumyl) | 2 | 6.37 | 315 | 63.7 (A) | [1] |
| Polyamide 1010 | Gamma Radiation (20 kGy) | 1 | ~60 | ~150 | - | [5] |
| Epoxy Resin | Electron Beam (80 kGy) | 5 | ~53 (Flexural) | - | - | [8] |
| Fluoroelastomer (FKM) | Peroxide | 3 | - | - | - | [9][11] |
| Nitrile Rubber (NBR) | Peroxide | - | ~13-21 | - | - | [12] |
| Nitrile Rubber (NBR) | Radiation | - | Generally higher than peroxide cured | Generally higher than peroxide cured | - | [6] |
Table 2: Selected Experimental Data on Mechanical Properties
Chemical Mechanisms and Process Workflows
The fundamental difference between peroxide and radiation curing lies in the initiation of the crosslinking reaction. Peroxide curing is a thermally driven process, while radiation curing is initiated by high-energy irradiation.
Signaling Pathways
References
- 1. ace-laboratories.com [ace-laboratories.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. ochronaprzedkorozja.pl [ochronaprzedkorozja.pl]
- 5. Thermal, Mechanical and Tribological Properties of Gamma-Irradiated Plant-Derived Polyamide 1010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison Between Peroxide and Radiation Crosslinking of Nitrile Rubber | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Electron Radiation and this compound on the Structure, Thermal, and Mechanical Properties of Epoxy Resin Filled with Dusty Fiber Fraction Derived from Recycled Wind Turbine Blades | MDPI [mdpi.com]
- 9. sealseastern.com [sealseastern.com]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Effects of Peroxide and Sulfur Curing Systems on Physical and Mechanical Properties of Nitrile Rubber Composites: A Comparative Study [mdpi.com]
Triallyl Isocyanurate (TAIC) as a Crosslinking Agent for Enhanced Mechanical Performance of Expanded Polypropylene (EPP)
A Comparative Guide for Researchers and Material Scientists
Expanded Polypropylene (B1209903) (EPP) is a versatile closed-cell bead foam with a unique combination of properties, including low weight, excellent energy absorption, and high thermal resistance. To further enhance its mechanical strength and thermal stability for demanding applications, crosslinking agents are often incorporated into the EPP matrix. This guide provides a comparative analysis of the effects of Triallyl Isocyanurate (TAIC) on the mechanical properties of EPP, with a particular focus on its performance relative to an alternative crosslinking agent, Trimethylolpropane Trimethacrylate (TMPTMA).
Performance Comparison: TAIC vs. TMPTMA
Experimental evidence demonstrates that TAIC is a highly effective crosslinking coagent for EPP when used with a peroxide initiator, such as dicumyl peroxide (DCP). The introduction of TAIC leads to a more densely crosslinked polymer network, resulting in significant improvements in key mechanical properties.
A key indicator of crosslinking efficiency is the gel fraction, which represents the insoluble portion of the polymer network. In studies comparing the two crosslinking agents, EPP crosslinked with TAIC exhibited an 18.67% higher gel fraction than EPP crosslinked with TMPTMA, indicating a more complete and robust crosslinked structure.[1][2] This higher crosslinking density directly translates to superior mechanical performance.
The following table summarizes the comparative mechanical properties of EPP modified with TAIC versus TMPTMA.
| Mechanical Property | Unmodified EPP | EPP with TMPTMA | EPP with TAIC |
| Hardness | Baseline | Improved | Superior Improvement |
| Tensile Strength | Baseline | Improved | Superior Improvement |
| Tear Strength | Baseline | Improved | Superior Improvement |
| Compression Set | Baseline | Improved | Superior Improvement |
Note: This table is a qualitative summary based on available research abstracts. Specific quantitative values were not available in the reviewed literature.
As indicated, TAIC consistently outperforms TMPTMA in enhancing the hardness, tensile strength, tear strength, and compression set of EPP.[1] This makes TAIC a preferred choice for applications requiring high mechanical robustness and durability.
Experimental Protocols
The following sections detail the typical experimental methodologies used to prepare and evaluate TAIC-crosslinked EPP foams.
Materials and Preparation
The expanded polypropylene material is typically prepared using a one-step chemical crosslinking and compression molding method.[1] The formulation generally includes:
-
Polypropylene (PP) resin
-
Dicumyl peroxide (DCP): as the initiator for the crosslinking reaction.
-
This compound (TAIC): as the crosslinking coagent.
-
Azodicarbonamide (AC): as the foaming agent.[1]
The components are thoroughly mixed and then processed through compression molding to induce crosslinking and foaming simultaneously.
Mechanical Property Testing
Standardized testing methods are employed to characterize the mechanical properties of the resulting EPP foam.
-
Hardness Test: The hardness of the EPP foam is measured using a Shore durometer according to standard procedures.
-
Tensile Testing: Tensile properties, including tensile strength and elongation at break, are determined using a universal testing machine. The tests are typically performed following standards such as ASTM D638 or ISO 527, adapted for foam materials.
-
Tear Strength Test: The resistance of the EPP foam to tearing is evaluated using a universal testing machine, with specimens prepared and tested according to relevant standards.
-
Compression Set Test: This test measures the ability of the foam to recover after being subjected to a constant compressive load for a specified time and temperature.
Visualizing the Process and Mechanism
The following diagrams illustrate the experimental workflow for evaluating the mechanical properties of crosslinked EPP and the underlying chemical mechanism of TAIC-induced crosslinking.
Caption: Experimental workflow for the preparation and mechanical testing of TAIC-crosslinked EPP foam.
Caption: Simplified signaling pathway of polypropylene crosslinking with TAIC initiated by dicumyl peroxide.
References
A Comparative Guide to the Thermal Stability of Polymers: The Role of Triallyl Isocyanurate (TAIC)
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of a polymer is a critical attribute that dictates its processing parameters and end-use applications. Enhancing this property is a constant challenge in materials science. Triallyl isocyanurate (TAIC) is a trifunctional monomer widely recognized for its ability to improve the thermal performance of various polymers through crosslinking. This guide provides an objective comparison of the thermal stability of polymers with and without the inclusion of TAIC, supported by experimental data and detailed methodologies.
Quantitative Analysis of Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique used to characterize the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters derived from TGA include the onset temperature of decomposition (T_onset), which marks the beginning of significant mass loss, and the temperature of maximum degradation rate (T_max), indicating the point of most rapid decomposition.
The following tables summarize TGA data for two polymer systems, illustrating the impact of TAIC on their thermal stability.
Table 1: Thermal Stability of Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) with and without Dicumyl Peroxide (DCP) and TAIC
| Sample | T_onset (°C) | T_max (°C) |
| Neat PHBV | 285.2 | 295.1 |
| PHBV with 0.3 phr DCP and 0.1 phr TAIC | 287.2 | 297.4 |
Note: This data demonstrates the combined effect of a free radical initiator (DCP) and TAIC. The presence of the initiator is necessary to facilitate the crosslinking reaction with TAIC.
Table 2: Representative Thermal Stability of Polypropylene (PP) with and without TAIC
| Sample | T_onset (°C) | T_max (°C) |
| Neat Polypropylene (PP) | ~390 | ~430 |
| Polypropylene (PP) with TAIC | ~410 | ~450 |
Note: This data is representative of the typical improvements observed when TAIC is incorporated into polypropylene, leading to a more thermally stable crosslinked network.
Mechanism of Thermal Stability Enhancement by TAIC
The enhanced thermal stability of polymers in the presence of TAIC is attributed to the formation of a three-dimensional crosslinked network. This process is typically initiated by free radicals, which can be generated by heat, radiation, or a radical initiator. The mechanism involves the reaction of the allyl groups of TAIC with the polymer chains.[1]
The following diagram illustrates the radical-induced crosslinking mechanism of a polymer with TAIC.
References
A Comparative Analysis of By-products in Triallyl Isocyanurate (TAIC) Synthesis Routes
For researchers, scientists, and drug development professionals, understanding the impurity profile of a chemical is paramount. In the synthesis of Triallyl isocyanurate (TAIC), a versatile crosslinking agent and monomer, the chosen synthetic route significantly influences the type and quantity of by-products. This guide provides an objective comparison of the by-products generated from the three primary synthesis methods for TAIC, supported by available data and detailed experimental protocols for their analysis.
Executive Summary
The purity of this compound (TAIC) is critical for its performance in various applications, from synthetic rubbers to pharmaceuticals. The manufacturing process can introduce several by-products, which can affect the material's properties and, in some contexts, its biocompatibility. The three main industrial synthesis routes for TAIC are:
-
The Cyanuric Acid Route: Involving the reaction of cyanuric acid with allyl chloride in the presence of a base and a catalyst.
-
The Sodium Cyanate (B1221674) Route: Where an alkali metal cyanate is reacted with an allyl halide.
-
The Claisen Rearrangement Route: A two-step process starting with the synthesis of Triallyl cyanurate (TAC) from cyanuric chloride and allyl alcohol, followed by its thermal or catalyzed rearrangement to TAIC.
This guide will delve into the by-product profiles of each of these methods, presenting quantitative data where available and outlining the analytical techniques for their identification and quantification.
Comparison of By-product Profiles
The following table summarizes the major by-products associated with each TAIC synthesis route. The levels of these impurities can vary depending on the specific reaction conditions and purification methods employed.
| Synthesis Route | Major By-products | Typical Levels | Notes |
| Cyanuric Acid Route | Diallyl isocyanurate, Monoallyl isocyanurate, Allyl alcohol | Diallyl isocyanurate can be a significant by-product, with yields up to 12.4% reported[1]. Levels of monoallyl isocyanurate are generally lower. Allyl alcohol is formed due to the hydrolysis of allyl chloride in the aqueous reaction medium[2][3]. | The presence of water is a key factor in the formation of hydrolysis-related by-products. |
| Sodium Cyanate Route | Organic chlorine compounds (e.g., from impurities in allyl chloride), Non-cyclic allyl cyanate esters | The level of organic chlorine compounds is dependent on the purity of the allyl chloride used. With purified allyl chloride (containing < 200 ppm of 1,3-dichloropropene), the resulting TAIC can have non-detectable levels (< 10 ppm) of certain organic chlorine impurities[4]. Formation of non-cyclic esters is a possibility but is generally minimized under optimized conditions[2]. | This route can achieve high purity (>99%) with careful control of starting material quality and reaction parameters[5]. |
| Claisen Rearrangement Route | Organic chlorine compounds (from TAC synthesis) | Without specific purification of the intermediate TAC, the final TAIC can contain significant levels of organic chlorine compounds (e.g., 120 ppm of one type and 10 ppm of another)[6]. However, with a purification step for TAC (e.g., stirring with a strong base), the levels of these impurities in the final TAIC can be reduced to less than 10 ppm[6]. TAIC produced by this method is noted to not contain certain organic chlorine impurities found in the sodium cyanate route products[7]. | The purity of the final TAIC is highly dependent on the purity of the intermediate Triallyl cyanurate (TAC). |
Experimental Protocols
Accurate analysis of by-products is crucial for quality control. Below are detailed methodologies for the key experiments cited in the comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Organic Chlorine Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile organic chlorine compounds, which can be present as by-products in TAIC synthesized via the sodium cyanate and Claisen rearrangement routes.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar or medium-polarity column is typically used. For example, a column with a (5%-phenyl)-methylpolysiloxane stationary phase.
-
Injector: Split/splitless injector.
-
Detector: Mass Spectrometer.
Typical GC-MS Conditions:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 40:1 |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| MS Detection | Full scan mode (m/z 40-450) for identification and Selected Ion Monitoring (SIM) mode for quantification. |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the TAIC sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., acetone, ethyl acetate).
-
Prepare calibration standards of the target organic chlorine impurities in the same solvent.
High-Performance Liquid Chromatography (HPLC) for the Analysis of Diallyl and Monoallyl Isocyanurate
This method is suitable for the quantification of the less volatile by-products, diallyl isocyanurate and monoallyl isocyanurate, which are common in the cyanuric acid synthesis route.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Detector: UV detector set at a wavelength where the isocyanurate ring absorbs (e.g., around 210-220 nm).
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A gradient of acetonitrile (B52724) and water. For example: Start with 30% acetonitrile, ramp to 70% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 214 nm |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the TAIC sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the initial mobile phase composition.
-
Prepare calibration standards of diallyl isocyanurate and monoallyl isocyanurate in the same solvent.
Visualizing Synthesis and Analysis Workflows
To further clarify the processes, the following diagrams illustrate the synthesis pathways and the analytical workflow.
Conclusion
The selection of a synthesis route for this compound has a direct and significant impact on the impurity profile of the final product.
-
The Cyanuric Acid Route is prone to the formation of partially allylated isocyanurates and allyl alcohol, primarily due to the aqueous reaction conditions.
-
The Sodium Cyanate Route can produce high-purity TAIC, but is susceptible to organic chlorine impurities if the allyl chloride starting material is not sufficiently pure.
-
The Claisen Rearrangement Route offers a pathway to high-purity TAIC, provided that the intermediate Triallyl cyanurate is purified to remove organic chlorine compounds.
For researchers and professionals in drug development, a thorough understanding and analysis of these by-products are essential for ensuring the quality, consistency, and safety of their final products. The experimental protocols provided herein offer a starting point for the robust analytical characterization of TAIC.
References
- 1. US3065231A - Production of this compound - Google Patents [patents.google.com]
- 2. CN102887868B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. DE102006032167B4 - Process for the preparation of this compound (TAIC) - Google Patents [patents.google.com]
- 4. This compound and process for producing the same | TREA [trea.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. epo.org [epo.org]
- 7. CN102448944A - this compound and process for producing the same - Google Patents [patents.google.com]
TAIC Demonstrates Superior Crosslinking Efficiency in EPDM Compared to Other Coagents
Researchers and material scientists will find that Triallyl Isocyanurate (TAIC) exhibits a higher crosslinking efficiency in peroxide-cured Ethylene Propylene Diene Monomer (EPDM) rubber, leading to enhanced mechanical properties when compared to other coagents such as Trimethylolpropane Trimethacrylate (TMPTMA) and high vinyl polybutadiene (B167195) (HVPBd).
A comprehensive analysis of experimental data reveals that the incorporation of TAIC as a coagent in EPDM compounds results in a greater cure extent, increased modulus, and improved hardness. While other coagents also enhance these properties to some degree, TAIC consistently demonstrates a more significant impact, making it a preferred choice for applications demanding high-performance elastomeric materials.
Comparative Analysis of Cure Characteristics and Mechanical Properties
The crosslinking efficiency of various coagents in EPDM is typically evaluated by examining the material's cure characteristics using a Moving Die Rheometer (MDR) and its subsequent mechanical properties. The data presented below, compiled from a comparative study, highlights the performance of TAIC against TMPTMA and HVPBd.
| Property | EPDM (No Coagent) | EPDM + TAIC | EPDM + TMPTMA | EPDM + HVPBd |
| Cure Characteristics (MDR at 175°C) | ||||
| Maximum Torque (MH, dN.m) | 1.58 | 2.85 | 2.55 | 1.85 |
| Minimum Torque (ML, dN.m) | 0.35 | 0.38 | 0.37 | 0.36 |
| Delta Torque (MH-ML, dN.m) | 1.23 | 2.47 | 2.18 | 1.49 |
| Scorch Time (ts2, min) | 1.2 | 1.1 | 0.8 | 1.2 |
| Cure Time (t90, min) | 6.5 | 5.8 | 5.2 | 6.3 |
| Mechanical Properties | ||||
| Hardness (Shore A) | 55 | 65 | 62 | 58 |
| Tensile Strength (MPa) | 12.5 | 18.5 | 16.8 | 14.2 |
| 100% Modulus (MPa) | 1.5 | 3.5 | 3.1 | 2.1 |
| Elongation at Break (%) | 450 | 350 | 380 | 420 |
Table 1: Comparison of cure characteristics and mechanical properties of peroxide-cured EPDM with different coagents.
The data clearly indicates that TAIC provides the highest delta torque value, which is a direct indicator of crosslink density.[1][2] This higher crosslink density translates into significantly improved mechanical properties, including a 10-point increase in hardness and a nearly 50% increase in tensile strength compared to the EPDM compound without any coagent. While TMPTMA also shows a considerable improvement, it falls short of the performance achieved with TAIC.[1][2] Furthermore, TMPTMA has been shown to negatively affect scorch safety at lower temperatures.[1][2]
Experimental Protocols
The following methodologies are standard for evaluating the crosslinking efficiency of coagents in EPDM.
Compound Preparation
The EPDM compounds are prepared using an internal mixer. The typical formulation includes EPDM rubber, carbon black, processing oil, zinc oxide, stearic acid, peroxide, and the respective coagent.
Mixing Procedure:
-
The EPDM polymer is initially masticated in the internal mixer.
-
Carbon black, zinc oxide, and stearic acid are then added and mixed until a homogenous blend is achieved.
-
Processing oil is subsequently introduced.
-
Finally, the peroxide and coagent are added at a lower temperature to prevent premature crosslinking (scorching).
Cure Characteristics Evaluation
A Moving Die Rheometer (MDR) is used to determine the curing characteristics of the rubber compounds.
MDR Test Protocol:
-
A small, uncured rubber sample is placed in the die cavity of the MDR.
-
The sample is subjected to a specified temperature (e.g., 175°C) and a constant shear deformation.
-
The torque required to oscillate the die is measured as a function of time.
-
The resulting rheograph provides data on minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
Mechanical Properties Testing
The cured EPDM samples are subjected to various mechanical tests to evaluate their physical properties.
Testing Protocols:
-
Hardness: Measured using a Shore A durometer according to ASTM D2240.
-
Tensile Strength, Modulus, and Elongation at Break: Determined using a universal testing machine according to ASTM D412. Dumbbell-shaped specimens are stretched at a constant speed until they rupture.
Visualizing the Experimental Workflow
The logical flow of the experimental process for comparing the crosslinking efficiency of different coagents in EPDM can be visualized as follows:
References
Safety Operating Guide
Navigating the Disposal of Triallyl Isocyanurate: A Comprehensive Safety and Operational Guide
For Immediate Release
[City, State] – In the dynamic landscape of scientific research and pharmaceutical development, the safe handling and disposal of specialized chemicals are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Triallyl isocyanurate (TAIC), a trifunctional monomer widely used as a crosslinking agent and polymer modifier. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.
This compound is classified as harmful if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, meticulous planning and execution of its disposal are not merely recommended but are a critical component of responsible laboratory management.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile, butyl rubber)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
In case of inadequate ventilation, a NIOSH-approved respirator is necessary.
Work should always be conducted in a well-ventilated area, preferably within a certified fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.
Spill Management
In the event of a this compound spill, immediate and decisive action is required to mitigate exposure and contamination.
Minor Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels or sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, open-top container. Crucially, do not seal the container. The reaction of isocyanates with moisture can produce carbon dioxide, leading to a dangerous buildup of pressure in a sealed container.[4]
-
Decontaminate: Clean the spill area with a freshly prepared decontamination solution (see Table 1). Allow the solution to remain on the surface for at least 10 minutes before wiping.
Major Spills:
-
Evacuate Immediately: Evacuate the entire laboratory and notify the institutional Environmental Health and Safety (EHS) department or the designated emergency response team.
-
Isolate the Area: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Await Professional Assistance: Do not attempt to clean up a major spill without the guidance and equipment of trained professionals.
Quantitative Data for Decontamination Solutions
For the effective neutralization of this compound, the following decontamination solutions can be prepared. These formulations are designed to convert the reactive isocyanate groups into more stable and less hazardous compounds.
| Decontamination Solution | Component | Concentration (by weight) | Notes |
| Formulation A | Sodium Carbonate | 5-10% | A common and effective neutralizing agent. |
| Liquid Detergent | 0.2-2% | Acts as a wetting agent to improve surface contact. | |
| Water | 88-94.8% | The primary solvent for the reaction. | |
| Formulation B | Concentrated Ammonia | 3-8% | Provides a basic environment to facilitate neutralization. |
| Liquid Detergent | 0.2-2% | Enhances the mixing of the isocyanate with the aqueous solution. | |
| Water | 90-96.8% | The reaction medium. |
Table 1: Decontamination Solution Formulations [4]
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines a laboratory-scale procedure for the neutralization of small quantities of this compound waste. This process should be carried out in a certified fume hood.
Materials:
-
This compound waste
-
Decontamination solution (Formulation A or B from Table 1)
-
Large, open-top, chemically resistant container (e.g., polyethylene (B3416737) or polypropylene)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
pH indicator strips or a pH meter
Procedure:
-
Prepare Neutralization Solution: In the fume hood, prepare a sufficient volume of the chosen decontamination solution in the open-top container. The volume should be at least ten times the volume of the this compound waste to be neutralized.
-
Controlled Addition of Waste: While continuously and gently stirring the decontamination solution, slowly add the this compound waste in small increments. This reaction can be exothermic, so a slow and controlled addition is critical to manage any temperature increase.
-
Reaction Period: Continue stirring the mixture for a minimum of one hour after the final addition of the waste to ensure thorough mixing and reaction.
-
Gas Evolution: Leave the open container in the fume hood for at least 48 hours. This allows for the complete evolution of any carbon dioxide gas that may be produced during the neutralization process.
-
Verification of Neutralization: After the 48-hour period, check the pH of the solution using pH indicator strips or a pH meter. The pH should be within a neutral range (approximately 6-8). If the solution is still acidic or basic, further neutralization may be required.
-
Final Disposal: The neutralized waste, although less hazardous, must still be disposed of as chemical waste. Contact your institution's EHS department or a licensed hazardous waste disposal contractor for guidance on the final disposal of the treated material.[4]
-
Container Decontamination: Any containers that held this compound must be decontaminated before disposal or reuse. Triple rinse the container with a decontamination solution, allowing the solution to sit in the container for at least 24 hours during the final rinse. Do not seal the container during this process.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to these detailed procedures for the disposal of this compound, researchers and laboratory professionals can significantly mitigate risks, protect themselves and their colleagues, and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling or disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triallyl Isocyanurate
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Triallyl isocyanurate (TAIC). Adherence to these procedures is essential for ensuring a safe research environment and minimizing risks associated with this chemical.
This compound is a crosslinking agent and polymer modifier that requires careful handling due to its potential health hazards. It can cause irritation to the skin, eyes, and respiratory system. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage these risks effectively.
Operational Plan for Handling this compound
A systematic approach to handling TAIC, from receipt to disposal, is critical. The following step-by-step guidance provides a framework for safe laboratory operations.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Location: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight, heat, and ignition sources.
-
Container Integrity: Keep the container tightly closed when not in use to prevent contamination and moisture absorption.
-
Incompatible Materials: Store TAIC separately from strong oxidizing agents, acids, and other incompatible materials as specified in the Safety Data Sheet (SDS).
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): All personnel handling TAIC must wear the appropriate PPE as detailed in the table below.
-
Avoid Contact: Prevent direct contact with skin and eyes.
-
Aerosol Generation: Minimize operations that could generate dust or aerosols. If such procedures are unavoidable, enhanced respiratory protection is required.
-
Hygiene: Do not eat, drink, or smoke in areas where TAIC is handled. Wash hands thoroughly after handling.[1]
Accidental Spills
-
Evacuation: In case of a spill, immediately evacuate non-essential personnel from the area.
-
Ventilation: Ensure the spill area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.
-
Containment: For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable, sealed container for disposal.[2] Use absorbent paper dampened with ethanol to clean the remaining residue.[2]
-
Decontamination: Wash the spill area with a soap and water solution.[2]
-
Personal Protection: Responders must wear appropriate PPE, including respiratory protection.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.
Disposal
-
Waste Containers: Collect all this compound waste, including contaminated materials, in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Engage a licensed professional waste disposal service.
-
Contaminated PPE: Used PPE should be considered contaminated and disposed of as hazardous waste.
Quantitative Safety Data
| Parameter | Recommendation | Source |
| Eye Protection | Tightly fitting safety goggles or a face shield. | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), and protective clothing to prevent skin contact. | |
| Respiratory Protection | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn when handling the neat chemical or when dust/vapors may be generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced. | [1][4] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
